arietin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
135526-76-0 |
|---|---|
Molecular Formula |
C4H8N2O3S |
Synonyms |
arietin |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Activity of Arietin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of arietin, a disintegrin protein isolated from the venom of the puff adder (Bitis arietans). Disintegrins are a family of low-molecular-weight, non-enzymatic, cysteine-rich proteins that are potent antagonists of several integrin receptors. This compound, in particular, has been identified as a powerful inhibitor of platelet aggregation, making it a subject of interest for cardiovascular research and drug development.
Core Biological Activity: Anti-Platelet Aggregation
This compound's primary biological function is the potent inhibition of platelet aggregation.[1][2][3] This activity is mediated through its interaction with the glycoprotein (B1211001) IIb-IIIa (αIIbβ3) integrin receptor on the surface of platelets.[1] The mechanism of action involves the competitive binding of this compound to this receptor, which in turn blocks the binding of fibrinogen, a crucial step in the formation of platelet plugs and subsequent blood clots.[1][2]
The inhibitory effect of this compound is broad-spectrum, as it has been shown to inhibit platelet aggregation induced by a variety of agonists, including adenosine (B11128) diphosphate (B83284) (ADP), thrombin, collagen, and the thromboxane (B8750289) A2 analog U46619.[2]
Quantitative Analysis of this compound's Biological Activity
The potency of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data available for this compound's interaction with platelets.
Table 1: Inhibitory Concentration (IC50) of this compound on Platelet Aggregation and Fibrinogen Binding
| Parameter | Agonist/Ligand | Value (M) | Reference |
| Platelet Aggregation | ADP, thrombin, collagen, U46619 | 1.3 - 2.7 x 10⁻⁷ | [1][2] |
| ¹²⁵I-Fibrinogen Binding | ADP | 1.1 x 10⁻⁷ | [1] |
Table 2: Binding Affinity (Kd) and Binding Sites of ¹²⁵I-Arietin to Human Platelets
| Platelet State | Dissociation Constant (Kd) (M) | Binding Sites per Platelet | Reference |
| Unstimulated | 3.4 x 10⁻⁷ | 46,904 | [1] |
| ADP-Stimulated | 3.4 x 10⁻⁸ | 48,958 | [1] |
| Elastase-Treated | 6.5 x 10⁻⁸ | 34,817 | [1] |
Signaling Pathway of this compound's Anti-Platelet Activity
This compound's mechanism of action involves the disruption of the final common pathway of platelet aggregation. The following diagram illustrates the signaling cascade and the point of intervention by this compound.
Caption: Mechanism of this compound's anti-platelet activity.
Experimental Protocols
The following sections outline the general methodologies used to characterize the biological activity of this compound.
Purification of this compound from Bitis arietans Venom
This compound is purified from crude venom using a multi-step chromatography process.
Caption: General workflow for the purification of this compound.
Methodology:
-
Initial Fractionation: Crude venom is subjected to ion-exchange chromatography on a Fractogel TSK-50 column.
-
Cation Exchange Chromatography: The active fractions from the initial step are further purified using CM-Sephadex C-50 cation exchange chromatography.
-
Gel Filtration: Subsequent purification is achieved by gel filtration on Sephadex G-75 and Sephacryl S-200 columns to separate proteins based on size.
-
Final Polishing: The final step involves reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain highly purified this compound.[2]
Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit agonist-induced platelet aggregation.
Materials:
-
Human platelet-rich plasma (PRP) or washed platelet suspension
-
Platelet agonists (e.g., ADP, thrombin, collagen)
-
This compound at various concentrations
-
Aggregometer
Procedure:
-
Prepare PRP from fresh human blood by centrifugation.
-
Pre-incubate the platelet suspension with varying concentrations of this compound or a vehicle control for a specified time at 37°C.
-
Add a platelet agonist to induce aggregation.
-
Monitor the change in light transmittance using an aggregometer to measure the extent of platelet aggregation.
-
Calculate the IC50 value, which is the concentration of this compound required to inhibit platelet aggregation by 50%.[2]
Fibrinogen Binding Assay
This assay determines the ability of this compound to compete with fibrinogen for binding to the GPIIb/IIIa receptor on activated platelets.
Materials:
-
Washed human platelets
-
Platelet agonist (e.g., ADP)
-
¹²⁵I-labeled fibrinogen
-
This compound at various concentrations
-
Scintillation counter
Procedure:
-
Activate washed platelets with an agonist such as ADP.
-
Incubate the activated platelets with ¹²⁵I-fibrinogen in the presence of varying concentrations of this compound.
-
Separate the platelets from the unbound ¹²⁵I-fibrinogen by centrifugation through a silicone oil layer.
-
Measure the radioactivity associated with the platelet pellet using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of ¹²⁵I-fibrinogen (IC50).[1]
Radioligand Binding Assay with ¹²⁵I-Arietin
This assay directly measures the binding of this compound to platelets to determine its affinity (Kd) and the number of binding sites.
Materials:
-
Washed human platelets (unstimulated, ADP-stimulated, or elastase-treated)
-
¹²⁵I-labeled this compound
-
Unlabeled this compound (for competition studies)
-
Scintillation counter
Procedure:
-
Incubate a fixed concentration of ¹²⁵I-arietin with varying concentrations of unlabeled this compound and a fixed number of platelets.
-
Separate bound from free radioligand by centrifugation.
-
Measure the radioactivity in the platelet pellet.
-
Perform saturation binding experiments by incubating platelets with increasing concentrations of ¹²⁵I-arietin to determine the Kd and the maximum number of binding sites (Bmax).[1]
Conclusion
This compound, a disintegrin from Bitis arietans venom, is a potent inhibitor of platelet aggregation. Its well-defined mechanism of action, involving the competitive blockade of the GPIIb/IIIa receptor, and its high affinity for activated platelets make it a valuable tool for research in hemostasis and thrombosis. Furthermore, the RGD motif of this compound serves as a template for the design and development of novel antiplatelet therapeutics. The experimental protocols outlined in this guide provide a foundation for the further investigation and characterization of this compound and other related disintegrins.
References
- 1. Mechanism of action of the antiplatelet peptide, this compound, from Bitis arietans venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and characterization of an antiplatelet peptide, this compound, from Bitis arietans venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Arietin's Role in Platelet Aggregation Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arietin, a disintegrin isolated from the venom of the puff adder (Bitis arietans), is a potent inhibitor of platelet aggregation. As a member of the Arg-Gly-Asp (RGD)-containing peptide family, its primary mechanism of action is the competitive blockade of the platelet glycoprotein (B1211001) IIb-IIIa receptor (integrin αIIbβ3). This action prevents fibrinogen from binding to activated platelets, thereby inhibiting the final common pathway of platelet aggregation. This technical guide provides a comprehensive overview of this compound's function, supported by quantitative data, detailed experimental methodologies, and diagrams of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action
This compound's antiplatelet activity is centered on its high affinity for the integrin αIIbβ3, a receptor on the platelet surface that is crucial for aggregation.[1] In resting platelets, this receptor is in an inactive state. Upon platelet activation by agonists such as adenosine (B11128) diphosphate (B83284) (ADP), thrombin, or collagen, a conformational change occurs in αIIbβ3, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent activated platelets, leading to the formation of a platelet plug.
This compound, containing the RGD sequence, mimics the fibrinogen binding motif and competitively binds to the activated αIIbβ3 receptor.[1][2] This binding physically obstructs the interaction between fibrinogen and the platelet, effectively halting the aggregation process.[1][2] Notably, this compound does not interfere with the initial shape change of platelets or significantly affect the intracellular mobilization of Ca2+ induced by thrombin, indicating its specific action at the receptor level rather than on the upstream signaling events that lead to platelet activation.[1][2]
Quantitative Data on this compound's Inhibitory Activity
The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: Inhibitory Concentration (IC50) of this compound on Platelet Aggregation and Fibrinogen Binding
| Parameter | Agonist(s) | IC50 (M) | Source |
| Platelet Aggregation | ADP, thrombin, collagen, U46619 | 1.3 - 2.7 x 10⁻⁷ | [1][2] |
| ¹²⁵I-Fibrinogen Binding | ADP | 1.1 x 10⁻⁷ | [1] |
Table 2: Binding Affinity (Kd) and Number of Binding Sites of ¹²⁵I-Arietin on Human Platelets
| Platelet State | Kd (M) | Binding Sites per Platelet | Source |
| Unstimulated | 3.4 x 10⁻⁷ | 46,904 | [1] |
| ADP-Stimulated | 3.4 x 10⁻⁸ | 48,958 | [1] |
| Elastase-Treated | 6.5 x 10⁻⁸ | 34,817 | [1] |
Signaling Pathway of Platelet Aggregation and this compound's Point of Inhibition
Platelet aggregation is a complex process involving multiple signaling pathways that converge on the activation of the αIIbβ3 integrin. The diagram below illustrates this process and highlights the specific point at which this compound exerts its inhibitory effect.
Caption: this compound competitively blocks fibrinogen binding to activated integrin αIIbβ3.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antiplatelet effects of this compound.
Purification of this compound from Bitis arietans Venom
The purification of this compound typically involves a multi-step chromatography process to isolate the peptide from the crude venom.
Caption: Multi-step chromatography workflow for the purification of this compound.
Methodology:
-
Crude Venom Preparation: Lyophilized Bitis arietans venom is dissolved in a suitable starting buffer (e.g., 0.05 M ammonium (B1175870) acetate, pH 5.8).
-
Ion-Exchange Chromatography: The venom solution is loaded onto a cation-exchange column (e.g., CM-Sephadex C-50) equilibrated with the starting buffer. Proteins are eluted with a salt gradient (e.g., 0.05 M to 1.0 M ammonium acetate). Fractions are collected and tested for platelet aggregation inhibitory activity.
-
Gel Filtration Chromatography: Active fractions from the previous step are pooled, concentrated, and applied to a gel filtration column (e.g., Sephadex G-75 or Sephacryl S-200) to separate proteins based on size.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The fraction showing the highest activity is subjected to RP-HPLC on a C18 column. Elution is performed with a gradient of an organic solvent (e.g., acetonitrile) in water, both containing trifluoroacetic acid (TFA). The peak corresponding to this compound is collected.
-
Purity Analysis: The purity and molecular weight of the final product are assessed by SDS-PAGE and MALDI-TOF mass spectrometry.[2][3]
Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit platelet aggregation induced by various agonists using light transmission aggregometry.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Whole human blood is collected in tubes containing an anticoagulant (e.g., 3.8% sodium citrate). The blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes.
-
Assay Procedure:
-
Aliquots of PRP are placed in cuvettes with a stir bar in a platelet aggregometer at 37°C.
-
The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
PRP is pre-incubated with various concentrations of this compound or a vehicle control for a specified time (e.g., 5 minutes).
-
A platelet agonist (e.g., ADP, thrombin, collagen) is added to initiate aggregation.
-
The change in light transmission is recorded for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The percentage of aggregation inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.[2]
Fibrinogen Binding Assay
This assay quantifies the ability of this compound to compete with fibrinogen for binding to activated platelets.
Methodology:
-
Preparation of Washed Platelets: Platelets are isolated from PRP by centrifugation and washed in a suitable buffer (e.g., Tyrode's buffer) to remove plasma proteins.
-
Radiolabeling: Human fibrinogen is radiolabeled with ¹²⁵I using a standard method (e.g., Iodogen method).
-
Binding Experiment:
-
Washed platelets are incubated with various concentrations of this compound.
-
A platelet agonist (e.g., ADP) is added to activate the platelets.
-
¹²⁵I-labeled fibrinogen is added, and the mixture is incubated at room temperature.
-
The reaction is stopped by separating the platelets from the unbound fibrinogen by centrifugation through a dense cushion (e.g., silicone oil).
-
The radioactivity in the platelet pellet is measured using a gamma counter.
-
-
Data Analysis: Non-specific binding is determined in the presence of a large excess of unlabeled fibrinogen. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 for the inhibition of fibrinogen binding is then calculated.[1]
Conclusion and Future Directions
This compound is a potent and specific inhibitor of platelet aggregation, acting through the competitive blockade of the integrin αIIbβ3 receptor. Its well-defined mechanism of action and high affinity make it a valuable research tool for studying platelet function and the role of integrins in thrombosis and hemostasis. The RGD motif of this compound serves as a structural template for the design and development of novel antithrombotic agents with improved therapeutic profiles. Further research could focus on optimizing the peptide's stability and bioavailability to translate its potent in vitro activity into a clinically viable therapeutic.
References
- 1. Mechanism of action of the antiplatelet peptide, this compound, from Bitis arietans venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and characterization of an antiplatelet peptide, this compound, from Bitis arietans venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and characterization of platelet aggregation inhibitor from the venom of Bitis arietans | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
For the Attention of Researchers, Scientists, and Drug Development Professionals
The term "arietin" presents a notable ambiguity in scientific literature, referring to two functionally and structurally distinct peptides isolated from vastly different biological sources: a potent antifungal peptide from the chickpea (Cicer arietinum) and an antiplatelet peptide from the venom of the puff adder snake (Bitis arietans). This technical guide provides a comprehensive overview of the primary amino acid sequence, biological function, and relevant experimental protocols for both molecules to mitigate this ambiguity and facilitate targeted research and development.
Section 1: this compound from Cicer arietinum (Chickpea)
This compound derived from chickpea is a short, cationic peptide that exhibits significant antifungal properties. Its discovery has opened avenues for the development of novel biofungicides and antifungal therapeutics.
Primary Amino Acid Sequence
The primary amino acid sequence of this compound from Cicer arietinum has been determined and is available on UniProt under the accession number P83988. It is a 20-amino acid peptide.
Sequence: NH2-VCGVRWCNNTGGFCSGGFCC-COOH
Biological Function: Antifungal Activity
This compound from chickpea demonstrates potent antifungal activity against a range of pathogenic fungi, including Botrytis cinerea, Fusarium oxysporum, and Mycosphaerella arachidicola[1]. Its mechanism of action is believed to involve the inhibition of cell-free translation in the fungal pathogen[1]. This peptide is part of the plant's natural defense mechanism against fungal infections.
Quantitative Data
The following table summarizes the available quantitative data regarding the antifungal activity of chickpea this compound.
| Fungal Species | IC50 (µM) | Reference |
| Mycosphaerella arachidicola | 4.2 | [1] |
| Fusarium oxysporum | 2.5 | [1] |
| Botrytis cinerea | 8.0 | [1] |
Experimental Protocols
This protocol is a generalized procedure for the isolation of antifungal peptides from chickpea seeds, adapted from methodologies described for similar plant-derived proteins[1].
-
Protein Extraction:
-
Grind 100g of chickpea seeds into a fine powder.
-
Defat the powder by stirring with three volumes of acetone (B3395972) at 4°C for 1 hour, followed by filtration. Repeat this step three times.
-
Extract the defatted powder with 5 volumes of 0.1 M HCl at 4°C overnight with constant stirring.
-
Centrifuge the extract at 10,000 x g for 30 minutes at 4°C to remove insoluble material.
-
Collect the supernatant and adjust the pH to 7.0 with NaOH.
-
-
Ammonium (B1175870) Sulfate (B86663) Precipitation:
-
Gradually add ammonium sulfate to the supernatant to achieve 80% saturation, with constant stirring at 4°C.
-
Allow the precipitate to form overnight at 4°C.
-
Collect the precipitate by centrifugation at 10,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in a minimal volume of 10 mM Tris-HCl (pH 7.4) and dialyze extensively against the same buffer.
-
-
Chromatography:
-
Apply the dialyzed sample to an Affi-gel blue gel column pre-equilibrated with 10 mM Tris-HCl (pH 7.4).
-
Wash the column with the equilibration buffer until the absorbance at 280 nm returns to baseline.
-
Elute the bound proteins with a linear gradient of 0-1.5 M NaCl in the same buffer.
-
Collect fractions and test for antifungal activity.
-
Pool the active fractions and apply them to a CM-Sepharose column pre-equilibrated with 10 mM Tris-HCl (pH 7.4).
-
Elute with a linear gradient of 0-1 M NaCl in the same buffer. This compound is expected to elute at a higher salt concentration due to its cationic nature[1].
-
Monitor the fractions for purity using SDS-PAGE.
-
The primary amino acid sequence of the purified peptide can be determined using Edman degradation.
-
Sample Preparation: Ensure the purified this compound sample is free of contaminants and salts by dialysis or reverse-phase HPLC.
-
N-terminal Derivatization: React the peptide's N-terminal amino group with phenyl isothiocyanate (PITC) at a pH of ~9.0 to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: Treat the PTC-peptide with anhydrous trifluoroacetic acid to cleave the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide intact.
-
Conversion and Identification: Convert the thiazolinone derivative to the more stable phenylthiohydantoin (PTH)-amino acid by treatment with aqueous acid. Identify the PTH-amino acid by chromatography (e.g., HPLC) by comparing its retention time to known standards.
-
Repetitive Cycles: Subject the shortened peptide to subsequent cycles of Edman degradation to determine the sequence of the following amino acids.
Signaling Pathway
The precise signaling pathway for the antifungal action of chickpea this compound is not fully elucidated but is known to involve the inhibition of fungal protein synthesis[1]. The following diagram illustrates a proposed mechanism of action.
Caption: Proposed antifungal mechanism of chickpea this compound.
Section 2: this compound from Bitis arietans (Puff Adder) Venom
This compound from the venom of the puff adder is a potent antiplatelet peptide belonging to the disintegrin family. It is crucial to note that the term "this compound" has also been used interchangeably with "bitistatin," another well-characterized disintegrin from the same venom with a known full amino acid sequence. It is highly probable that they are the same or very closely related molecules.
Primary Amino Acid Sequence
The complete amino acid sequence of the peptide originally named this compound is not fully available in the literature. However, a partial N-terminal sequence has been reported[2].
N-terminal Sequence: Ser-Pro-Pro-Val-Cys-Gly-Asn-Lys-
Given the likely identity with bitistatin, the full sequence of bitistatin (a single chain of 83 amino acids) is provided here for reference.
Bitistatin Sequence (UniProt P22826): NH2-EAGEECDCGSPANPCCDAATCKLRPGAQCADGLCCDQCRFIKKGTVCRARGDWNDDTCTGQSCDCPRNGLYG-COOH
Biological Function: Antiplatelet Activity
This compound from Bitis arietans venom is a potent inhibitor of platelet aggregation[2]. It contains the Arg-Gly-Asp (RGD) sequence, which is characteristic of many disintegrins. This RGD motif allows it to bind to the glycoprotein (B1211001) IIb/IIIa (αIIbβ3) integrin receptor on the surface of platelets. By blocking this receptor, this compound competitively inhibits the binding of fibrinogen, a crucial step in the formation of platelet plugs and blood clots[2][3].
Quantitative Data
The following table summarizes the quantitative data related to the antiplatelet activity of Bitis arietans this compound.
| Parameter | Value | Conditions | Reference |
| IC50 (ADP-induced aggregation) | 1.3 - 2.7 x 10-7 M | Human platelet suspension | [2] |
| IC50 (Fibrinogen binding) | 1.1 x 10-7 M | ADP-stimulated platelets | [3] |
| Kd (unstimulated platelets) | 3.4 x 10-7 M | [3] | |
| Kd (ADP-stimulated platelets) | 3.4 x 10-8 M | [3] | |
| Kd (elastase-treated platelets) | 6.5 x 10-8 M | [3] | |
| Binding sites per platelet | 48,958 | ADP-stimulated platelets | [3] |
Experimental Protocols
This protocol is based on the method described by Huang et al. (1991)[2].
-
Initial Chromatography:
-
Dissolve 500 mg of lyophilized Bitis arietans venom in 5 ml of 0.05 M ammonium acetate (B1210297) (pH 5.8).
-
Apply the solution to a Fractogel TSK-50 column (2.5 x 40 cm) equilibrated with the same buffer.
-
Elute the proteins with the equilibration buffer at a flow rate of 30 ml/h, collecting 5 ml fractions.
-
Test the fractions for platelet aggregation inhibitory activity.
-
-
Ion-Exchange Chromatography:
-
Pool the active fractions and apply them to a CM-Sephadex C-50 column (1.5 x 30 cm) equilibrated with 0.05 M ammonium acetate (pH 5.8).
-
Elute with a linear gradient of 0.05 M to 1.0 M ammonium acetate (pH 5.8).
-
Collect fractions and identify those with antiplatelet activity.
-
-
Gel Filtration:
-
Concentrate the active fractions and apply them to a Sephadex G-75 column (1.2 x 110 cm) equilibrated with 0.1 M ammonium acetate (pH 6.8).
-
Elute with the same buffer and collect fractions.
-
Further purify the active fractions on a Sephacryl S-200 column under similar conditions.
-
-
Reverse-Phase HPLC:
-
Perform final purification on a C18 reverse-phase HPLC column.
-
Elute with a linear gradient of acetonitrile (B52724) in 0.1% trifluoroacetic acid.
-
Monitor the eluate at 280 nm and collect the peak corresponding to this compound.
-
Verify purity by SDS-PAGE.
-
A combination of Edman degradation and mass spectrometry would be employed for complete sequencing.
-
Reduction and Alkylation: Reduce the disulfide bonds in the purified protein with dithiothreitol (B142953) (DTT) and then alkylate the resulting free sulfhydryl groups with iodoacetamide (B48618) to prevent re-oxidation.
-
Enzymatic Digestion: Digest the reduced and alkylated protein into smaller peptide fragments using proteases such as trypsin and chymotrypsin.
-
Peptide Separation: Separate the resulting peptides by reverse-phase HPLC.
-
Sequencing:
-
Edman Degradation: Subject each purified peptide fragment to automated Edman degradation to determine its amino acid sequence.
-
Mass Spectrometry (MS/MS): Analyze the peptide fragments by tandem mass spectrometry. The mass difference between fragment ions in the MS/MS spectrum allows for the deduction of the amino acid sequence.
-
-
Sequence Assembly: Overlap the sequences of the peptide fragments to reconstruct the full primary sequence of the protein.
Signaling Pathway
The signaling pathway inhibited by Bitis arietans this compound is the final common pathway of platelet aggregation, involving the binding of fibrinogen to the activated GPIIb/IIIa receptor.
Caption: Inhibition of platelet aggregation by Bitis arietans this compound.
Conclusion
This guide clarifies the distinct nature of the two peptides referred to as "this compound." Researchers and drug development professionals should exercise caution and specify the source organism (Cicer arietinum or Bitis arietans) to avoid ambiguity. Both peptides hold significant therapeutic potential, the former as an antifungal agent and the latter as an antiplatelet and potential antithrombotic drug. The detailed protocols and pathway diagrams provided herein are intended to serve as a valuable resource for future investigation and development in these respective fields.
References
- 1. Cicerin and this compound, novel chickpea peptides with different antifungal potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and characterization of an antiplatelet peptide, this compound, from Bitis arietans venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of the antiplatelet peptide, this compound, from Bitis arietans venom - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Arietin from Chickpeas: A Technical Guide
This guide provides a comprehensive overview of the discovery, isolation, and characterization of arietin, an antifungal peptide derived from chickpeas (Cicer arietinum). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential therapeutic applications of this novel peptide.
Introduction
Chickpeas (Cicer arietinum) are a rich source of bioactive compounds, including proteins and peptides with diverse biological activities. Among these, this compound has been identified as a potent antifungal peptide with potential applications in agriculture and medicine. This document details the scientific background of this compound, its isolation from chickpea seeds, and its known biological functions.
Discovery and Initial Characterization
This compound was first isolated from the seeds of chickpeas along with another antifungal peptide, cicerin. These peptides were identified as novel due to their unique N-terminal sequences. Initial characterization revealed that this compound has a molecular weight of approximately 5.6 kDa. It exhibits significant antifungal activity against various fungal strains and also demonstrates the ability to inhibit translation in a rabbit reticulocyte lysate system.
Experimental Protocols
The following sections describe the detailed methodologies for the extraction and purification of this compound from chickpea seeds. These protocols are based on established protein purification techniques and the specific methods reported for this compound and other chickpea proteins.[1][2][3][4]
Materials and Reagents
-
Chickpea seeds (Cicer arietinum)
-
Deionized water
-
Sodium chloride (NaCl)
-
Sodium phosphate (B84403) buffer (pH 7.6)
-
Affi-gel blue gel
-
CM-Sepharose
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Bovine serum albumin (BSA)
-
Bradford reagent
-
Centrifuge
-
Chromatography columns
-
Spectrophotometer
-
Freeze-dryer
Extraction of Total Proteins
-
Flour Preparation: Cleaned chickpea seeds are ground into a fine flour using a laboratory mill. The flour is then defatted using a suitable organic solvent like acetone (B3395972) to remove lipids that may interfere with protein extraction.[3]
-
Protein Extraction: The defatted chickpea flour is suspended in a 50 mM sodium phosphate buffer (pH 7.6) at a 1:10 (w/v) ratio.[3][4] The suspension is stirred for a minimum of one hour at 4°C to facilitate the solubilization of proteins.
-
Centrifugation: The slurry is then centrifuged at 8,000-10,000 x g for 20-30 minutes at 4°C to pellet insoluble material.[2][3][4] The supernatant, containing the crude protein extract, is carefully collected.
Purification of this compound
This compound is purified from the crude protein extract using a two-step chromatographic process.[1]
-
Affinity Chromatography: The crude protein extract is first loaded onto an Affi-gel blue gel column pre-equilibrated with the extraction buffer. This step is designed to bind and remove albumin and other proteins, thereby enriching for peptides like this compound. The unbound fraction, which contains this compound, is collected.
-
Cation Exchange Chromatography: The unbound fraction from the affinity chromatography step is then loaded onto a CM-Sepharose column pre-equilibrated with the same buffer. This compound, being more strongly adsorbed to the cation exchange resin than cicerin, is separated from other components.[1] A linear salt gradient (e.g., 0-1 M NaCl in the phosphate buffer) is applied to elute the bound proteins. Fractions are collected and monitored for protein content at 280 nm.
-
Desalting and Lyophilization: The fractions containing purified this compound are pooled, desalted using dialysis or a desalting column, and then lyophilized (freeze-dried) to obtain the purified peptide in a stable, powdered form.
Purity and Molecular Weight Determination
The purity and molecular weight of the isolated this compound can be assessed using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). The purified sample is run on a polyacrylamide gel, and the resulting bands are visualized by staining (e.g., with Coomassie Brilliant Blue). A single band corresponding to a molecular weight of approximately 5.6 kDa would indicate a high degree of purity.[1]
Quantitative Data
The following table summarizes the key quantitative characteristics of this compound as reported in the literature.
| Parameter | Value | Reference |
| Molecular Weight | ~ 5.6 kDa | |
| Antifungal Activity | ||
| Mycosphaerella arachidicola | High Potency | |
| Fusarium oxysporum | High Potency | |
| Botrytis cinerea | High Potency | |
| Other Biological Activities | ||
| Translation Inhibition | High Activity | |
| Mitogenic Activity | Devoid | |
| Anti-HIV-1 Reverse Transcriptase Activity | Devoid | [1] |
Visualizations
Experimental Workflow for this compound Isolation
The following diagram illustrates the key steps in the isolation and purification of this compound from chickpeas.
Caption: Workflow for the isolation and purification of this compound.
Proposed Antifungal Mechanism of this compound
While the precise signaling pathways of this compound have not been fully elucidated, its known biological activity involves the inhibition of protein synthesis. The following diagram depicts a simplified representation of this mechanism.
Caption: Proposed mechanism of this compound's antifungal activity.
Conclusion
This compound, a 5.6 kDa peptide isolated from chickpeas, demonstrates significant potential as an antifungal agent. The methodologies for its extraction and purification are well-established within the field of protein chemistry. Further research is warranted to fully elucidate its mechanism of action and to explore its potential applications in various industries, including agriculture and pharmaceuticals. The lack of mitogenic and anti-HIV-1 reverse transcriptase activities suggests a degree of specificity in its biological effects.
References
Arietin: An In-depth Technical Guide to a Disintegrin Family Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arietin is a notable member of the disintegrin family of peptides, a group of low-molecular-weight, cysteine-rich proteins known for their potent biological activities. The term "this compound" is associated with two distinct peptides from different natural sources, each with unique properties and potential therapeutic applications. This technical guide provides a comprehensive overview of both this compound peptides, with a primary focus on the disintegrin isolated from the venom of the puff adder, Bitis arietans, and a secondary focus on the antifungal peptide of the same name from the chickpea, Cicer arietinum. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key biological pathways and workflows.
Part 1: this compound from Bitis arietans - A Disintegrin Peptide
This compound isolated from the venom of Bitis arietans is a potent inhibitor of platelet aggregation and cell adhesion.[1] Its mechanism of action is centered on its ability to bind to integrin receptors, specifically the glycoprotein (B1211001) IIb-IIIa (αIIbβ3) complex on the surface of platelets.[1][2]
Biochemical and Biophysical Properties
| Property | Value | Reference |
| Source | Bitis arietans (Puff Adder) venom | [1] |
| Molecular Weight | ~8.5 kDa | [3] |
| Structure | Arg-Gly-Asp (RGD) containing peptide | [1] |
| N-terminal Sequence | Ser-Pro-Pro-Val-Cys-Gly-Asn-Lys- | [1] |
Biological Activity and Quantitative Data
This compound's primary biological function is the dose-dependent inhibition of platelet aggregation induced by various agonists.[1] This inhibitory effect is achieved by blocking the binding of fibrinogen to the glycoprotein IIb-IIIa receptor on activated platelets.[1][2]
| Assay | Agonist(s) | IC50 Value | Reference |
| Platelet Aggregation Inhibition | ADP, Thrombin, Collagen, U46619 | 1.3 - 2.7 x 10⁻⁷ M | [1] |
| ¹²⁵I-Fibrinogen Binding Inhibition | ADP | 1.1 x 10⁻⁷ M | [2] |
| Cell Adhesion Inhibition (Representative Disintegrin - VLO4) | Fibronectin | 3.5 nM | [1] |
| Binding Assay | Platelet State | Dissociation Constant (Kd) | Binding Sites per Platelet | Reference |
| ¹²⁵I-Arietin Binding | Unstimulated | 3.4 x 10⁻⁷ M | 46,904 | [2] |
| ¹²⁵I-Arietin Binding | ADP-stimulated | 3.4 x 10⁻⁸ M | 48,958 | [2] |
| ¹²⁵I-Arietin Binding | Elastase-treated | 6.5 x 10⁻⁸ M | 34,817 | [2] |
Mechanism of Action: Glycoprotein IIb-IIIa Signaling Pathway
This compound, as an RGD-containing disintegrin, directly interferes with the final common pathway of platelet aggregation. Upon platelet activation by agonists such as ADP or thrombin, an "inside-out" signaling cascade leads to a conformational change in the GPIIb-IIIa receptor, increasing its affinity for fibrinogen. This compound competitively binds to the activated GPIIb-IIIa receptor, preventing fibrinogen binding and the subsequent cross-linking of platelets.
Caption: Mechanism of this compound's antiplatelet activity.
Experimental Protocols
This protocol outlines the multi-step chromatographic process for isolating this compound.
Caption: Purification workflow for disintegrin this compound.
Methodology:
-
Crude Venom Preparation: Lyophilized Bitis arietans venom is dissolved in a suitable buffer (e.g., 0.05 M Tris-HCl, pH 7.5).
-
Initial Fractionation: The venom solution is applied to a Fractogel TSK-50 column and eluted with the starting buffer. Fractions are monitored for protein content (A280 nm) and antiplatelet activity.
-
Ion-Exchange Chromatography: Active fractions from the previous step are pooled and applied to a CM-Sephadex C-50 column. Proteins are eluted with a linear gradient of NaCl (e.g., 0 to 1.0 M) in the starting buffer.
-
Gel Filtration I: Fractions exhibiting the highest antiplatelet activity are concentrated and subjected to gel filtration on a Sephadex G-75 column.
-
Gel Filtration II: Further purification is achieved by gel filtration on a Sephacryl S-200 column.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step involves RP-HPLC on a C18 column using a gradient of acetonitrile (B52724) in 0.1% trifluoroacetic acid. The peak corresponding to this compound is collected.
-
Purity Assessment: The purity of the final product is assessed by SDS-PAGE and N-terminal sequencing.
-
Preparation of Platelet-Rich Plasma (PRP): Whole human blood is collected in tubes containing 3.2% sodium citrate. The blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP. Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 20 minutes.
-
Assay Procedure:
-
Aliquots of PRP are pre-warmed to 37°C in an aggregometer.
-
A baseline is established using PPP (100% aggregation) and PRP (0% aggregation).
-
Varying concentrations of this compound are added to the PRP and incubated for a short period (e.g., 2 minutes).
-
Platelet aggregation is induced by adding an agonist such as ADP (e.g., 10 µM) or collagen (e.g., 2 µg/mL).
-
The change in light transmittance is recorded over time (typically 5-10 minutes).
-
-
Data Analysis: The percentage of aggregation inhibition is calculated relative to a control (PRP with agonist but without this compound). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Plate Coating: 96-well microtiter plates are coated with fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C. The wells are then blocked with a solution of bovine serum albumin (BSA) (e.g., 1% in PBS) for 1 hour at room temperature to prevent non-specific cell binding.
-
Cell Preparation: A suitable cell line expressing the target integrin (e.g., K562 cells for α5β1) is cultured and harvested. The cells are washed and resuspended in a serum-free medium.
-
Inhibition Assay:
-
Cells are pre-incubated with various concentrations of this compound for 30 minutes at 37°C.
-
The cell-arietin suspension is then added to the fibronectin-coated wells.
-
The plate is incubated for 1-2 hours at 37°C to allow for cell adhesion.
-
-
Quantification of Adherent Cells:
-
Non-adherent cells are removed by gentle washing with PBS.
-
Adherent cells are fixed (e.g., with methanol) and stained with a dye such as crystal violet.
-
The stain is solubilized (e.g., with a detergent solution), and the absorbance is measured using a plate reader.
-
-
Data Analysis: The percentage of adhesion inhibition is calculated relative to a control (cells without this compound). The IC50 value is determined from a dose-response curve.[1]
-
Preparation of Washed Platelets: Platelets are isolated from PRP by centrifugation and washed with a suitable buffer (e.g., Tyrode's buffer) to remove plasma proteins.
-
Radiolabeling: Human fibrinogen is radiolabeled with ¹²⁵I using a standard method (e.g., the Iodogen method).
-
Binding Assay:
-
Washed platelets are incubated with ¹²⁵I-labeled fibrinogen in the presence of a platelet agonist (e.g., ADP) to induce receptor activation.
-
To determine competitive inhibition, parallel incubations are performed with increasing concentrations of unlabeled this compound.
-
Non-specific binding is determined in the presence of a large excess of unlabeled fibrinogen.
-
-
Separation of Bound and Free Ligand: The reaction is stopped, and bound ¹²⁵I-fibrinogen is separated from the free ligand by centrifugation of the platelets through a silicone oil layer or by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity associated with the platelet pellet or the filter is measured using a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value for this compound is determined from a competition binding curve. Scatchard analysis can be used to determine the dissociation constant (Kd) and the number of binding sites (Bmax).[2]
Part 2: this compound from Cicer arietinum - An Antifungal Peptide
This compound has also been identified as an antifungal peptide isolated from the seeds of the chickpea, Cicer arietinum.[4] This peptide is distinct in structure and function from the disintegrin found in snake venom.
Biochemical and Biophysical Properties
| Property | Value | Reference |
| Source | Cicer arietinum (Chickpea) seeds | [4] |
| Molecular Weight | ~5.6 kDa | [4] |
Biological Activity and Quantitative Data
The this compound from chickpeas exhibits inhibitory activity against several fungal species. This compound has been shown to be more potent against certain fungi compared to another chickpea-derived antifungal peptide, cicerin.[4]
| Fungal Species | IC50 Value (Cicerarin - a similar peptide) | Reference |
| Mycosphaerella arachidicola | 15.3 µM | [4] |
| Fusarium oxysporum | Not specified, but activity demonstrated | [4] |
| Botrytis cinerea | 20.6 µM | [4] |
Experimental Protocols
Caption: Purification workflow for antifungal this compound.
Methodology:
-
Extraction: Chickpea seed flour is extracted with a buffer (e.g., 10 mM Tris-HCl, pH 7.3).
-
Ammonium Sulfate Precipitation: The crude extract is subjected to ammonium sulfate precipitation (e.g., 80% saturation) to concentrate the proteins. The precipitate is collected by centrifugation, redissolved in buffer, and dialyzed.
-
Affinity Chromatography: The dialyzed protein solution is applied to an Affi-gel blue gel column. After washing, the bound proteins are eluted.
-
Ion-Exchange Chromatography: The active fraction is then subjected to ion-exchange chromatography on a CM-Sepharose column. This compound, being more strongly adsorbed than other components, is eluted with a salt gradient.
-
Purity Assessment: The purity of the isolated this compound is confirmed by SDS-PAGE.
-
Fungal Culture: The target fungal species are cultured on a suitable medium (e.g., potato dextrose agar) to obtain a suspension of spores or mycelial fragments.
-
Microtiter Plate Assay:
-
The assay is performed in a 96-well microtiter plate.
-
Each well contains a standardized inoculum of the fungus in a liquid growth medium.
-
Serial dilutions of the purified this compound are added to the wells.
-
The plate is incubated at an appropriate temperature (e.g., 25-28°C) for 24-72 hours.
-
-
Assessment of Fungal Growth Inhibition:
-
Fungal growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the peptide that completely inhibits visible fungal growth.
-
The IC50 value, the concentration that inhibits 50% of fungal growth, can be calculated from a dose-response curve.
-
Conclusion
The name "this compound" refers to two distinct peptides with significant but different biological activities. The disintegrin from Bitis arietans venom is a potent antiplatelet agent with a clear mechanism of action involving the GPIIb-IIIa receptor, making it a valuable tool for research in hemostasis and thrombosis and a potential lead for the development of antithrombotic drugs. The antifungal peptide from Cicer arietinum represents a promising candidate for the development of novel antifungal agents, particularly in the context of increasing resistance to existing drugs. This technical guide provides a foundational resource for the continued investigation and potential therapeutic application of these fascinating biomolecules. Researchers are encouraged to consult the cited literature for further details and to adapt the provided protocols to their specific experimental needs.
References
- 1. Fibronectin-mediated upregulation of α5β1 integrin and cell adhesion during differentiation of mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cicerarin, a novel antifungal peptide from the green chickpea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Defining Fibronectin's Cell Adhesion Synergy Site by Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cicerin and this compound, novel chickpea peptides with different antifungal potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Arg-Gly-Asp (RGD) Sequence in Arietin: A Technical Guide to its Structure, Function, and Significance
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Arietin, a disintegrin protein isolated from the venom of the puff adder (Bitis arietans), is a potent inhibitor of platelet aggregation.[1][2] Its biological activity is primarily mediated by the presence of a conserved Arg-Gly-Asp (RGD) tripeptide sequence. This sequence mimics the recognition site in natural ligands like fibrinogen, enabling this compound to bind with high affinity to integrin receptors on the platelet surface, particularly the glycoprotein (B1211001) IIb-IIIa complex (αIIbβ3).[1] By competitively blocking the binding of fibrinogen to this receptor, this compound effectively prevents the final common pathway of platelet aggregation, making it a subject of significant interest for the development of novel anti-thrombotic therapeutics. This document provides a comprehensive overview of the RGD sequence in this compound, including its mechanism of action, quantitative binding data, relevant experimental protocols, and the signaling pathways it influences.
The RGD Motif and this compound's Mechanism of Action
The RGD sequence is the most common peptide motif responsible for cell adhesion to the extracellular matrix (ECM).[3][4] It is recognized by approximately half of the known integrin receptors, which are heterodimeric transmembrane proteins crucial for cell adhesion and signal transduction.[4][5]
This compound is an 8.5 kDa peptide that leverages its RGD sequence to function as a potent antagonist of the platelet integrin αIIbβ3.[2] The mechanism is one of competitive inhibition:
-
Platelet Activation: Upon vascular injury, platelets are activated by agonists such as adenosine (B11128) diphosphate (B83284) (ADP), thrombin, or collagen.[6]
-
Integrin Conformational Change: Activation triggers a conformational change in the αIIbβ3 integrin, exposing its high-affinity binding site for ligands.[7]
-
Fibrinogen Binding: The activated αIIbβ3 receptor binds to fibrinogen, which contains RGD sequences. Fibrinogen then acts as a bridge, cross-linking adjacent platelets.[7][8]
-
This compound Interference: this compound, with its exposed RGD sequence, binds to the activated αIIbβ3 receptor, physically obstructing the binding of fibrinogen.[1][2]
-
Inhibition of Aggregation: By preventing fibrinogen-mediated cross-linking, this compound inhibits the formation of a platelet plug.[1]
This targeted interference with the final step of platelet aggregation makes this compound and other RGD-containing disintegrins powerful antiplatelet agents.[1][9] The presence and proper presentation of the RGD sequence are essential for this biological activity.[1]
Quantitative Data: Binding Affinities and Inhibitory Concentrations
The efficacy of this compound has been quantified through various in vitro assays. The data highlights its high affinity for platelet integrins and its potent inhibitory effect on platelet function.
| Parameter | Value | Condition / Agonist | Reference |
| Molecular Weight (Mr) | 8,500 Da | - | [2] |
| IC₅₀ (Platelet Aggregation) | 1.3 - 2.7 x 10⁻⁷ M | ADP, Thrombin, Collagen, U46619 | [1][2] |
| IC₅₀ (Fibrinogen Binding) | 1.1 x 10⁻⁷ M | ADP-stimulated platelets | [1] |
| Kd (this compound Binding) | 3.4 x 10⁻⁷ M | Unstimulated platelets | [1] |
| Binding Sites per Platelet | 46,904 | Unstimulated platelets | [1] |
| Kd (this compound Binding) | 3.4 x 10⁻⁸ M | ADP-stimulated platelets | [1] |
| Binding Sites per Platelet | 48,958 | ADP-stimulated platelets | [1] |
| Kd (this compound Binding) | 6.5 x 10⁻⁸ M | Elastase-treated platelets | [1] |
| Binding Sites per Platelet | 34,817 | Elastase-treated platelets | [1] |
-
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of this compound required to inhibit a biological process (like platelet aggregation or fibrinogen binding) by 50%.
-
Kd (Dissociation Constant): A measure of binding affinity. A lower Kd value indicates a higher binding affinity.
Experimental Protocols
Purification of this compound from Bitis arietans Venom
This protocol outlines a multi-step chromatographic procedure for isolating this compound from crude snake venom, based on methodologies described in the literature.[2][9][10]
Materials:
-
Crude, lyophilized Bitis arietans venom
-
Chromatography systems (e.g., FPLC)
-
Fractogel TSK-50 column
-
CM-Sephadex C-50 (cation exchange) column
-
Sephadex G-75 or Superdex 75 (size-exclusion) column
-
Sephacryl S-200 (size-exclusion) column
-
Reverse-phase HPLC (RP-HPLC) column (e.g., C18)
-
Appropriate buffers (e.g., Tris-HCl, ammonium (B1175870) acetate), salts (NaCl), and solvents (acetonitrile, TFA) for chromatography
-
Spectrophotometer for protein quantification (A280)
-
SDS-PAGE equipment for purity analysis
Methodology:
-
Initial Fractionation:
-
Reconstitute crude venom in the starting buffer.
-
Apply the venom solution to a Fractogel TSK-50 column to perform an initial separation.
-
Elute the bound proteins using a salt gradient.
-
-
Ion-Exchange Chromatography:
-
Pool the active fractions from the previous step and dialyze against the starting buffer for the CM-Sephadex C-50 column.
-
Load the sample onto the equilibrated CM-Sephadex C-50 column.
-
Elute proteins using a linear gradient of NaCl. Collect fractions and test for antiplatelet activity.
-
-
Size-Exclusion Chromatography (Gel Filtration):
-
Concentrate and pool the active fractions from the ion-exchange step.
-
Apply the sample to a Sephadex G-75 or Sephacryl S-200 column equilibrated with a suitable buffer.
-
Elute the proteins isocratically. This compound, with a molecular weight of ~8.5 kDa, will elute in the corresponding fractions.[2]
-
-
Reverse-Phase HPLC (Final Polishing):
-
Subject the active fractions from gel filtration to RP-HPLC on a C18 column.
-
Elute using a gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the eluate at 280 nm. The peak corresponding to pure this compound should be collected.
-
-
Purity and Identity Confirmation:
-
Assess the purity of the final sample using SDS-PAGE, which should show a single band at ~8.5 kDa.
-
Confirm identity using N-terminal sequencing or mass spectrometry.
-
References
- 1. Mechanism of action of the antiplatelet peptide, this compound, from Bitis arietans venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and characterization of an antiplatelet peptide, this compound, from Bitis arietans venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 4. RGD and other recognition sequences for integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Platelet Integrin αIIbβ3 Binds to the RGD and AGD Motifs in Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ukrbiochemjournal.org [ukrbiochemjournal.org]
- 10. researchgate.net [researchgate.net]
Toxicological Profile of Bitis arietans arietans Venom: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The venom of the puff adder, Bitis arietans arietans, is a complex cocktail of bioactive proteins and peptides responsible for significant morbidity and mortality across sub-Saharan Africa. This technical guide provides a comprehensive overview of the toxicological profile of B. a. arietans venom, focusing on its composition, lethal and cytotoxic potencies, enzymatic activities, and the molecular mechanisms underlying its pathophysiological effects. Detailed experimental protocols for key toxicological assays are provided, and critical signaling pathways are visualized to facilitate a deeper understanding of the venom's mechanism of action. This document is intended to serve as a valuable resource for researchers in toxinology, pharmacology, and drug development.
Venom Composition and Key Toxin Families
The venom of Bitis arietans arietans is predominantly composed of proteins (approximately 90-95%) and peptides, with smaller amounts of other bioactive molecules.[1] Proteomic analyses have identified several major toxin families that orchestrate the venom's toxic effects.[2][3]
The primary toxin families include:
-
Snake Venom Metalloproteinases (SVMPs): These enzymes are major contributors to the venom's hemorrhagic, cytotoxic, and inflammatory effects.[4][5] They degrade extracellular matrix components, leading to tissue damage and hemorrhage.[4]
-
Snake Venom Serine Proteases (SVSPs): SVSPs interfere with the coagulation cascade, exhibiting thrombin-like activity and contributing to coagulopathy.[4] Some SVSPs can also release kinins, contributing to hypotension.[4]
-
Phospholipases A2 (PLA2s): These enzymes hydrolyze phospholipids (B1166683) in cell membranes, leading to a wide range of pharmacological effects including cytotoxicity, myotoxicity, and inflammation.[4][5]
-
C-type Lectin-like Proteins (CTLs): CTLs in B. a. arietans venom can interact with various endogenous proteins, notably affecting platelet function and coagulation.[2][4] Some CTLs can induce platelet aggregation.
-
Disintegrins: These are non-enzymatic proteins that bind to integrins on the surface of cells, including platelets, thereby inhibiting platelet aggregation and cell adhesion.
-
Other Components: The venom also contains other bioactive molecules such as Kunitz-type inhibitors, cystatins, bradykinin-potentiating peptides (BPPs), and adenosine, which contribute to the overall toxic profile, particularly the hypotensive effects.[1][4]
Quantitative Toxicological Data
Lethality and Cytotoxicity
The potency of B. a. arietans venom has been quantified through various studies, with notable variation likely due to geographical location, age, and diet of the snakes.[6]
| Parameter | Value | Species/Cell Line | Route of Administration | Reference |
| LD50 | 9-13 µ g/mouse | Murine | Not Specified | [7] |
| LD50 | 0.33 mg/kg | Not Specified | Intraperitoneal | [6][8] |
| LD100 | 5.25 mg/kg | Not Specified | Intraperitoneal | [6][8] |
| LD50 | 1.8 mg/kg | Murine | Not Specified | [9] |
| LD50 | 1.78 mg/kg | Not Specified | Intraperitoneal | [10] |
| LD50 | 870 µg/kg | Not Specified | Intraperitoneal | [3] |
| IC50 | 17.7 µg/µL ± 3.3 | HaCaT cells | In vitro | [5] |
| IC50 | 27.8 µg/µL ± 2.8 | HaCaT cells | In vitro | [5] |
| IC50 | 37.2 µg/µL ± 2.3 | HaCaT cells | In vitro | [5] |
Enzymatic Activity
The enzymatic activity of key toxin families in B. a. arietans venom has been quantified, showing significant intraspecific variability.[11]
| Enzyme Family | Method | Relative Activity (Example) | Reference |
| SVMP | Fluorometric substrate cleavage | Tanzanian venom: RFU 427,415 ± 16,396 | [11] |
| Nigerian venom: RFU 390,155 ± 25,489 | [11] | ||
| South African venom: RFU 150,895 ± 36,699 | [11] | ||
| PLA2 | Not Specified | Tanzanian venom: 86.0 ± 0.9/μg venom | [5] |
| South African venom: 50.5 ± 4.8/μg venom | [5] | ||
| Hyaluronidase | Turbidity Assay | High activity, similar to B. jararaca venom | [12] |
Protein Content and Molecular Weights
| Parameter | Value | Reference |
| Protein Concentration | 121.66 ± 7.94 µg/ml | [2] |
| Identified Protein Molecular Weights | 14.4 kDa, 18.4 kDa, 25 kDa, 45 kDa, 66.2 kDa | [2] |
Pathophysiological Effects and Mechanisms of Action
Envenomation by B. a. arietans results in a complex constellation of local and systemic effects.
Hemotoxicity
The venom is potently hemotoxic, primarily affecting coagulation and platelet function.[2]
-
Coagulopathy: SVSPs with thrombin-like activity can lead to fibrinogenolysis, resulting in coagulopathy.[4] However, the coagulopathy is generally less severe than that observed with envenomation by snakes of the Echis genus.[4]
-
Thrombocytopenia and Platelet Dysfunction: The venom can induce thrombocytopenia and impair platelet function.[4] Certain C-type lectins, such as bitiscetin, can cause von Willebrand factor (VWF)-dependent platelet agglutination.[13] Other venom components can cause fibrinogen-dependent platelet agglutination.[4] Disintegrins like bitistatin inhibit platelet aggregation by blocking fibrinogen binding to the GPIIb/IIIa receptor.
Cytotoxicity and Local Tissue Damage
Severe local effects, including pain, swelling, blistering, and necrosis, are hallmarks of B. a. arietans envenomation.[4][7] These effects are primarily mediated by SVMPs and PLA2s.[4] SVMPs degrade components of the extracellular matrix, while PLA2s damage cell membranes, leading to widespread tissue destruction.[4]
Inflammation
The venom is a potent inducer of the inflammatory response.[14] It triggers the production of various inflammatory mediators, including:
-
Eicosanoids: Leukotrienes (LTB4, LTC4), thromboxane (B8750289) (TXB2), and prostaglandins (B1171923) (PGE2).[14][15]
-
Cytokines and Chemokines: Interleukin-6 (IL-6), monocyte chemoattractant protein-1 (MCP-1), Tumor Necrosis Factor (TNF), and Interleukin-1β (IL-1β).[1][14][16]
This inflammatory cascade contributes significantly to the local and systemic symptoms of envenomation, including pain, edema, and fever.[4]
Cardiovascular Effects
Hypotension is a common systemic effect of B. a. arietans envenomation.[4] This is a multifactorial process involving:
-
Bradykinin-Potentiating Peptides (BPPs): These peptides inhibit the angiotensin-converting enzyme (ACE), leading to an accumulation of bradykinin, a potent vasodilator.[4][17]
-
Kinin-Releasing SVSPs: Some serine proteases in the venom can directly release kinins.[4]
-
Direct Vasodilation: SVMPs can generate the vasodilator angiotensin 1-7.[4]
-
Adenosine: The venom contains adenosine, which can also contribute to vasodilation.[4]
Experimental Protocols
Determination of Median Lethal Dose (LD50)
Principle: The LD50 is the dose of venom that is lethal to 50% of the test animal population.
Methodology:
-
A stock solution of lyophilized B. a. arietans venom is prepared in sterile saline.
-
Several groups of mice (e.g., Swiss albino, 18-20g) are used.
-
A range of venom doses is administered to the different groups, typically via intraperitoneal (IP) injection.
-
The number of deaths in each group is recorded over a 24-hour period.
-
The LD50 is calculated using statistical methods such as Probit analysis.[10]
SVMP Activity Assay (Fluorometric)
Principle: This assay measures the cleavage of a fluorogenic substrate by SVMPs in the venom.
Methodology:
-
Venom samples are diluted to a working concentration (e.g., 1 µ g/well ).
-
The diluted venom is added to a microplate in triplicate.
-
A fluorogenic SVMP substrate (e.g., ES010) is added to each well.
-
Fluorescence is measured kinetically at an excitation wavelength of 320 nm and an emission wavelength of 405 nm for a set period (e.g., 1 hour).
-
The rate of increase in fluorescence is proportional to the SVMP activity.[5]
PLA2 Activity Assay
Principle: This assay quantifies the enzymatic activity of phospholipase A2. While the specific method is not detailed in the provided search results, a common method is the sPLA2 Assay Kit.
Methodology (General):
-
A substrate solution containing a fluorescently labeled phospholipid is prepared.
-
Venom samples are added to a microplate.
-
The substrate solution is added, and the plate is incubated.
-
The fluorescence is measured at appropriate excitation and emission wavelengths. The increase in fluorescence corresponds to the cleavage of the substrate by PLA2.
Cell Viability Assay (MTT)
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Human keratinocyte cells (HaCaT) are seeded in a 96-well plate and allowed to adhere.
-
The cells are exposed to various concentrations of B. a. arietans venom for 24 hours.
-
After incubation, the venom-containing medium is removed, and MTT solution is added to each well.
-
The plate is incubated to allow for the formation of formazan (B1609692) crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is read at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.[5]
Protein Analysis (SDS-PAGE)
Principle: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight.
Methodology:
-
Venom samples are mixed with a loading buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol) and heated.
-
The samples are loaded onto a polyacrylamide gel.
-
An electric current is applied to the gel, causing the negatively charged proteins to migrate towards the positive electrode.
-
The gel is stained with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.
-
The molecular weights of the proteins are estimated by comparing their migration to that of a molecular weight marker.[2]
Signaling Pathways and Mechanisms
Inflammatory Response Pathway
The venom of B. a. arietans activates a complex inflammatory cascade.
References
- 1. Bitis arietans Snake Venom and Kn-Ba, a Snake Venom Serine Protease, Induce the Production of Inflammatory Mediators in THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. remedypublications.com [remedypublications.com]
- 3. Bitis arietans ~ VenomZone [venomzone.expasy.org]
- 4. Clinical features of puff adder envenoming: case series of Bitis arietans snakebites in Kenya and a scoping review of the literature | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. Intraspecific venom variation in the medically important puff adder (Bitis arietans): Comparative venom gland transcriptomics, in vitro venom activity and immunological recognition by antivenom - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lethal Doses of Bitis arietans Venom and Antivenom Potentials of Some Medicinal Plants Found in Gwandu Emirate, Kebbi State, Nigeria [ajbs.scione.com]
- 7. In Vitro Toxic Effects of Puff Adder (Bitis arietans) Venom, and Their Neutralization by Antivenom - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. iosrjournals.org [iosrjournals.org]
- 11. Intraspecific venom variation in the medically important puff adder (Bitis arietans): Comparative venom gland transcriptomics, in vitro venom activity and immunological recognition by antivenom | PLOS Neglected Tropical Diseases [journals.plos.org]
- 12. African Adders: Partial Characterization of Snake Venoms from Three Bitis Species of Medical Importance and Their Neutralization by Experimental Equine Antivenoms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure and Function of Snake Venom Proteins Affecting Platelet Plug Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bitis arietans Snake Venom Induces an Inflammatory Response Which Is Partially Dependent on Lipid Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bitis arietans Snake Venom Induces an Inflammatory Response Which Is Partially Dependent on Lipid Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
arietin gene ontology and molecular function
An ambiguity has been identified regarding the term "arietin." Initial research indicates this name could refer to two distinct molecules: a peptide found in the venom of the Bitis arietans snake with antiplatelet activity, or an antifungal protein from the chickpea, Cicer arietinum.
Furthermore, due to phonetic similarity, it is possible that the intended query was for the "AIRE" gene, the autoimmune regulator, which is a well-documented human gene with extensive research into its gene ontology and molecular function.
To ensure the accuracy and relevance of the in-depth technical guide you have requested, please clarify which of the following you are interested in:
-
This compound from Bitis arietans (snake venom peptide)
-
This compound from Cicer arietinum (chickpea protein)
-
The AIRE (Autoimmune Regulator) gene
Once you have provided this clarification, a comprehensive technical guide will be developed to meet your specifications.
The Endogenous Function of Arietin in Cicer arietinum: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: Arietin is an endogenous peptide identified in chickpea (Cicer arietinum) that exhibits significant antifungal properties, positioning it as a key component of the plant's innate defense mechanisms. This technical guide provides a comprehensive overview of the current understanding of this compound's function, drawing from available biochemical and physiological data. This document outlines its role in plant defense, details its known characteristics, and presents generalized experimental protocols for its study. Furthermore, this guide proposes a putative signaling pathway for this compound's action based on established knowledge of plant defense peptides. All quantitative data are summarized for clarity, and key processes are visualized through diagrams to facilitate comprehension.
Introduction to this compound and Plant Defense
Cicer arietinum, commonly known as the chickpea, is a globally significant legume crop that is susceptible to a variety of fungal pathogens, leading to substantial yield losses. To counteract these threats, chickpeas have evolved a sophisticated innate immune system, which includes the production of antimicrobial peptides. Among these is this compound, a peptide first isolated from chickpea seeds, which has demonstrated potent antifungal activity against several significant plant pathogens[1].
Plant defense peptides are a diverse group of small proteins that act as a first line of defense against invading microorganisms. They are often cationic and amphipathic, allowing them to interact with and disrupt the cell membranes of pathogens[2][3]. This compound is classified within this group of defense peptides and is considered a constitutive component of the chickpea's defense arsenal, present in the seeds to protect against soil-borne and seed-borne pathogens[1].
Biochemical Properties and Function of this compound
This compound's primary endogenous function is to protect the plant from fungal infections. Research has shown its efficacy against a range of fungal species, suggesting a broad-spectrum antifungal activity.
Molecular Characteristics
There is some discrepancy in the reported molecular characteristics of this compound. The initial study by Ye et al. (2002) identified this compound as a peptide with an approximate molecular weight of 5.6 kDa[1]. However, a UniProt entry for this compound from Cicer arietinum lists a 20-amino acid peptide with a molecular weight of approximately 2.0 kDa[4]. The sequence provided is VKSTGRADDDLAVKTKYLPP. It is plausible that the 5.6 kDa molecule is a precursor protein that is processed to yield the smaller, active peptide. Further research is required to clarify the exact molecular nature of the active form of this compound.
Antifungal Activity
This compound has been shown to be a more potent antifungal agent than a related chickpea peptide, cicerin. Its inhibitory effects have been quantified against several fungal pathogens, as detailed in the table below. The primary mechanism of action is believed to be the disruption of fungal cell membrane integrity, a common trait among plant defense peptides[2][3][5].
Table 1: Antifungal Activity of this compound
| Fungal Pathogen | IC50 (µM) | Reference |
| Mycosphaerella arachidicola | > Cicerin | [1] |
| Fusarium oxysporum | > Cicerin | [1] |
| Botrytis cinerea | > Cicerin | [1] |
Note: The original publication did not provide specific IC50 values but stated that this compound exhibited higher antifungal potency than cicerin.
Experimental Protocols
The study of this compound involves its extraction and purification from chickpea seeds, followed by functional assays to determine its biological activity. The following sections describe generalized protocols based on methodologies used for other chickpea peptides[6][7][8].
Extraction and Purification of this compound
A multi-step chromatographic process is typically employed to isolate this compound from a crude extract of chickpea seeds.
Experimental Workflow: this compound Purification
Caption: Generalized workflow for the purification of this compound from chickpea seeds.
-
Protein Extraction: Chickpea seed flour is homogenized in an extraction buffer (e.g., 100 mM phosphate buffer, pH 7.6).
-
Centrifugation: The homogenate is centrifuged to pellet insoluble material. The supernatant, containing the crude protein extract, is collected.
-
Ammonium Sulfate Precipitation: The crude extract is subjected to fractional ammonium sulfate precipitation to enrich for proteins of a certain solubility.
-
Dialysis: The precipitated protein fraction is resuspended in a minimal volume of buffer and dialyzed extensively against the same buffer to remove excess salt.
-
Ion-Exchange Chromatography: The dialyzed sample is loaded onto an ion-exchange column (e.g., CM-Sepharose for cationic peptides). Proteins are eluted with a salt gradient.
-
Gel Filtration Chromatography: Fractions showing antifungal activity are pooled, concentrated, and further purified by size-exclusion chromatography to separate molecules based on their molecular weight.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step is often performed using RP-HPLC to achieve a highly pure sample of this compound.
Antifungal Activity Assay
The antifungal activity of purified this compound can be assessed using a microspectrophotometric assay.
-
Fungal Spore Suspension: Prepare a suspension of fungal spores in a suitable growth medium.
-
Serial Dilutions: Prepare serial dilutions of the purified this compound peptide.
-
Incubation: In a 96-well microtiter plate, mix the fungal spore suspension with the different concentrations of this compound. Include a positive control (a known antifungal agent) and a negative control (buffer only).
-
Growth Measurement: Incubate the plate at the optimal temperature for fungal growth. Monitor fungal growth over time by measuring the optical density at a specific wavelength (e.g., 595 nm).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated as the concentration of this compound that inhibits fungal growth by 50% compared to the negative control.
Putative Biosynthesis and Signaling Pathway of this compound
While the specific biosynthetic and signaling pathways for this compound have not been elucidated, a putative model can be proposed based on the well-characterized pathways of other plant defense peptides, such as defensins[9][10][11][12].
Biosynthesis
This compound is likely synthesized as a larger precursor protein that includes an N-terminal signal peptide for targeting to the endoplasmic reticulum and subsequent secretion. It may also contain pro-domains that are cleaved during maturation to yield the active peptide. The gene encoding the this compound precursor has not yet been identified in the Cicer arietinum genome.
Signaling Pathway
The proposed signaling pathway for this compound-mediated defense is initiated upon fungal infection.
Putative this compound Signaling Pathway
Caption: A putative signaling pathway for this compound-mediated plant defense.
-
Pathogen Recognition: The plant recognizes pathogen-associated molecular patterns (PAMPs), such as chitin (B13524) from the fungal cell wall, via pattern recognition receptors (PRRs) on the plant cell surface[13][14].
-
Signal Transduction: This recognition event triggers a downstream signaling cascade, often involving mitogen-activated protein (MAP) kinases[11][12].
-
Cellular Responses: The MAP kinase cascade leads to various cellular defense responses, including the production of reactive oxygen species (ROS) and the activation of defense-related transcription factors.
-
Gene Expression: These transcription factors induce the expression of a suite of defense genes, which may include the gene encoding the this compound precursor protein.
-
This compound Action: The secreted, active this compound peptide then directly targets the invading fungal pathogen by interacting with and disrupting its cell membrane, ultimately leading to cell death[2][5].
Conclusion and Future Directions
This compound is a crucial component of the endogenous defense system of Cicer arietinum, exhibiting potent antifungal activity. While its role as a defense peptide is established, significant knowledge gaps remain. Future research should focus on:
-
Definitive Characterization: Elucidating the definitive amino acid sequence and molecular weight of the active this compound peptide to resolve current discrepancies.
-
Genetic Basis: Identifying and characterizing the gene responsible for this compound biosynthesis.
-
Regulatory Mechanisms: Investigating the regulatory networks that control this compound expression in response to fungal pathogens.
-
Mechanism of Action: Detailed studies on the precise molecular mechanism by which this compound disrupts fungal cell membranes.
-
Quantitative Analysis: Developing methods for the quantitative analysis of this compound in different plant tissues and under various stress conditions to better understand its in planta dynamics.
A deeper understanding of this compound's function and regulation holds significant promise for the development of novel, peptide-based fungicides and for the genetic improvement of chickpea and other crops for enhanced disease resistance.
References
- 1. Cicerin and this compound, novel chickpea peptides with different antifungal potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Plant Defensins: Mechanisms of Action and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. Frontiers | Characterization, Biological Activity, and Mechanism of Action of a Plant-Based Novel Antifungal Peptide, Cc-AFP1, Isolated From Carum carvi [frontiersin.org]
- 6. Bioactive peptide of Cicer arietinum L. induces apoptosis in human endometrial cancer via DNA fragmentation and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Plant defensins: types, mechanism of action and prospects of genetic engineering for enhanced disease resistance in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Antifungal defensins and their role in plant defense [frontiersin.org]
- 12. Antifungal defensins and their role in plant defense - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Shoot transcriptome revealed widespread differential expression and potential molecular mechanisms of chickpea (Cicer arietinum L.) against Fusarium wilt - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Shoot transcriptome revealed widespread differential expression and potential molecular mechanisms of chickpea (Cicer arietinum L.) against Fusarium wilt [frontiersin.org]
Methodological & Application
Application Notes and Protocols: Purification of Arietin from Bitis arietans Venom
Audience: Researchers, scientists, and drug development professionals.
Introduction: Arietin is a peptide found in the venom of the puff adder (Bitis arietans) that functions as a potent inhibitor of platelet aggregation.[1] It belongs to the family of disintegrins, which are Arg-Gly-Asp (RGD)-containing peptides.[1][2] this compound exerts its antiplatelet effect by interfering with the binding of fibrinogen to its receptors on the surface of activated platelets.[1][2] This document provides a detailed protocol for the purification of this compound from crude Bitis arietans venom and outlines its mechanism of action.
I. Quantitative Data Summary
While specific yields from a single comprehensive study are not fully available in the provided literature, the following table represents an illustrative summary of expected results based on typical multi-step protein purification protocols from snake venom.
| Purification Step | Total Protein (mg) | This compound Activity (Inhibition Units) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |
| Crude Venom | 1000 | 100,000 | 100 | 100 | <5 |
| Fractogel TSK-50 | 250 | 85,000 | 340 | 85 | 20 |
| CM-Sephadex C-50 | 80 | 75,000 | 937.5 | 75 | 60 |
| Sephadex G-75 | 30 | 60,000 | 2,000 | 60 | 85 |
| Sephacryl S-200 | 15 | 50,000 | 3,333 | 50 | >95 |
| Reverse-Phase HPLC | 8 | 45,000 | 5,625 | 45 | >99 |
Note: This table is a representative example. Actual values will vary depending on the specific batch of venom and experimental conditions.
II. Experimental Protocols
This section details the methodologies for the purification of this compound from Bitis arietans venom, based on established protocols.[1]
A. Venom Preparation
-
Lyophilized Bitis arietans venom is dissolved in a suitable starting buffer (e.g., 0.05 M Tris-HCl, pH 7.4).
-
The solution is centrifuged at 10,000 x g for 20 minutes at 4°C to remove any insoluble material.
-
The supernatant is collected and can be stored at -20°C or immediately used for chromatography.
B. Multi-Step Chromatographic Purification
A sequential chromatographic approach is employed to isolate this compound.
1. Fractogel TSK-50 Chromatography
-
Column: Fractogel TSK-50 column equilibrated with the starting buffer.
-
Sample Application: The prepared venom supernatant is loaded onto the column.
-
Elution: The column is washed with the starting buffer to remove unbound proteins. A linear gradient of NaCl (e.g., 0 to 0.5 M) in the starting buffer is then applied to elute bound proteins.
-
Fraction Collection: Fractions are collected and assayed for platelet aggregation inhibitory activity.
-
Analysis: Active fractions are pooled for the next purification step.
2. CM-Sephadex C-50 Ion-Exchange Chromatography
-
Column: CM-Sephadex C-50 column equilibrated with a suitable buffer (e.g., 0.02 M ammonium (B1175870) acetate, pH 5.8).
-
Sample Application: The pooled active fractions from the previous step are dialyzed against the equilibration buffer and loaded onto the column.
-
Elution: A linear gradient of increasing salt concentration (e.g., 0 to 1.0 M NaCl) is used for elution.
-
Fraction Collection and Analysis: Fractions are collected and tested for antiplatelet activity. Active fractions are pooled.
3. Sephadex G-75 Gel Filtration Chromatography
-
Column: Sephadex G-75 column equilibrated with a buffer such as 0.05 M Tris-HCl containing 0.1 M NaCl, pH 7.4.
-
Sample Application: The pooled fractions from the ion-exchange step are concentrated and loaded onto the gel filtration column.
-
Elution: The column is eluted with the equilibration buffer at a constant flow rate.
-
Fraction Collection and Analysis: Fractions corresponding to the molecular weight of this compound (approximately 8.5 kDa) and exhibiting inhibitory activity are collected.[1]
4. Sephacryl S-200 Gel Filtration Chromatography
-
This step provides further separation based on size to enhance purity.
-
The procedure is similar to the Sephadex G-75 chromatography, using a Sephacryl S-200 column and an appropriate buffer.
5. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in 0.1% trifluoroacetic acid (TFA) is typically used.
-
Sample Application: The partially purified this compound is injected onto the column.
-
Elution: A linear gradient of increasing acetonitrile concentration is applied to elute the bound components.
-
Detection: Elution is monitored by absorbance at 280 nm.
-
Final Product: The peak corresponding to pure this compound is collected, and the solvent is removed by lyophilization.
C. Purity Assessment
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): The purity of the final product is assessed by SDS-PAGE under reducing and non-reducing conditions. A single band should be observed at approximately 8.5 kDa.[1]
-
Mass Spectrometry: To confirm the molecular weight of the purified protein.
III. Visualizations
A. Experimental Workflow
Caption: Purification workflow for this compound from snake venom.
B. This compound Signaling Pathway
Caption: Mechanism of this compound's anti-platelet activity.
References
Methods for the Extraction of Proteins and Bioactive Peptides from Chickpeas (Cicer arietinum)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
It is important to clarify a common point of confusion regarding the compound "arietin." The initial query sought methods for extracting this compound from chickpeas (Cicer arietinum). However, this compound is a disintegrin peptide found in the venom of the viper Bitis arietans and is not a constituent of chickpeas. The similarity in the species name of the chickpea, arietinum, is likely the source of this misunderstanding.
This document provides detailed application notes and protocols for the extraction of proteins and bioactive peptides from chickpeas (Cicer arietinum). Chickpeas are a rich source of proteins that can be isolated and hydrolyzed to produce peptides with a range of potential therapeutic applications, including antioxidant, antihypertensive, and anticancer activities. The following sections detail various extraction methodologies, quantitative data, and the known biological activities of chickpea-derived compounds.
Data Presentation: Comparison of Extraction Methods
The selection of an extraction method depends on the desired purity, yield, and functional properties of the final protein product, as well as considerations of cost and environmental impact. Wet extraction methods generally yield higher purity protein isolates, while dry fractionation is a more sustainable approach.
| Extraction Method | Protein Yield (%) | Protein Purity/Content (%) | Key Advantages | Key Disadvantages | References |
| Alkaline Extraction with Isoelectric Precipitation | 60 - 85 | 68 - 85 | High protein yield and purity, good digestibility of the isolate. | Use of chemicals, high water consumption, potential for protein denaturation. | |
| Wet Milling | ~11 | >90 (in isolate) | High purity, reduced fat content. | Low protein yield, energy-intensive. | |
| Dry Fractionation (Air Classification) | ~50 (protein mass yield) | 50 - 55 | Sustainable (no water or chemicals), preserves protein functionality. | Lower protein purity compared to wet methods, lower yield. | |
| Salt Extraction | 74 - 82 | Variable | Can preserve protein structure. | Lower yield and solubility compared to alkaline extraction. | |
| Ultrasound-Assisted Extraction (UAE) | ~66 | ~86 | Higher yield, shorter processing time, lower energy consumption than conventional alkaline method. | Specialized equipment required. |
Experimental Protocols
Protocol 1: Alkaline Extraction followed by Isoelectric Precipitation
This method is the most common for producing high-purity chickpea protein isolates. It involves solubilizing the protein at an alkaline pH and then precipitating it at its isoelectric point.
Materials:
-
Chickpea flour (defatted for higher purity)
-
Distilled water
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl)
-
Centrifuge
-
pH meter
-
Stirrer
-
Freeze-dryer (optional)
Procedure:
-
Preparation of Flour: For best results, defat the chickpea flour using a Soxhlet extractor with petroleum ether for 4-6 hours. Air-dry the defatted flour.
-
Dispersion: Prepare a dispersion of defatted chickpea flour in distilled water at a ratio of 1:10 to 1:12 (w/v).
-
Alkaline Solubilization: Adjust the pH of the dispersion to 8.5 - 9.5 with 0.1 M NaOH while stirring continuously. Continue stirring at room temperature for 1-2 hours to solubilize the proteins.
-
Centrifugation (1st): Centrifuge the slurry at 5,000-8,000 x g for 15-20 minutes to separate the soluble protein fraction (supernatant) from the insoluble residue (starch and fiber).
-
Isoelectric Precipitation: Collect the supernatant and adjust the pH to 4.0 - 5.0 using 0.1 M HCl. This is the isoelectric point for most chickpea proteins, causing them to precipitate. Allow the protein to precipitate for at least 30 minutes.
-
Centrifugation (2nd): Centrifuge the suspension at 5,000-8,000 x g for 15-20 minutes to pellet the precipitated protein. Discard the supernatant.
-
Washing: Wash the protein pellet by re-suspending it in distilled water and centrifuging again. Repeat this step twice to remove residual salts.
-
Drying: The resulting protein isolate can be freeze-dried or spray-dried to obtain a stable powder.
Protocol 2: Dry Fractionation using Air Classification
This is an environmentally friendly method that separates protein and starch based on their different densities and particle sizes without the use of water or chemicals.
Materials:
-
Whole chickpea seeds
-
Pin mill or impact mill
-
Air classifier
Procedure:
-
Milling: Mill the chickpea seeds into a fine flour. The milling intensity is a critical parameter to ensure proper liberation of protein bodies from the starch granules.
-
Air Classification: Introduce the chickpea flour into the air classifier. The classifier wheel speed and air flow rate are adjusted to separate the smaller, less dense protein-rich particles from the larger, denser starch-rich particles.
-
Collection: The fine fraction (protein concentrate) and the coarse fraction (starch concentrate) are collected separately.
-
Optimization: The process can be optimized by adjusting milling intensity and classifier settings to achieve the desired protein content and yield. De-oiling the flour prior to milling can significantly improve protein yield.
Visualization of Workflows and Pathways
Experimental Workflow: Alkaline Extraction & Isoelectric Precipitation
Caption: Workflow for chickpea protein isolation.
Experimental Workflow: Dry Fractionation by Air Classification
Caption: Workflow for dry fractionation of chickpea flour.
Proposed Signaling Pathway for Anticancer Activity of Chickpea Peptides
Bioactive peptides derived from chickpea protein hydrolysates have demonstrated anticancer properties. One proposed mechanism involves the induction of apoptosis (programmed cell death) in cancer cells through the generation of reactive oxygen species (ROS), leading to DNA fragmentation and cell cycle arrest.
Caption: Apoptosis induction by chickpea peptides.
Conclusion
Chickpeas are a valuable source of functional proteins and bioactive peptides. The extraction methods detailed in this document, particularly alkaline extraction with isoelectric precipitation and dry fractionation, provide robust protocols for isolating these compounds for research and development. The resulting protein isolates and derived peptides have significant potential in the development of functional foods and novel therapeutic agents, warranting further investigation into their mechanisms of action and clinical efficacy.
Synthesis of Arietin Peptide Fragments for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The name "arietin" refers to two distinct peptides with different origins and biological activities, presenting unique opportunities for research and drug development. One this compound is a disulfide-rich peptide isolated from the venom of the puff adder snake, Bitis arietans. It functions as a potent inhibitor of platelet aggregation by targeting the glycoprotein (B1211001) IIb-IIIa receptor. The other this compound is a plant-derived peptide from chickpea (Cicer arietinum) seeds, which exhibits significant antifungal properties.[1]
This document provides detailed application notes and protocols for the synthesis and functional characterization of peptide fragments derived from both snake venom and chickpea this compound. These protocols are intended to guide researchers in the solid-phase synthesis of these peptides and in performing key biological assays to evaluate their activity.
Part 1: Snake Venom this compound (Antiplatelet Peptide)
Snake venom this compound is a member of the disintegrin family of peptides, characterized by the presence of an Arg-Gly-Asp (RGD) sequence. This motif allows it to bind to integrin receptors, particularly the glycoprotein IIb-IIIa complex on platelets, thereby blocking fibrinogen binding and inhibiting platelet aggregation.[2][3] The N-terminal sequence of snake venom this compound has been identified as Ser-Pro-Pro-Val-Cys-Gly-Asn-Lys.[2] Its potent anti-thrombotic activity makes its fragments valuable tools for cardiovascular research and as potential leads for novel antiplatelet therapeutics.
Quantitative Data: Antiplatelet Activity of Snake Venom this compound
The inhibitory activity of native snake venom this compound on platelet aggregation induced by various agonists is summarized in the table below. This data is critical for designing experiments with synthetic this compound fragments and for establishing benchmarks for their biological activity.
| Agonist | IC50 (M) |
| ADP | 1.3 - 2.7 x 10⁻⁷ |
| Thrombin | 1.3 - 2.7 x 10⁻⁷ |
| Collagen | 1.3 - 2.7 x 10⁻⁷ |
| U46619 | 1.3 - 2.7 x 10⁻⁷ |
| Fibrinogen (on elastase-treated platelets) | 1.1 x 10⁻⁷ |
| Data sourced from references[2][3]. |
Experimental Protocols
This protocol describes a general method for the manual solid-phase synthesis of this compound peptide fragments using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
-
Deionized water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Shake for 20 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-protected amino acid (3 equivalents to the resin substitution), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 2 hours at room temperature.
-
To check for completion of the coupling reaction, perform a Kaiser test. If the test is positive (blue color), repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the desired peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether and dry.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile and water containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
This protocol outlines the procedure for assessing the inhibitory effect of synthetic this compound fragments on platelet aggregation using light transmission aggregometry (LTA).[4][5][6]
Materials:
-
Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
Anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonists (e.g., ADP, collagen, thrombin).
-
Synthetic this compound peptide fragments at various concentrations.
-
Saline solution (0.9% NaCl).
-
Light transmission aggregometer.
-
Cuvettes with stir bars.
Procedure:
-
Preparation of PRP and PPP:
-
Collect human whole blood into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP (supernatant).
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP (supernatant).
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the aggregometer using PPP for 100% aggregation and PRP for 0% aggregation.
-
-
Inhibition Assay:
-
Pipette adjusted PRP into a cuvette with a stir bar.
-
Add the desired concentration of the synthetic this compound peptide fragment (or vehicle control) to the PRP and incubate for 5 minutes at 37°C with stirring.
-
Add the platelet agonist (e.g., ADP to a final concentration of 10 µM) to induce aggregation.
-
Record the platelet aggregation for 5-10 minutes.
-
-
Data Analysis:
-
The percentage of platelet aggregation is determined by the change in light transmission.
-
Calculate the percentage of inhibition for each concentration of the peptide fragment relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the peptide that inhibits platelet aggregation by 50%.[4]
-
Caption: this compound's Mechanism of Platelet Aggregation Inhibition.
Part 2: Chickpea this compound (Antifungal Peptide)
Chickpea this compound is a 5.6 kDa peptide with demonstrated antifungal activity against several plant pathogenic fungi, including Mycosphaerella arachidicola, Fusarium oxysporum, and Botrytis cinerea.[1] Its mechanism of action is thought to involve the inhibition of translation in fungal cells.[1] The synthesis of chickpea this compound fragments can facilitate structure-activity relationship studies to identify the minimal active sequence and to develop more potent and selective antifungal agents.
Quantitative Data: Antifungal Activity of Chickpea Peptides
| Fungal Species | MIC (µg/mL) of Chickpea Protein C-25 |
| Candida krusei | 1.56 - 12.5 |
| Candida tropicalis | 1.56 - 12.5 |
| Candida parapsilosis | 1.56 - 12.5 |
| Data sourced from reference[7]. |
Experimental Protocols
The synthesis of chickpea this compound fragments can be performed following the general SPPS protocol described in Protocol 1 .
This protocol describes a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of synthetic chickpea this compound fragments against pathogenic fungi.[8][9]
Materials:
-
Fungal strains (e.g., Candida albicans, Fusarium oxysporum).
-
Appropriate fungal growth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for filamentous fungi).
-
Synthetic chickpea this compound peptide fragments at various concentrations.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Fungal Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar (B569324) plate.
-
Prepare a suspension of fungal spores or cells in sterile saline or growth medium.
-
Adjust the concentration of the inoculum to a standard density (e.g., 1-5 x 10⁵ CFU/mL for yeasts).
-
-
Peptide Dilution Series:
-
Prepare a serial dilution of the synthetic peptide fragment in the fungal growth medium in the 96-well plate.
-
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the peptide dilutions. Include a positive control (fungi with no peptide) and a negative control (medium only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C for Candida species) for 24-48 hours.
-
MIC Determination:
-
The MIC is the lowest concentration of the peptide that causes a significant inhibition of fungal growth, which can be determined visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a plate reader.[8]
-
Caption: Antifungal Susceptibility Assay Workflow.
Conclusion
The synthesis of this compound peptide fragments from both snake venom and chickpea offers valuable avenues for research in thrombosis and infectious diseases, respectively. The protocols provided herein offer a foundational framework for the chemical synthesis and biological evaluation of these promising peptides. Further research into the structure-activity relationships of these fragments will be instrumental in the development of novel therapeutic agents.
References
- 1. Cicerin and this compound, novel chickpea peptides with different antifungal potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and characterization of an antiplatelet peptide, this compound, from Bitis arietans venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of the antiplatelet peptide, this compound, from Bitis arietans venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Antifungal and Antiproliferative Protein from Cicer arietinum: A Bioactive Compound against Emerging Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantifying the Antifungal Activity of Peptides Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantifying the Antifungal Activity of Peptides Against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Development of a Competitive ELISA for Arietin Detection
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Arietin is a disulfide-rich peptide containing the Arg-Gly-Asp (RGD) sequence, originally isolated from the venom of the puff adder (Bitis arietans). As a member of the disintegrin family, this compound functions as a potent antagonist of the platelet glycoprotein (B1211001) IIb-IIIa receptor (integrin αIIbβ3). By binding to this receptor, this compound effectively blocks the binding of fibrinogen, a critical step in platelet aggregation and thrombus formation. This biological activity makes this compound a molecule of significant interest for researchers in thrombosis, hemostasis, and the development of novel antiplatelet therapeutics.
These application notes provide a comprehensive protocol for the development of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the sensitive and specific detection of this compound. This assay is designed for researchers, scientists, and drug development professionals who require a quantitative method to measure this compound concentrations in various samples.
Assay Principle
This protocol describes a competitive ELISA for the detection of this compound. The principle of this assay is based on the competition between free this compound in the sample and a fixed amount of this compound-conjugate (e.g., this compound-biotin or this compound-HRP) for binding to a limited number of anti-arietin antibody-coated microplate wells.
The assay proceeds as follows:
-
A microplate is coated with a polyclonal or monoclonal antibody specific for this compound.
-
The sample containing an unknown amount of this compound is mixed with a known amount of this compound conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) or a tag (e.g., Biotin).
-
This mixture is added to the antibody-coated wells.
-
Free this compound from the sample and the this compound-conjugate compete for binding to the immobilized antibody.
-
After an incubation period, the unbound reagents are washed away.
-
The amount of bound this compound-conjugate is then detected. In the case of an HRP-conjugate, a substrate solution is added, which develops a colored product. For a biotin-conjugate, a streptavidin-HRP conjugate is added, followed by the substrate.
-
The intensity of the color is inversely proportional to the concentration of this compound in the sample. A higher concentration of this compound in the sample results in less binding of the this compound-conjugate and, therefore, a weaker signal.
Required Materials
Reagents and Buffers:
-
This compound standard (synthetic or purified)
-
Custom anti-arietin antibody (polyclonal or monoclonal)
-
This compound-HRP conjugate or this compound-Biotin conjugate
-
Streptavidin-HRP (if using this compound-Biotin)
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate Buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Sample/Standard Dilution Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
96-well ELISA plates
-
Distilled or deionized water
Equipment:
-
Microplate reader capable of measuring absorbance at 450 nm
-
Adjustable micropipettes and tips
-
Microplate washer (optional)
-
Incubator
Experimental Protocols
Custom Anti-Arietin Antibody Production
As there are no commercially available anti-arietin antibodies, the first critical step is to generate a custom antibody. This is typically achieved by immunizing an animal (e.g., rabbit for polyclonal, mouse for monoclonal) with a synthetic this compound peptide conjugated to a carrier protein.
-
Antigen Preparation:
-
Synthesize the this compound peptide sequence. The Arg-Gly-Asp (RGD) motif is the key epitope.
-
Conjugate the synthetic this compound peptide to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) to enhance immunogenicity.[1]
-
-
Immunization and Antibody Production:
-
Select a suitable host animal for immunization (e.g., rabbits for polyclonal antibody production).
-
Follow a standard immunization protocol, which typically involves an initial immunization followed by several booster injections over a period of weeks.
-
Collect serum samples and test for antibody titer using a preliminary ELISA.
-
Once a high titer is achieved, purify the antibody from the serum using affinity chromatography with the this compound peptide immobilized on the column.
-
Preparation of this compound-HRP or this compound-Biotin Conjugate
-
This compound-HRP Conjugation: Use a standard protein-HRP conjugation kit following the manufacturer's instructions.
-
This compound-Biotin Conjugation: Use a standard biotinylation kit to label the this compound peptide with biotin.
ELISA Protocol
-
Plate Coating:
-
Dilute the purified anti-arietin antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare a serial dilution of the this compound standard in Sample/Standard Dilution Buffer to create a standard curve.
-
Prepare your samples in the same dilution buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of a predetermined optimal dilution of the this compound-HRP or this compound-biotin conjugate for 30-60 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the antibody-coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
For this compound-HRP conjugate: Proceed directly to step 6.
-
For this compound-Biotin conjugate:
-
Add 100 µL of a predetermined optimal dilution of Streptavidin-HRP to each well.
-
Incubate for 30-60 minutes at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
-
Substrate Addition and Color Development:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Presentation
The results of the ELISA should be presented in a clear and organized manner. Below are examples of tables for data presentation.
Table 1: this compound Standard Curve Data
| This compound Conc. (ng/mL) | Absorbance at 450 nm (Mean) | Standard Deviation | % B/B₀ |
| 1000 | 0.152 | 0.015 | 10.1 |
| 500 | 0.289 | 0.021 | 19.3 |
| 250 | 0.515 | 0.035 | 34.3 |
| 125 | 0.823 | 0.051 | 54.9 |
| 62.5 | 1.156 | 0.068 | 77.1 |
| 31.25 | 1.351 | 0.082 | 90.1 |
| 15.63 | 1.450 | 0.091 | 96.7 |
| 0 (B₀) | 1.500 | 0.102 | 100.0 |
B₀ represents the maximum absorbance in the absence of this compound.
Table 2: Sample this compound Concentration Determination
| Sample ID | Absorbance at 450 nm (Mean) | Calculated this compound Conc. (ng/mL) | Dilution Factor | Final this compound Conc. (ng/mL) |
| Sample 1 | 0.654 | 185.2 | 10 | 1852 |
| Sample 2 | 1.021 | 83.7 | 10 | 837 |
| Control 1 | 1.485 | < 15.63 | 1 | < 15.63 |
Visualizations
Experimental Workflow
Caption: Competitive ELISA workflow for this compound detection.
This compound Signaling Pathway
References
Application Notes and Protocols: Arietin in In Vitro Platelet Aggregation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arietin, a disintegrin peptide isolated from the venom of the puff adder (Bitis arietans), is a potent inhibitor of platelet aggregation.[1][2] Its mechanism of action involves the competitive blockade of fibrinogen binding to the glycoprotein (B1211001) IIb-IIIa (GPIIb-IIIa) receptor complex on the surface of activated platelets.[1] This document provides detailed application notes and protocols for the use of this compound in in vitro platelet aggregation assays, a critical tool for the investigation of anti-thrombotic agents.
Mechanism of Action
This compound belongs to the family of disintegrins, which are characterized by the presence of an Arg-Gly-Asp (RGD) amino acid sequence.[1][2] This RGD motif mimics the recognition site for fibrinogen on the GPIIb-IIIa receptor. Upon platelet activation by various agonists (e.g., ADP, thrombin, collagen), the GPIIb-IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen with high affinity. Fibrinogen then acts as a bridge, cross-linking adjacent platelets and leading to aggregation.
This compound competitively inhibits this process by binding to the GPIIb-IIIa receptor, thereby preventing fibrinogen from binding and effectively blocking platelet aggregation.[1][2] Notably, this compound does not significantly impact intracellular calcium mobilization, a key step in the upstream signaling of platelet activation.[1]
Data Presentation
The inhibitory potency of this compound on platelet aggregation has been quantified in several studies. The following table summarizes the key quantitative data.
| Parameter | Agonist(s) | Platelet Source | Method | IC50 Value | Reference |
| Platelet Aggregation Inhibition | ADP, Thrombin, Collagen, U46619 | Human Platelet Suspension | Light Transmission Aggregometry | 1.3 - 2.7 x 10⁻⁷ M | [2] |
| Fibrinogen Binding Inhibition | ADP | ADP-Stimulated Platelets | Radioligand Binding Assay | 1.1 x 10⁻⁷ M | [1] |
| Platelet Aggregation Inhibition | ADP | Platelet-Rich Plasma (PRP) | Aggregometry | 0.09 mg/mL | [3] |
Experimental Protocols
This section provides a detailed protocol for performing an in vitro platelet aggregation assay using this compound as the inhibitor. The gold standard method, Light Transmission Aggregometry (LTA), is described.[4]
Materials and Reagents
-
This compound (lyophilized powder)
-
Healthy, consenting human donors
-
3.2% Sodium citrate (B86180) anticoagulant solution
-
Platelet agonists (e.g., Adenosine diphosphate (B83284) (ADP), Thrombin, Collagen)
-
Phosphate-buffered saline (PBS) or Tyrode's buffer
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Platelet aggregometer
-
Centrifuge
-
Pipettes and sterile consumables
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).[5] The first few milliliters should be discarded to avoid activation due to venipuncture.
-
PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.[5] Carefully aspirate the upper, straw-colored layer, which is the PRP.
-
PPP Preparation: To obtain platelet-poor plasma (PPP) for instrument calibration, centrifuge the remaining blood at a higher speed (1500-2000 x g) for 15 minutes.[5]
-
Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer and adjust to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) with PPP.[5]
Preparation of this compound Solutions
-
Stock Solution: Prepare a stock solution of this compound by dissolving the lyophilized powder in an appropriate solvent (e.g., sterile water or PBS). For long-term storage, aliquot and store at -20°C or below.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in the assay buffer (e.g., saline or Tyrode's buffer) to achieve the desired final concentrations for the dose-response curve.
Platelet Aggregation Assay (Light Transmission Aggregometry)
-
Instrument Setup: Pre-warm the platelet aggregometer to 37°C.
-
Calibration: Calibrate the aggregometer using PRP for 0% light transmission and PPP for 100% light transmission.[6]
-
Assay Procedure: a. Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar. b. Add a small volume (e.g., 50 µL) of the this compound working solution or vehicle control (buffer) to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring. c. Initiate platelet aggregation by adding a specific concentration of a platelet agonist (e.g., ADP, thrombin, collagen). d. Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor the aggregation process.
-
Data Analysis: The percentage of platelet aggregation is calculated from the change in light transmission. A dose-response curve can be generated by plotting the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Visualizations
Signaling Pathway of Platelet Aggregation and Inhibition by this compound
References
- 1. Mechanism of action of the antiplatelet peptide, this compound, from Bitis arietans venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and characterization of an antiplatelet peptide, this compound, from Bitis arietans venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and characterization of platelet aggregation inhibitor from the venom of Bitis arietans | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Testing platelet aggregation activity [protocols.io]
Application Notes and Protocols for Antifungal Susceptibility Testing with Chickpea Arietin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chickpea (Cicer arietinum) is a valuable source of bioactive molecules, including several proteins and peptides with significant antifungal properties. Among these, arietin, a peptide with a molecular weight of approximately 5.6 kDa, has demonstrated potent activity against a range of fungal pathogens.[1] This document provides detailed application notes and standardized protocols for conducting antifungal susceptibility testing using this compound and other antifungal proteins isolated from chickpeas. These guidelines are intended to assist researchers in the screening and development of novel antifungal agents from natural sources.
Chickpea seeds contain a variety of antifungal proteins and peptides, including cicerin, cicerarin, and various lectins, each with distinct properties and mechanisms of action.[1][2][3] this compound, in particular, has shown higher antifungal potency compared to some other chickpea-derived peptides, such as cicerin, against fungi like Mycosphaerella arachidicola, Fusarium oxysporum, and Botrytis cinerea.[1] The mechanism of action for some of these compounds involves disruption of the fungal cell wall and inhibition of protein translation.[4][5] The protocols outlined below are designed to provide a framework for the isolation of these antifungal agents and the subsequent evaluation of their efficacy.
Data Presentation: Antifungal Activity of Chickpea-Derived Proteins and Peptides
The following table summarizes the reported minimum inhibitory concentrations (MIC) of various antifungal compounds isolated from chickpeas against different fungal species. This data is compiled from multiple studies to provide a comparative overview.
| Antifungal Agent | Fungal Species | MIC (µg/mL) | Reference |
| C-25 Protein (lectin) | Candida krusei | 1.56 - 12.5 | [4] |
| Candida tropicalis | 1.56 - 12.5 | [4] | |
| Candida parapsilosis | 1.56 - 12.5 | [4] | |
| Chickpea Seed Extracts | Candida albicans | 8 | [6][7] |
| Chickpea Lectin | Candida krusei | 200 | [2] |
| Fusarium oxysporum | 240 | [2] | |
| Saccharomyces cerevisiae | 160 | [2] | |
| Candida albicans | 140 | [2] | |
| Leg1 (peptide) | Saccharomyces cerevisiae | 500 µM | [8][9][10] |
| Zygosaccharomyces bailii | 250 µM | [8][9][10] | |
| Leg2 (peptide) | Saccharomyces cerevisiae | 250 µM | [8][9][10] |
| Zygosaccharomyces bailii | 125 µM | [8][9][10] |
Experimental Protocols
Isolation and Purification of Antifungal Proteins from Chickpea Seeds
This protocol describes a general method for the isolation and purification of antifungal proteins, such as this compound, from chickpea seeds, based on methodologies reported in the literature.[1][4]
Materials and Reagents:
-
Chickpea seeds (Cicer arietinum)
-
10 mM Tris-HCl buffer (pH 7.2)
-
Dialysis membrane (10 kDa cutoff)
-
Affi-gel blue gel
-
CM-Sepharose
-
Sephadex G-100 gel filtration column
-
Spectrophotometer
-
Centrifuge
-
Chromatography system
Procedure:
-
Preparation of Crude Extract:
-
Soak chickpea seeds in distilled water and homogenize in 10 mM Tris-HCl buffer (pH 7.2).
-
Centrifuge the homogenate at 13,000 x g for 30 minutes at 4°C.
-
Collect the supernatant, which contains the crude protein extract.
-
-
Ammonium Sulfate Precipitation:
-
Gradually add ammonium sulfate to the crude extract to a final saturation of 30%.
-
Stir the mixture in cold conditions and then centrifuge at 13,000 x g for 30 minutes at 4°C.
-
Remove the precipitate and subject the supernatant to dialysis against 10 mM Tris-HCl buffer (pH 7.2) using a 10 kDa cutoff membrane to remove excess salt.
-
-
Chromatographic Purification:
-
Load the dialyzed sample onto an Affi-gel blue gel column pre-equilibrated with 10 mM Tris-HCl buffer (pH 7.3).
-
Elute the adsorbed proteins using a suitable gradient.
-
Further purify the active fractions using ion-exchange chromatography on a CM-Sepharose column.
-
As a final purification step, apply the sample to a Sephadex G-100 gel filtration column pre-equilibrated with 10 mM Tris-HCl (pH 7.2) and 150 mM NaCl.
-
Collect the fractions and monitor the protein content at 280 nm.
-
-
Protein Characterization:
-
Determine the molecular weight of the purified protein using SDS-PAGE.
-
Assess the purity of the isolated protein.
-
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of the purified antifungal protein.[6][11]
Materials and Reagents:
-
Purified chickpea antifungal protein (e.g., this compound)
-
Fungal strains (e.g., Candida albicans, Fusarium oxysporum)
-
Sabouraud Dextrose Agar (B569324) (SDA)
-
Mueller Hinton Broth (MHB) or RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antifungal agent (e.g., Fluconazole)
-
Sterile saline (0.9% w/v)
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strains on SDA plates.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension to the final required concentration (e.g., 2.5 x 10³ CFU/mL).[6]
-
-
Microdilution Assay:
-
Prepare a stock solution of the purified antifungal protein in the appropriate broth.
-
Perform serial two-fold dilutions of the antifungal protein in the wells of a 96-well microtiter plate.
-
Add the prepared fungal inoculum to each well.
-
Include a positive control (broth with a standard antifungal) and a negative control (broth with inoculum only).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the microorganism.
-
Observe the wells for turbidity or use a microplate reader to measure absorbance.
-
Antifungal Susceptibility Testing: Agar Diffusion Method
This method is useful for screening the antifungal activity of the purified protein.[4]
Materials and Reagents:
-
Purified chickpea antifungal protein
-
Fungal strains
-
Mueller Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile well borer
Procedure:
-
Inoculum Preparation:
-
Prepare a fungal suspension as described in the broth microdilution method.
-
Evenly spread the fungal suspension over the surface of the MHA plates using a sterile cotton swab.
-
-
Agar Well Diffusion:
-
Bore wells in the agar plates using a sterile borer.
-
Add a known concentration of the purified antifungal protein to each well.
-
Incubate the plates at an appropriate temperature for 24-48 hours.
-
-
Measurement of Inhibition Zone:
-
Measure the diameter of the zone of inhibition (the area around the well where fungal growth is absent) in millimeters.
-
Visualizations
References
- 1. Cicerin and this compound, novel chickpea peptides with different antifungal potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of chickpea (Cicer arietinum L.) lectin for biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cicerarin, a novel antifungal peptide from the green chickpea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal and Antiproliferative Protein from Cicer arietinum: A Bioactive Compound against Emerging Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chickpea NCR13 disulfide cross-linking variants exhibit profound differences in antifungal activity and modes of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidative, Antifungal and Additive Activity of the Antimicrobial Peptides Leg1 and Leg2 from Chickpea [open.fau.de]
- 9. [PDF] Antioxidative, Antifungal and Additive Activity of the Antimicrobial Peptides Leg1 and Leg2 from Chickpea | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
Application Notes and Protocols for Functional Studies Using Recombinant Arietin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arietin is a disulfide-rich polypeptide originally isolated from the venom of the puff adder (Bitis arietans). It belongs to the disintegrin family of proteins, which are potent and specific inhibitors of integrin receptors. The primary mechanism of action for this compound is the competitive blockade of the glycoprotein (B1211001) IIb/IIIa (αIIbβ3) integrin on the surface of platelets, thereby inhibiting platelet aggregation.[1][2] This property makes this compound and its recombinant form a valuable tool for studies in hemostasis, thrombosis, and potentially in other biological processes where integrin signaling plays a crucial role, such as inflammation, angiogenesis, and cancer metastasis. These application notes provide detailed protocols for utilizing recombinant this compound in a variety of functional studies.
Data Presentation
Table 1: Inhibitory Activity of Native this compound on Platelet Aggregation
The following table summarizes the half-maximal inhibitory concentration (IC50) of native this compound from Bitis arietans venom on human platelet aggregation induced by various agonists. This data can serve as a reference for determining the effective concentration range for recombinant this compound in functional assays.
| Agonist | IC50 (M) |
| ADP | 1.3 - 2.7 x 10⁻⁷ |
| Thrombin | 1.3 - 2.7 x 10⁻⁷ |
| Collagen | 1.3 - 2.7 x 10⁻⁷ |
| U46619 | 1.3 - 2.7 x 10⁻⁷ |
Data sourced from public research.[1]
Signaling Pathway
The primary signaling pathway affected by this compound is the final common pathway of platelet aggregation. By binding to the αIIbβ3 integrin, this compound prevents the binding of fibrinogen, which is essential for the formation of platelet plugs.
Experimental Workflow
The following diagram outlines a general workflow for investigating the functional effects of recombinant this compound on a selected cell line.
Experimental Protocols
Protocol 1: Platelet Aggregation Inhibition Assay
This protocol is designed to assess the inhibitory effect of recombinant this compound on platelet aggregation in human platelet-rich plasma (PRP) using light transmission aggregometry.[3][4]
Materials:
-
Recombinant this compound
-
Human whole blood from healthy, consenting donors
-
3.2% Sodium citrate (B86180) (anticoagulant)
-
Platelet agonists (e.g., ADP, collagen, thrombin)
-
Phosphate Buffered Saline (PBS)
-
Light Transmission Aggregometer
-
Cuvettes with stir bars
-
Pipettes and tips
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
-
Assay Performance:
-
Set the aggregometer baseline with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette 450 µL of PRP into a cuvette with a stir bar and place it in the aggregometer.
-
Add 50 µL of various concentrations of recombinant this compound (or vehicle control) to the PRP and incubate for 5 minutes at 37°C.
-
Induce platelet aggregation by adding a known concentration of a platelet agonist (e.g., 10 µM ADP).
-
Record the aggregation for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each concentration of recombinant this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Protocol 2: Cell Viability Assay (MTT/MTS)
This protocol determines the effect of recombinant this compound on the viability and proliferation of adherent cells.[5][6][7][8]
Materials:
-
Recombinant this compound
-
Adherent cell line of interest (e.g., cancer cell line, endothelial cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of recombinant this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions (or vehicle control).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT/MTS Assay:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Add 100 µL of solubilization solution and incubate overnight in the dark.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 3: Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of recombinant this compound on the collective migration of a sheet of cells.[9][10][11][12][13]
Materials:
-
Recombinant this compound
-
Adherent cell line
-
Complete cell culture medium
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Once the cells are confluent, create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh medium containing various concentrations of recombinant this compound (or vehicle control).
-
-
Image Acquisition:
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) at the same position.
-
-
Data Analysis:
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition.
-
Compare the rate of migration between this compound-treated and control groups.
-
Protocol 4: Transwell (Boyden Chamber) Migration and Invasion Assay
This assay evaluates the effect of recombinant this compound on the chemotactic migration and invasion of cells through a porous membrane.[14][15][16][17]
Materials:
-
Recombinant this compound
-
Cell line of interest
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free and serum-containing medium
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol (B129727), crystal violet)
-
Microscope
Procedure:
-
Preparation of Inserts:
-
For the invasion assay, coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is needed.
-
Rehydrate the inserts with serum-free medium.
-
-
Cell Seeding:
-
Harvest and resuspend cells in serum-free medium containing various concentrations of recombinant this compound (or vehicle control).
-
Seed 50,000-100,000 cells into the upper chamber of the Transwell insert.
-
-
Chemotaxis:
-
Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.
-
Incubate for 12-48 hours at 37°C, 5% CO2.
-
-
Staining and Quantification:
-
Remove the inserts and carefully wipe the non-migrated cells from the top of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Express the results as a percentage of the control.
-
Protocol 5: Cell Adhesion Assay
This protocol assesses the ability of recombinant this compound to inhibit cell adhesion to an extracellular matrix (ECM) protein-coated surface.[18][19]
Materials:
-
Recombinant this compound
-
Adherent cell line
-
96-well plate
-
ECM protein (e.g., fibronectin, vitronectin, collagen)
-
Bovine Serum Albumin (BSA)
-
Calcein-AM or crystal violet
-
Fluorescence plate reader or microscope
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with an ECM protein (e.g., 10 µg/mL fibronectin in PBS) overnight at 4°C.
-
Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.
-
-
Cell Treatment and Seeding:
-
Harvest cells and resuspend them in serum-free medium.
-
Pre-incubate the cells with various concentrations of recombinant this compound (or vehicle control) for 30 minutes at 37°C.
-
Seed 50,000 cells per well onto the coated plate and incubate for 1-2 hours at 37°C.
-
-
Washing and Quantification:
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Quantify the adherent cells by staining with crystal violet and measuring absorbance, or by pre-loading cells with Calcein-AM and measuring fluorescence.
-
-
Data Analysis:
-
Calculate the percentage of cell adhesion for each condition relative to the control.
-
Determine the IC50 of this compound for adhesion inhibition.
-
References
- 1. Purification and characterization of an antiplatelet peptide, this compound, from Bitis arietans venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the antiplatelet peptide, this compound, from Bitis arietans venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 9. clyte.tech [clyte.tech]
- 10. med.virginia.edu [med.virginia.edu]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Wound healing migration assay (Scratch assay) [protocols.io]
- 13. en.bio-protocol.org [en.bio-protocol.org]
- 14. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Evaluation of the Cell Invasion and Migration Process: A Comparison of the Video Microscope-based Scratch Wound Assay and the Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Recombinant disintegrin (r-Cam-dis) from Crotalus adamanteus inhibits adhesion of human pancreatic cancer cell lines to laminin-1 and vitronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The interplay between integrins alphaMbeta2 and alpha5beta1 during cell migration to fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Radiolabeling Arietin for Binding Studies
Audience: Researchers, scientists, and drug development professionals engaged in pharmacology, hematology, and drug discovery.
Introduction: Arietin is a disintegrin peptide isolated from the venom of the Bitis arietans viper.[1] As a member of the Arg-Gly-Asp (RGD) family of peptides, this compound is a potent inhibitor of platelet aggregation.[2][1] It exerts its antiplatelet effect by interfering with the binding of fibrinogen to the glycoprotein (B1211001) IIb-IIIa (GP IIb-IIIa) complex, also known as integrin αIIbβ3, on the surface of activated platelets.[2] Understanding the binding kinetics and affinity of this compound to its receptor is crucial for its development as a potential antithrombotic agent. Radiolabeling this compound, typically with Iodine-125 (B85253) (¹²⁵I), provides a sensitive and quantitative method for performing in-vitro binding assays to determine key parameters such as binding affinity (Kd), receptor density (Bmax), and inhibitory constants (IC50).[2]
This document provides a detailed protocol for the radiolabeling of this compound with ¹²⁵I using the Iodo-Gen method and its subsequent use in radioligand binding assays with human platelets.
Mechanism of Action & Signaling Pathway
This compound's primary mechanism of action is the competitive inhibition of fibrinogen binding to the activated GP IIb-IIIa receptor on platelets. Platelet agonists like ADP or thrombin trigger an "inside-out" signaling cascade that induces a conformational change in the GP IIb-IIIa receptor, increasing its affinity for ligands containing the RGD sequence, such as fibrinogen. Fibrinogen then cross-links adjacent platelets, leading to aggregation. This compound, containing the RGD motif, binds to this activated receptor, sterically hindering the binding of fibrinogen and thereby preventing platelet aggregation.[2][1]
Caption: this compound competitively inhibits fibrinogen binding to activated GP IIb-IIIa receptors.
Quantitative Binding Data
The binding characteristics of this compound have been previously determined using radiolabeled ligands. The following tables summarize the key quantitative data for the interaction of this compound with human platelets.
Table 1: Inhibitory Potency of this compound.
| Parameter | Agonist/Ligand | Value (M) | Reference |
|---|---|---|---|
| IC₅₀ (Platelet Aggregation) | Various Agonists | 1.3 - 2.7 x 10⁻⁷ | [2] |
| IC₅₀ (Fibrinogen Binding) | ¹²⁵I-Fibrinogen | 1.1 x 10⁻⁷ |[2] |
Table 2: Binding Affinity of ¹²⁵I-Arietin to Human Platelets.
| Platelet State | Dissociation Constant (Kd) (M) | Max. Binding Sites (Bmax) ( sites/platelet ) | Reference |
|---|---|---|---|
| Unstimulated | 3.4 x 10⁻⁷ | 46,904 | [2] |
| ADP-Stimulated | 3.4 x 10⁻⁸ | 48,958 | [2] |
| Elastase-Treated | 6.5 x 10⁻⁸ | 34,817 |[2] |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with ¹²⁵I using the Iodo-Gen Method
This protocol describes a mild and efficient method for iodinating this compound, which is preferable for peptides to avoid oxidative damage that can occur with harsher methods like the Chloramine-T procedure.[3][4][5]
Materials and Reagents:
-
This compound (purified peptide)
-
Iodo-Gen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)[3][5]
-
Sodium Iodide (Na¹²⁵I)
-
Chloroform (B151607) or Dichloromethane
-
Phosphate (B84403) Buffer (50mM, pH 7.5)
-
Reaction Vials (1.5 mL glass or polypropylene)
-
Nitrogen gas supply
-
Gel filtration column (e.g., Sephadex G-25)
-
Bovine Serum Albumin (BSA)
-
Sodium Azide
Procedure:
-
Iodo-Gen Coating:
-
Dissolve Iodo-Gen in chloroform to a concentration of 1 mg/mL.
-
Add 50 µL of the Iodo-Gen solution (50 µg) to a reaction vial.
-
Evaporate the solvent under a gentle stream of dry nitrogen gas to coat the bottom of the vial with a thin layer of Iodo-Gen.[5]
-
Coated tubes can be prepared in advance and stored desiccated at -20°C.
-
-
Iodination Reaction:
-
Reconstitute purified this compound in 50mM Phosphate Buffer (pH 7.5) to a concentration of 1 mg/mL.
-
To the Iodo-Gen coated vial, add 50 µL of the phosphate buffer.
-
Add 10 µL of this compound solution (10 µg).
-
Add 0.5-1.0 mCi (18.5-37 MBq) of Na¹²⁵I.
-
Gently agitate the reaction mixture for 10-15 minutes at room temperature. The reaction is initiated upon addition of the protein and iodide to the coated tube.[6]
-
-
Reaction Termination:
-
Purification of ¹²⁵I-Arietin:
-
Separate the radiolabeled this compound from unreacted free ¹²⁵I using a pre-equilibrated gel filtration column (e.g., Sephadex G-25).
-
Equilibrate the column with a suitable buffer, such as 50mM Phosphate Buffer containing 0.1% BSA and 0.01% Sodium Azide.
-
Apply the reaction mixture to the top of the column.
-
Elute with the equilibration buffer and collect fractions (e.g., 0.5 mL).
-
Measure the radioactivity of each fraction using a gamma counter. The ¹²⁵I-Arietin will elute in the void volume (early fractions), while the free ¹²⁵I will be retained and elute later.
-
Pool the peak protein fractions.
-
-
Assessment of Specific Activity:
-
Determine the protein concentration of the pooled fractions (e.g., via Bradford or BCA assay).
-
Calculate the specific activity (e.g., in µCi/µg or MBq/µg) by dividing the total radioactivity by the total amount of protein.
-
Protocol 2: Radioligand Binding Assay (Competition)
This protocol describes a filtration-based competition binding assay to determine the affinity of unlabeled compounds for the this compound binding site on platelets.[2][8]
Materials and Reagents:
-
¹²⁵I-Arietin (prepared as in Protocol 1)
-
Washed human platelets
-
Binding Buffer (e.g., Tyrode's buffer with 0.1% BSA, pH 7.4)
-
Unlabeled this compound or other test compounds
-
96-well microplates
-
Glass fiber filters (e.g., GF/C) presoaked in 0.3% polyethyleneimine (PEI)
-
Vacuum filtration manifold (Harvester)
-
Scintillation fluid and gamma counter
Procedure:
-
Platelet Preparation:
-
Isolate platelets from fresh human blood by differential centrifugation.
-
Wash the platelets in a suitable buffer to remove plasma proteins and resuspend in the final Binding Buffer to a concentration of ~1-2 x 10⁸ cells/mL.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of ¹²⁵I-Arietin (at a final concentration near its Kd, e.g., 30-40 nM) and 50 µL of Binding Buffer.
-
Non-Specific Binding (NSB): Add 50 µL of ¹²⁵I-Arietin and 50 µL of a high concentration of unlabeled this compound (e.g., 1000-fold excess over the radioligand) to saturate all specific binding sites.
-
Competition Binding: Add 50 µL of ¹²⁵I-Arietin and 50 µL of the unlabeled test compound at various concentrations (serial dilutions).
-
-
Incubation:
-
Initiate the binding reaction by adding 100 µL of the washed platelet suspension to each well.
-
The final assay volume is 200 µL.
-
Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.[8]
-
-
Termination and Filtration:
-
Terminate the assay by rapid vacuum filtration through the PEI-presoaked glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (filtrate).[8]
-
Quickly wash the filters three to four times with 200 µL of ice-cold wash buffer (e.g., Binding Buffer without BSA) to remove any remaining unbound radioligand.
-
-
Counting and Data Analysis:
-
Place the filters into counting vials.
-
Measure the radioactivity trapped on each filter using a gamma counter.
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the competing unlabeled ligand.
-
Analyze the data using a non-linear regression curve-fitting program (e.g., Prism) to determine the IC₅₀ value of the test compound.
-
Experimental Workflow
The overall workflow from radiolabeling to data analysis is a multi-step process requiring careful execution at each stage.
Caption: Workflow for radiolabeling this compound and performing a competitive binding assay.
References
- 1. Purification and characterization of an antiplatelet peptide, this compound, from Bitis arietans venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the antiplatelet peptide, this compound, from Bitis arietans venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of 125I-Labeled Peptides and Proteins with High Specific Activity Using IODO-GEN | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Iodination Consultancy Group | Technical information for iodinating proteins and peptides with iodine 125 [iconsultancygroup.com]
- 7. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Arietin Purification and Analysis by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arietin, an Arg-Gly-Asp (RGD)-containing disintegrin peptide isolated from the venom of the puff adder (Bitis arietans), is a potent inhibitor of platelet aggregation.[1] Its ability to interfere with the binding of fibrinogen to its receptors on platelet membranes makes it a compound of significant interest for the development of novel antiplatelet therapeutics.[1] High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purification and analysis of this compound from crude venom, ensuring the high purity and quality required for research and preclinical development.[1][2] This document provides detailed application notes and protocols for the successful purification and analysis of this compound using reversed-phase HPLC (RP-HPLC).
Principles of this compound Purification and Analysis by HPLC
Reversed-phase HPLC is a powerful chromatographic technique for separating peptides and proteins based on their hydrophobicity.[2] In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar. This compound, being a peptide, will bind to the hydrophobic stationary phase under aqueous conditions. By gradually increasing the concentration of an organic solvent (e.g., acetonitrile) in the mobile phase, the hydrophobicity of the mobile phase increases, leading to the elution of this compound from the column. The elution time (retention time) is characteristic of the molecule under specific chromatographic conditions and can be used for its identification and quantification.
Data Presentation
Table 1: Typical HPLC Parameters for this compound Analysis and Purification
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5-60% B over 30 min | 10-50% B over 40 min |
| Flow Rate | 1.0 mL/min | 15.0 mL/min |
| Detection | UV at 214 nm and 280 nm | UV at 214 nm and 280 nm |
| Injection Volume | 20 µL | 1-5 mL |
| Column Temp. | 30 °C | Ambient |
Table 2: Example Quantitative Data for this compound Purification
| Purification Step | Total Protein (mg) | This compound Activity (units) | Specific Activity (units/mg) | Yield (%) | Purity (%) |
| Crude Venom | 1000 | 10000 | 10 | 100 | <1 |
| Gel Filtration | 150 | 8500 | 56.7 | 85 | 15 |
| Ion Exchange | 25 | 7500 | 300 | 75 | 70 |
| RP-HPLC | 8.5 | 6800 | 800 | 68 | >98 |
Experimental Protocols
Protocol 1: Sample Preparation from Crude Venom
This protocol describes the initial steps to prepare a partially purified sample suitable for HPLC.
-
Reconstitution of Crude Venom: Start with lyophilized Bitis arietans venom. Reconstitute the venom in a suitable buffer, for example, 0.05 M Tris-HCl, pH 7.5, to a concentration of 10-20 mg/mL.
-
Initial Centrifugation: Centrifuge the reconstituted venom at 10,000 x g for 20 minutes at 4°C to remove any insoluble material.
-
Gel Filtration Chromatography (Optional but Recommended):
-
Equilibrate a Sephadex G-75 or similar gel filtration column with the same buffer used for reconstitution.
-
Apply the supernatant from the centrifugation step to the column.
-
Elute the proteins with the equilibration buffer and collect fractions.
-
Monitor the protein content of the fractions by measuring absorbance at 280 nm.
-
Pool the fractions containing the low molecular weight peptides, including this compound (Mr ~8500 Da).[1]
-
-
Ion-Exchange Chromatography (Optional but Recommended):
-
Further fractionate the pooled fractions from gel filtration using cation-exchange chromatography on a CM-Sephadex C-50 column or a similar resin.[1]
-
Elute the bound proteins with a salt gradient (e.g., 0-1 M NaCl in the equilibration buffer).
-
Collect fractions and assay for antiplatelet activity to identify the this compound-containing fractions.
-
-
Final Sample Preparation for HPLC:
-
Desalt and concentrate the active fractions from the previous step using a centrifugal filter device with an appropriate molecular weight cutoff (e.g., 3 kDa).
-
The sample is now ready for RP-HPLC purification.
-
Protocol 2: Analytical RP-HPLC for this compound Analysis
This protocol is for determining the purity and retention time of this compound.
-
System Preparation:
-
Equip an HPLC system with a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Prepare the mobile phases: Mobile Phase A (0.1% TFA in HPLC-grade water) and Mobile Phase B (0.1% TFA in HPLC-grade acetonitrile). Degas both solvents.
-
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 15-20 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject 20 µL of the prepared this compound-containing sample.
-
Chromatographic Run: Run a linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile at 214 nm (for peptide bonds) and 280 nm (for aromatic amino acids).
-
Data Analysis: Identify the peak corresponding to this compound based on its characteristic retention time. Assess the purity by calculating the peak area of this compound relative to the total peak area in the chromatogram.
Protocol 3: Preparative RP-HPLC for this compound Purification
This protocol is for purifying larger quantities of this compound.
-
System Preparation:
-
Equip the HPLC system with a preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size).
-
Use the same mobile phases as in the analytical method.
-
-
Column Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 90% A, 10% B) at a flow rate of 15.0 mL/min until the baseline is stable.
-
Sample Injection: Inject the concentrated, partially purified this compound sample (1-5 mL, depending on the concentration and column capacity).
-
Chromatographic Run: Apply a suitable gradient, for example, 10% to 50% Mobile Phase B over 40 minutes, to separate this compound from other venom components.
-
Fraction Collection: Collect fractions based on the elution profile, focusing on the peak corresponding to this compound as determined by prior analytical runs.
-
Purity Analysis: Analyze the collected fractions using the analytical RP-HPLC method (Protocol 2) to determine the purity of each fraction.
-
Post-Purification Processing: Pool the pure fractions, and remove the organic solvent and TFA by lyophilization. The purified this compound can then be stored as a lyophilized powder at -20°C or below.
Mandatory Visualizations
Caption: Workflow for the purification of this compound from crude venom.
Caption: Protocol for the analytical HPLC of this compound.
References
Arietin: Application Notes and Protocols for its Use as a Natural Fungicide in Agriculture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arietin, a peptide derived from chickpea (Cicer arietinum), has demonstrated notable in-vitro antifungal properties against several significant plant pathogens.[1] With a molecular weight of approximately 5.6 kDa, this peptide represents a promising candidate for the development of novel, natural fungicides for sustainable agriculture.[1] Its mechanism of action involves the inhibition of translation, a fundamental process in fungal cells.[1] These application notes provide a summary of the current knowledge on this compound and outline protocols for its extraction, purification, and antifungal activity assessment. It is important to note that research on the agricultural application of this compound is still in its early stages, and field-specific protocols are yet to be established.
Data Presentation
The antifungal efficacy of this compound has been quantified in laboratory settings. The following table summarizes the available data on its activity against various fungal plant pathogens.
| Fungal Species | Common Disease Caused | IC50 (µM) | Reference |
| Mycosphaerella arachidicola | Early leaf spot of peanut | ~1.8 | [1] |
| Fusarium oxysporum | Fusarium wilt | ~0.9 | [1] |
| Botrytis cinerea | Gray mold | ~2.4 | [1] |
Mechanism of Action
This compound's primary mode of action is the inhibition of protein synthesis in fungal cells. By targeting the translational machinery, this compound disrupts essential cellular processes, leading to the cessation of growth and eventual cell death.
Caption: Conceptual diagram of this compound's proposed mechanism of action.
Experimental Protocols
The following are detailed methodologies for the extraction, purification, and in-vitro antifungal assessment of this compound.
Protocol 1: Extraction and Purification of this compound from Chickpea Seeds
This protocol is based on the methods described in the initial discovery of this compound.[1]
1. Materials and Reagents:
- Chickpea (Cicer arietinum) seeds
- Extraction Buffer: 0.2 M NaCl
- Affi-gel blue gel
- CM-Sepharose
- Elution Buffers:
- For Affi-gel blue: 0.2 M NaCl, 1.5 M NaCl
- For CM-Sepharose: Linear gradient of 0-1 M NaCl in 20 mM NH4OAc (pH 4.5)
- Dialysis tubing
- Lyophilizer
2. Extraction Procedure:
- Grind dry chickpea seeds to a fine powder.
- Extract the powder with 0.2 M NaCl at 4°C with stirring for several hours.
- Centrifuge the mixture to pellet the debris and collect the supernatant.
- Subject the supernatant to ammonium (B1175870) sulfate (B86663) precipitation (e.g., 40-80% saturation) to precipitate proteins.
- Centrifuge to collect the protein pellet and resuspend it in a minimal volume of distilled water.
- Dialyze the resuspended pellet extensively against distilled water at 4°C.
3. Purification by Affinity and Ion-Exchange Chromatography:
- Load the dialyzed extract onto an Affi-gel blue gel column pre-equilibrated with 0.2 M NaCl.
- Wash the column with the equilibration buffer to remove unbound proteins.
- Elute the bound proteins with 1.5 M NaCl.
- Dialyze the eluted fraction against 20 mM NH4OAc (pH 4.5).
- Load the dialyzed fraction onto a CM-Sepharose column pre-equilibrated with 20 mM NH4OAc (pH 4.5).
- Elute the bound peptides using a linear gradient of 0-1 M NaCl in the equilibration buffer.
- Collect fractions and monitor for protein content (e.g., at 280 nm) and antifungal activity.
- Pool the active fractions, dialyze against distilled water, and lyophilize for storage.
start [label="Chickpea Seed Powder", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
extraction [label="Extraction with 0.2 M NaCl"];
centrifugation1 [label="Centrifugation"];
supernatant1 [label="Collect Supernatant", shape=trapezium, fillcolor="#FFFFFF"];
precipitation [label="Ammonium Sulfate Precipitation"];
centrifugation2 [label="Centrifugation"];
pellet [label="Resuspend and Dialyze Pellet", shape=trapezium, fillcolor="#FFFFFF"];
affigel [label="Affi-gel Blue Chromatography"];
cmsepharose [label="CM-Sepharose Chromatography"];
fractions [label="Collect and Assay Fractions", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
lyophilize [label="Lyophilize Active Fractions"];
end [label="Purified this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> extraction -> centrifugation1 -> supernatant1 -> precipitation -> centrifugation2 -> pellet -> affigel -> cmsepharose -> fractions -> lyophilize -> end;
}
Caption: Workflow for the extraction and purification of this compound.
Protocol 2: In-vitro Antifungal Activity Assay
This protocol outlines a method to assess the antifungal activity of purified this compound against filamentous fungi.
1. Materials and Reagents:
- Purified this compound
- Fungal cultures (e.g., Fusarium oxysporum, Botrytis cinerea)
- Potato Dextrose Agar (PDA) or a suitable liquid medium (e.g., Potato Dextrose Broth - PDB)
- Sterile water
- Spectrophotometer or hemocytometer for spore counting
- 96-well microtiter plates
- Incubator
2. Procedure for Microtiter Plate Assay:
- Grow the fungal culture on PDA plates until sporulation is observed.
- Harvest spores by flooding the plate with sterile water and gently scraping the surface.
- Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
- Adjust the spore concentration to a final density of approximately 1 x 10^4 to 5 x 10^4 spores/mL in PDB.
- Prepare a stock solution of purified this compound in sterile water or a suitable buffer.
- Perform serial dilutions of the this compound stock solution in the 96-well plate.
- Add the fungal spore suspension to each well containing the this compound dilutions.
- Include positive (commercial fungicide) and negative (no this compound) controls.
- Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C) for 48-72 hours.
- Determine the fungal growth inhibition by measuring the optical density at a suitable wavelength (e.g., 600 nm) or by visual inspection.
- Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of fungal growth.
Application in Agriculture: Current Status and Future Directions
While the in-vitro data is promising, the use of this compound as a commercial fungicide requires further research and development. Key areas for future investigation include:
-
Field Trials: Conducting controlled experiments in greenhouse and field settings to evaluate the efficacy of this compound against target diseases on various crops.
-
Formulation Development: Creating stable and effective formulations of this compound that protect the peptide from environmental degradation and ensure efficient delivery to the plant surface.[2] Nano-formulations could be a promising avenue.[2]
-
Application Methods: Optimizing application methods, such as foliar sprays, to maximize coverage and uptake by the plant.
-
Stability and Environmental Fate: Studying the stability of this compound under different environmental conditions (e.g., UV light, temperature, pH) and its persistence in the soil and on plant surfaces.[3]
-
Toxicity and Non-Target Effects: Assessing the potential toxicity of this compound to beneficial organisms, including pollinators, soil microbes, and animals, to ensure its environmental safety.
Conclusion
This compound from chickpeas presents a compelling case for a new natural antifungal agent. Its specific mechanism of action and efficacy against important plant pathogens in laboratory settings warrant further investigation for its development into a viable agricultural product. The protocols outlined above provide a foundation for researchers to further explore the potential of this promising peptide. Overcoming the challenges of formulation, stability, and field application will be crucial for translating the in-vitro success of this compound into a practical and sustainable solution for crop protection.
References
- 1. Cicerin and this compound, novel chickpea peptides with different antifungal potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein/peptide-based formulation for effective control of fungal diseases in plants – BRIC-National Institute of Plant Genome Research [nipgr.ac.in]
- 3. The fate of amino acid and peptide as affected by soil depth and fertilization regime in subtropical paddies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Arietin Solubility in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of arietin in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a peptide that has been identified from two different sources: the venom of the viper Bitis arietans and the seeds of the chickpea (Cicer arietinum).[1][2] The viper-derived this compound is an Arg-Gly-Asp (RGD)-containing peptide that acts as a potent antiplatelet agent by blocking fibrinogen binding to platelet receptors.[1][3] The chickpea-derived this compound has demonstrated antifungal properties.[2]
Like many peptides, this compound may exhibit poor solubility in aqueous buffers at neutral pH, which can lead to challenges in experimental reproducibility, inaccurate concentration measurements, and reduced biological activity.
Q2: My this compound peptide is not dissolving in my standard aqueous buffer. What are the likely causes?
Several factors can contribute to the poor solubility of this compound:
-
pH of the Buffer: Peptides are least soluble at their isoelectric point (pI), the pH at which they have no net electrical charge. If your buffer's pH is close to the pI of this compound, its solubility will be minimal.
-
High Concentration: You may be attempting to dissolve the peptide at a concentration that exceeds its solubility limit in the chosen buffer.
-
Aggregation: At high concentrations, peptide molecules can self-associate to form insoluble aggregates.
-
Ionic Strength of the Buffer: While some salt is often necessary to maintain peptide structure, very high salt concentrations can lead to "salting out" and precipitation.
Q3: What is the first and simplest step I should take to improve this compound solubility?
The first and often most effective step is to adjust the pH of your buffer. For a basic peptide (pI > 7), using a more acidic buffer (pH < pI) will result in a net positive charge, promoting interaction with water and increasing solubility. Conversely, for an acidic peptide (pI < 7), a more basic buffer (pH > pI) will impart a net negative charge and enhance solubility.
It is recommended to perform a simple solubility test by attempting to dissolve a small amount of this compound in buffers of varying pH (e.g., pH 4, 7, and 9) to determine the optimal pH range for solubilization.
Q4: What are co-solvents and how can they help improve this compound solubility?
Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.[4][5] For peptides like this compound, using a small amount of a co-solvent can be highly effective.
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent for dissolving peptides.[6]
-
Dimethylformamide (DMF): Another effective solvent for peptides.[6]
-
Ethanol, Methanol, Propanol, or Isopropanol: Can be used, but may be less effective than DMSO or DMF for certain peptides.
-
Acetonitrile: Often used in reversed-phase chromatography and can aid in solubilizing peptides.
Important Consideration: It is crucial to first prepare a concentrated stock solution of this compound in 100% of the chosen co-solvent. This stock solution can then be slowly and carefully diluted into the final aqueous buffer to the desired working concentration. Ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect the biological system in your experiment.[7]
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when I dilute my co-solvent stock into my aqueous buffer.
-
Cause: The rapid change in solvent polarity upon dilution can cause the peptide to crash out of solution.
-
Solution:
-
Stepwise Dilution: Instead of a single dilution, add the aqueous buffer to your stock solution in a stepwise manner, vortexing or mixing gently between each addition.
-
Slow Addition: Add the stock solution dropwise to the vortexing aqueous buffer. This ensures rapid mixing and prevents localized high concentrations of the peptide.
-
Sonication: Brief sonication in an ultrasonic bath can help to break up aggregates and re-dissolve the precipitate.
-
Lower the Final Concentration: It may be necessary to work with a lower final concentration of this compound in your experiments.
-
Issue 2: I have tried adjusting the pH and using co-solvents, but solubility is still poor.
-
Cause: this compound may be highly hydrophobic or prone to strong aggregation.
-
Advanced Strategies:
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help to solubilize peptides.
-
Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[4]
-
Solid Dispersion: For formulation development, creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate.[8]
-
Experimental Protocols & Data Presentation
Protocol 1: Determining Optimal pH for this compound Solubility
-
Prepare a series of buffers with different pH values (e.g., 0.1 M citrate (B86180) buffer for pH 3-6, 0.1 M phosphate (B84403) buffer for pH 6-8, 0.1 M carbonate-bicarbonate buffer for pH 9-10).
-
Add a small, known amount of this compound to a fixed volume of each buffer to create a supersaturated suspension.
-
Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved peptide.
-
Carefully remove the supernatant and measure the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy at 280 nm).
Hypothetical Solubility Data for this compound
The following table illustrates how to present quantitative data from a pH solubility study. Note: This is example data.
| Buffer pH | This compound Solubility (mg/mL) |
| 4.0 | 2.5 |
| 5.0 | 1.2 |
| 6.0 | 0.3 |
| 7.0 | 0.1 |
| 8.0 | 0.8 |
| 9.0 | 3.1 |
Protocol 2: Preparing an this compound Solution Using a Co-solvent
-
Weigh out the required amount of this compound powder in a microcentrifuge tube.
-
Add the minimum volume of 100% DMSO required to completely dissolve the peptide, creating a high-concentration stock solution (e.g., 10 mg/mL). Gentle vortexing or brief sonication can be used to aid dissolution.
-
To prepare your working solution, slowly add the DMSO stock solution dropwise to your vigorously vortexing aqueous buffer.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level for your specific assay (e.g., <0.5%).
Visualizations
Caption: Workflow for determining the optimal pH for this compound solubility.
Caption: Troubleshooting logic for this compound precipitation upon dilution.
References
- 1. Purification and characterization of an antiplatelet peptide, this compound, from Bitis arietans venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cicerin and this compound, novel chickpea peptides with different antifungal potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of the antiplatelet peptide, this compound, from Bitis arietans venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijmsdr.org [ijmsdr.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting arietin instability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Arietin, a peptide inhibitor of fibrinogen binding to glycoprotein (B1211001) IIb-IIIa receptors, in cell culture media.[1] Ensuring the stability of this compound is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a peptide containing an Arg-Gly-Asp (RGD) sequence, originally isolated from the venom of the Bitis arietans snake.[1] Its primary mechanism of action is the inhibition of platelet aggregation by blocking the binding of fibrinogen to the glycoprotein IIb-IIIa complex on the surface of activated platelets.[1] This action is competitive and is crucial for its antiplatelet effects.[1]
Q2: My this compound solution appears cloudy or has visible precipitates after being added to my cell culture medium. What could be the cause?
Precipitation of peptides like this compound in aqueous solutions can be a common issue. Several factors can contribute to this problem:
-
Poor Aqueous Solubility: The peptide's intrinsic properties might lead to limited solubility in the culture medium, especially at higher concentrations.[2]
-
Solvent Concentration: The final concentration of the solvent used for the stock solution (e.g., DMSO) should be kept low (typically below 0.5%) to prevent the peptide from precipitating out of the solution.[3][4]
-
Temperature Changes: Adding a cold, concentrated stock solution to a warmer medium can cause a rapid decrease in solubility, leading to precipitation.[2][3]
-
pH of the Medium: The pH of the cell culture medium (typically 7.2-7.4) can influence the charge of the peptide, affecting its solubility.[2][3]
Q3: I'm observing a decrease in the biological activity of this compound in my longer-term experiments. Why might this be happening?
Loss of this compound activity over time can be attributed to several factors related to its stability in the cell culture environment:
-
Enzymatic Degradation: If you are using a serum-containing medium, proteases and other enzymes present in the serum can degrade the peptide over time.[2]
-
Chemical Instability: The incubation temperature of 37°C can accelerate the degradation of peptides through processes like hydrolysis.[2][3]
-
Adsorption to Surfaces: Peptides can non-specifically bind to the plastic surfaces of cell culture plates and pipette tips, reducing the effective concentration in the medium.[5]
-
Interactions with Media Components: Certain components in the media, such as metal ions or reactive small molecules, could potentially interact with and modify the peptide, reducing its activity.[2]
Q4: What are the best practices for preparing and storing this compound stock solutions to ensure maximum stability?
To maintain the integrity and activity of your this compound stock solution, follow these recommendations:
-
Solvent Choice: Prepare your stock solution in a high-purity, anhydrous solvent such as DMSO.[3][4]
-
Concentration: Make a highly concentrated stock solution (e.g., 10 mM) to minimize the volume of solvent added to your cell culture.[3]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the peptide.[3][4] Protect the solution from light by using amber-colored vials or wrapping them in foil.[3]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues related to this compound instability in cell culture.
Issue 1: this compound Precipitation in Media
If you observe cloudiness or precipitate after adding this compound to your cell culture medium, follow these steps:
-
Verify Final Concentration : Ensure the final working concentration of this compound does not exceed its solubility limit in your specific medium.
-
Optimize Dilution Method : Instead of adding the concentrated stock directly to the full volume of media, perform serial dilutions in pre-warmed (37°C) media.[2][3] Add the solution dropwise while gently swirling the medium.
-
Check Solvent Concentration : Calculate the final percentage of your stock solvent (e.g., DMSO) in the medium. If it is above 0.5%, consider preparing a more concentrated stock solution.[3][4]
-
Pre-warm the Medium : Always use media that has been pre-warmed to 37°C before adding the this compound solution.[2][3]
Issue 2: Inconsistent Experimental Results or Loss of Activity
High variability between replicates or a gradual loss of effect can indicate this compound degradation.
-
Minimize Incubation Time : If instability is suspected, consider reducing the duration of the experiment or refreshing the medium with freshly prepared this compound at regular intervals for longer-term assays.[3]
-
Use Serum-Free or Reduced-Serum Media : To mitigate enzymatic degradation, consider using serum-free media if your cell line can tolerate it, or reduce the serum concentration.[6]
-
Incorporate Low-Binding Plastics : For sensitive experiments, use low-protein-binding plates and pipette tips to minimize the loss of peptide due to adsorption.[5][6]
-
Perform a Stability Test : To confirm instability, incubate this compound in your complete cell culture medium under your experimental conditions (with and without cells) and measure its concentration or activity at different time points.[6]
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) |
| Water | < 0.1 |
| PBS (pH 7.2) | 0.5 |
| DMSO | > 50 |
| Ethanol | 1 |
This data is representative and should be confirmed for your specific batch of this compound.
Table 2: Stability of this compound in Cell Culture Media at 37°C
| Time (hours) | Percent Remaining (Serum-Free Medium) | Percent Remaining (10% FBS Medium) |
| 0 | 100% | 100% |
| 8 | 95% | 85% |
| 24 | 88% | 65% |
| 48 | 75% | 40% |
| 72 | 60% | 20% |
This data is for illustrative purposes and highlights the potential for increased degradation in the presence of serum.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials : this compound peptide, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure :
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO.
-
Vortex gently until the peptide is fully dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, amber-colored microcentrifuge tubes.
-
Protocol 2: Assessing this compound Stability in Cell Culture Media
-
Materials : this compound stock solution, complete cell culture medium (with and without 10% FBS), sterile 96-well plates, incubator, HPLC or LC-MS/MS system.
-
Procedure :
-
Prepare a working solution of this compound at your final experimental concentration in both serum-free and serum-containing media.[6]
-
Dispense the solutions into multiple wells of a 96-well plate. Include wells with and without cells to assess both chemical and cellular degradation.[6]
-
Incubate the plate at 37°C and 5% CO2.
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect aliquots of the medium from the wells.
-
Immediately process the samples by precipitating proteins with a threefold excess of cold acetonitrile.[5]
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze the concentration of intact this compound using a validated HPLC or LC-MS/MS method.[2]
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.[2]
-
Mandatory Visualizations
Caption: this compound inhibits platelet aggregation by blocking fibrinogen binding.
Caption: Troubleshooting workflow for this compound instability issues.
References
Technical Support Center: Optimizing Arietin Dosage for Antiplatelet Activity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing arietin dosage for its antiplatelet activity. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action as an antiplatelet agent?
This compound is a peptide containing an Arg-Gly-Asp (RGD) sequence, originally isolated from the venom of the Bitis arietans snake.[1][2] Its primary antiplatelet mechanism is the blockade of fibrinogen binding to the glycoprotein (B1211001) IIb-IIIa (GPIIb/IIIa) receptor on the surface of platelets.[1][3] This action prevents the final common pathway of platelet aggregation, regardless of the initial agonist that activates the platelets.[1][2] this compound acts as a competitive antagonist at the GPIIb/IIIa receptor.[3]
Q2: What is the typical in vitro effective concentration of this compound?
In vitro studies have shown that this compound inhibits platelet aggregation induced by a variety of agonists with a similar IC50 (half-maximal inhibitory concentration). The reported IC50 values are in the range of 1.3 to 2.7 x 10-7 M.[1][2][3] For inhibiting the binding of 125I-fibrinogen to ADP-stimulated platelets, the IC50 has been reported as 1.1 x 10-7 M.[3]
Data Presentation: In Vitro Efficacy of this compound
| Agonist | IC50 (M) | Reference |
| ADP | 1.3 - 2.7 x 10-7 | [1][2] |
| Thrombin | 1.3 - 2.7 x 10-7 | [2] |
| Collagen | 1.3 - 2.7 x 10-7 | [2] |
| U46619 | 1.3 - 2.7 x 10-7 | [2] |
| Fibrinogen Binding (ADP-stimulated) | 1.1 x 10-7 | [3] |
Q3: What are the considerations for determining an in vivo starting dose for this compound?
Direct in vivo dosage data for this compound is limited. However, data from other snake venom RGD-containing disintegrins can provide a starting point for dose-ranging studies. For example, the disintegrin cerastategrin has been shown to have a long-lasting in vivo anticoagulant effect at doses ranging from 0.2 to 1 mg/kg.[2] Another RGD-containing disintegrin, TMV-7, demonstrated antithrombotic efficacy in mice, with a high dose of 5 mg/kg significantly prolonging tail bleeding time.[1] It is crucial to perform dose-escalation studies in appropriate animal models to determine the optimal therapeutic window for this compound, balancing antiplatelet efficacy with the risk of bleeding.
Q4: What is the pharmacokinetic profile of this compound?
Q5: What are the primary safety concerns when working with this compound?
The primary safety concern for any antiplatelet agent, including this compound, is the risk of bleeding.[7] As a potent inhibitor of platelet aggregation, this compound can interfere with normal hemostasis. Preclinical toxicology studies should include assessments of bleeding time, such as the tail bleeding time assay in rodents, to evaluate the hemorrhagic risk associated with different doses.[1] It is also important to monitor for signs of thrombocytopenia, as some GPIIb/IIIa antagonists can induce this condition.[8]
Troubleshooting Guides
Issue 1: High variability in in vitro platelet aggregation results.
-
Possible Cause: Inconsistent platelet preparation.
-
Troubleshooting:
-
Ensure a standardized protocol for the preparation of platelet-rich plasma (PRP), including centrifugation speed and time.
-
Use freshly drawn blood and process it within a consistent timeframe to maintain platelet viability.
-
Handle blood samples gently to avoid premature platelet activation.
-
-
Possible Cause: Variation in agonist concentration.
-
Troubleshooting:
-
Prepare fresh agonist solutions for each experiment.
-
Verify the final concentration of the agonist in the assay.
-
-
Possible Cause: Temperature fluctuations.
-
Troubleshooting:
-
Maintain all solutions and platelet samples at the appropriate temperature (typically 37°C) throughout the experiment.
-
Issue 2: No or low antiplatelet activity of this compound observed.
-
Possible Cause: Degraded or inactive this compound.
-
Troubleshooting:
-
Ensure proper storage of the this compound stock solution (aliquoted and frozen at -20°C or -80°C).
-
Prepare fresh dilutions of this compound for each experiment.
-
Verify the concentration of the this compound stock solution.
-
-
Possible Cause: Suboptimal assay conditions.
-
Troubleshooting:
-
Confirm that the platelet count in the PRP is within the optimal range for the assay.
-
Ensure the agonist is potent and used at a concentration that induces a robust aggregation response in the control sample.
-
Issue 3: Unexpected platelet aggregation in control samples (without agonist).
-
Possible Cause: Premature platelet activation.
-
Troubleshooting:
-
Use non-traumatic venipuncture techniques for blood collection.
-
Ensure all labware (tubes, pipette tips) are clean and made of appropriate materials (e.g., plastic) to minimize platelet activation.
-
Allow PRP to rest at room temperature for a defined period before starting the assay to allow platelets to return to a resting state.
-
Experimental Protocols
Protocol: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the measurement of this compound's inhibitory effect on agonist-induced platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
Fresh whole blood from healthy, consenting donors who have not taken antiplatelet medication.
-
3.2% Sodium Citrate (B86180) (anticoagulant).
-
This compound stock solution.
-
Platelet agonists (e.g., ADP, collagen, thrombin).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Calibrated pipettes.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). b. Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP. c. Carefully transfer the upper PRP layer to a new tube. d. Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP. e. Adjust the platelet count of the PRP to approximately 2.5 x 108 platelets/mL using PPP.
-
Preparation of this compound and Agonist Solutions: a. Prepare working solutions of this compound by diluting the stock solution in PBS to achieve the desired final concentrations in the assay. b. Prepare working solutions of the platelet agonist in PBS.
-
Platelet Aggregation Assay: a. Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a stir bar. b. Add a small volume (e.g., 50 µL) of the this compound working solution or vehicle (PBS) to the PRP. c. Pre-incubate the mixture for a specified time (e.g., 5-15 minutes) at 37°C in the aggregometer. d. Set the baseline (0% aggregation) with the PRP sample and 100% aggregation with the PPP sample. e. Add the platelet agonist to the cuvette to initiate aggregation. f. Record the change in light transmission for at least 5-10 minutes.
-
Data Analysis: a. The extent of platelet aggregation is measured as the maximum percentage change in light transmission. b. To determine the IC50 of this compound, perform a dose-response curve with varying concentrations of this compound.
Mandatory Visualizations
Caption: Experimental workflow for in vitro platelet aggregation assay.
References
- 1. A Novel KGD-Based αIIbβ3 Antagonist Prevents Arterial Thrombosis While Preserving Hemostasis and Avoiding Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of the antiplatelet peptide, this compound, from Bitis arietans venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Snake Venoms and their use in Haemostasis [practical-haemostasis.com]
- 5. researchgate.net [researchgate.net]
- 6. Bedside Coagulation Tests in Diagnosing Venom-Induced Consumption Coagulopathy in Snakebite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. From Discovery of Snake Venom Disintegrins to A Safer Therapeutic Antithrombotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Arietin's Antifungal Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the antifungal effects of arietin in their experiments. The information is tailored for scientists and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing a higher than expected Minimum Inhibitory Concentration (MIC) for this compound against our fungal strain. What are the potential causes?
A1: Increased MIC values for this compound, an antimicrobial peptide, can stem from several fungal resistance mechanisms. These can be broadly categorized as:
-
Reduced Drug Accumulation: The fungal cells may be actively pumping this compound out, preventing it from reaching its intracellular target. This is often mediated by overexpression of efflux pump proteins.
-
Target Modification: Although less common for antimicrobial peptides than for traditional antifungals, alterations in the fungal cell membrane or other potential targets of this compound could reduce its binding and efficacy.
-
Biofilm Formation: Fungi embedded in a biofilm matrix are notoriously more resistant to antimicrobial agents. The extracellular matrix can act as a physical barrier, limiting this compound's penetration.
-
Activation of Stress Response Pathways: Fungi can activate signaling pathways like the Cell Wall Integrity (CWI), High Osmolarity Glycerol (B35011) (HOG), and Calcineurin pathways to counteract the cellular stress induced by this compound.[1][2][3][4][5][6]
Q2: How can we determine if efflux pumps are responsible for the observed resistance to this compound?
A2: You can investigate the role of efflux pumps through a combination of functional assays and gene expression analysis. A common approach is to use an efflux pump inhibitor (EPI) in combination with this compound. A significant decrease in the MIC of this compound in the presence of an EPI suggests the involvement of efflux pumps. Additionally, you can measure the expression levels of known efflux pump genes (e.g., from the ABC and MFS superfamilies) using quantitative real-time PCR (qPCR).[7][8] For a detailed protocol, refer to the "Troubleshooting Guides" section.
Q3: Can the formation of biofilms contribute to this compound resistance, and how can we test for this?
A3: Yes, biofilm formation is a major contributor to antifungal resistance. The dense extracellular matrix can prevent this compound from reaching the fungal cells. You can assess biofilm formation in your resistant strains using methods like crystal violet staining to quantify biofilm biomass or by visualizing the biofilm structure with microscopy. To determine if this compound is effective against biofilms, you can perform susceptibility testing on pre-formed biofilms.[9][10][11][12][13] Detailed protocols are available in the "Troubleshooting Guides" section.
Q4: What are the key signaling pathways involved in fungal resistance to antimicrobial peptides like this compound, and how can we investigate their activation?
A4: The Cell Wall Integrity (CWI), High Osmolarity Glycerol (HOG), and Calcineurin signaling pathways are crucial for the fungal stress response and can contribute to resistance against cell membrane-disrupting agents like this compound.[1][2][3][4][5][6][14][15][16][17][18][19][20][21] Activation of these pathways can be assessed by measuring the phosphorylation status of key protein kinases (e.g., Mkc1 for CWI, Hog1 for HOG) via Western blotting or by quantifying the expression of downstream target genes using qPCR.
Q5: Are there any strategies to overcome this compound resistance?
A5: Yes, several strategies can be employed:
-
Combination Therapy: Using this compound in combination with an efflux pump inhibitor or another antifungal agent with a different mechanism of action can create a synergistic effect and overcome resistance.[22][23]
-
Targeting Signaling Pathways: Inhibitors of the Hsp90 chaperone protein or the calcineurin pathway have been shown to re-sensitize resistant fungi to conventional antifungals, a strategy that could potentially be applied to this compound.[14][15][16][17]
-
Biofilm Disruption: Using agents that can disrupt the biofilm matrix in conjunction with this compound may enhance its efficacy.
Troubleshooting Guides
Issue: Suspected Efflux Pump-Mediated Resistance
This guide provides a workflow to investigate and potentially overcome resistance to this compound that may be caused by the overexpression of fungal efflux pumps.
Experimental Workflow: Investigating Efflux Pump Activity
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Fungal Cell Wall: Emerging Antifungals and Drug Resistance [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The high-osmolarity glycerol (HOG) pathway in Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Master and Commander in Fungal Pathogens: the Two-Component System and the HOG Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting efflux pumps to overcome antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Efflux pump proteins in antifungal resistance [frontiersin.org]
- 9. Evaluation of Biofilm Production and Antifungal Susceptibility to Fluconazole in Clinical Isolates of Candida spp. in Both Planktonic and Biofilm Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Novel and Robust Method for Investigating Fungal Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An overview of various methods for in vitro biofilm formation: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Calcineurin in fungal virulence and drug resistance: Prospects for harnessing targeted inhibition of calcineurin for an antifungal therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Calcineurin in fungal virulence and drug resistance: Prospects for harnessing targeted inhibition of calcineurin for an antifungal therapeutic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Fungal Cell Wall: Emerging Antifungals and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cracking the Fungal Armor: The HOG Pathway as a Regulator of Stress Adaptation and a Potential Drug Target in Aspergillus fumigatus. [biologia.is]
- 21. Frontiers | Non-canonical Activities of Hog1 Control Sensitivity of Candida albicans to Killer Toxins From Debaryomyces hansenii [frontiersin.org]
- 22. Unveiling the synergistic effect of icariin and azole drugs on Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synergistic and antagonistic drug interactions in the treatment of systemic fungal infections | eLife [elifesciences.org]
minimizing non-specific binding of arietin in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of arietin in their assays.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal in Biochemical Assays (e.g., ELISA, SPR) | 1. Suboptimal Blocking: Incomplete saturation of non-specific binding sites on the assay plate or sensor surface. 2. Hydrophobic Interactions: this compound, being a peptide, may have hydrophobic regions that interact non-specifically with plastic surfaces. 3. Electrostatic Interactions: Charged residues in this compound can interact with charged surfaces. | 1. Optimize Blocking Agent: Test different blocking agents such as 1-5% Bovine Serum Albumin (BSA), 0.5-5% non-fat dry milk, or casein. For assays with phosphoproteins, casein is often a good choice.[1] 2. Add Surfactants: Include a low concentration (0.01-0.1%) of a non-ionic surfactant like Tween-20 in your blocking and wash buffers to disrupt hydrophobic interactions.[2] 3. Adjust Buffer Composition: Increase the salt concentration (e.g., up to 500 mM NaCl) to reduce electrostatic interactions. Optimize the pH of your buffers to be near the isoelectric point of this compound if known. |
| Inconsistent Results in Cell-Based Assays (e.g., Platelet Aggregation) | 1. Serum Protein Interference: Proteins in serum-containing media (e.g., fibronectin, vitronectin) can compete with this compound for binding to integrin receptors.[1] 2. Low this compound Concentration: Insufficient this compound may lead to a weak specific signal that is difficult to distinguish from background. 3. Platelet Activation State: Variability in platelet preparation and handling can lead to inconsistent activation and, consequently, variable this compound binding. | 1. Use Serum-Free Media or Washed Platelets: Perform assays in serum-free media or use washed platelets to remove interfering plasma components.[3] 2. Optimize this compound Concentration: Perform a dose-response curve to determine the optimal concentration of this compound that maximizes specific binding while minimizing non-specific effects.[1] 3. Standardize Platelet Handling: Follow a consistent protocol for blood collection and platelet preparation. Ensure a resting period for platelets before the assay and maintain a constant temperature (37°C).[3] |
| Poor Signal-to-Noise Ratio | A combination of low specific binding and high non-specific binding. | 1. Increase Incubation Time: Allow more time for the specific binding of this compound to its receptor to reach equilibrium. 2. Improve Washing Steps: Increase the number and/or duration of wash steps to more effectively remove non-specifically bound this compound. 3. Use a Competition Assay: To confirm specificity, include a control with a molar excess of an unlabeled competitor, such as the RGDS peptide, which should inhibit the binding of labeled this compound.[4] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an Arg-Gly-Asp (RGD)-containing peptide originally isolated from the venom of the puff adder snake (Bitis arietans).[5] Its primary mechanism of action is the inhibition of platelet aggregation by blocking the binding of fibrinogen to the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor (also known as integrin αIIbβ3) on the surface of platelets.[4][5]
Q2: Why is minimizing non-specific binding important in this compound assays?
Q3: What are the best blocking agents to use for this compound assays?
A3: The choice of blocking agent can be assay-dependent. Commonly used and effective blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[1] It is recommended to empirically test a few different blocking agents and concentrations to determine the optimal one for your specific assay system. For instance, while BSA is widely used, some studies have found that normal goat serum can be more effective in reducing non-specific binding in certain ELISA formats.
Q4: Can I use Tween-20 in my blocking buffer?
A4: Yes, including a low concentration (typically 0.05%) of a non-ionic detergent like Tween-20 in your blocking and wash buffers is a common strategy to reduce non-specific binding.[2] Tween-20 helps to prevent hydrophobic interactions between this compound and the assay surface.
Q5: How can I confirm that the binding I am observing is specific to the GPIIb/IIIa receptor?
A5: A competition assay is the best way to confirm specificity. You can pre-incubate your cells or coated plate with a high concentration of a known, unlabeled competitor that also binds to the GPIIb/IIIa receptor, such as the RGDS peptide or another RGD-containing peptide.[4] If the binding of your labeled this compound is significantly reduced in the presence of the competitor, this indicates that the binding is specific.
Data Presentation
Comparison of Blocking Agent Efficacy
The following table summarizes a hypothetical quantitative comparison of the reduction in non-specific binding achieved with different blocking agents in an ELISA-based assay for an RGD peptide similar to this compound.
| Blocking Agent | Concentration | % Reduction in Non-Specific Binding | Signal-to-Noise Ratio Improvement (fold) |
| Bovine Serum Albumin (BSA) | 1% | 65% | 3.5 |
| 3% | 75% | 4.2 | |
| Non-Fat Dry Milk | 1% | 70% | 4.0 |
| 5% | 85% | 5.5 | |
| Casein | 1% | 80% | 5.0 |
| Normal Goat Serum | 2% | 90% | 6.8 |
| Commercial Blocking Buffer | 1X | 92% | 7.5 |
Note: Data is illustrative and the optimal blocking agent and concentration should be determined experimentally for each specific assay.
Binding Affinity of RGD Peptides to Integrins
This compound's binding is mediated by its RGD sequence. The affinity of RGD peptides for different integrins can vary, which is important for understanding potential off-target effects.
| Peptide | Integrin αvβ3 (IC50, nM) | Integrin α5β1 (IC50, nM) | Integrin αIIbβ3 (IC50, nM) |
| GRGDSP | 12 - 89 | 34 - 335 | >10,000 |
| c(RGDfV) | 0.1 - 2.6 | - | 1.5 |
| Echistatin | 0.46 | 0.57 | 0.9 |
Data compiled from multiple studies.[6][7] Lower IC50 values indicate higher binding affinity.
Experimental Protocols
Protocol 1: Competitive ELISA for this compound Binding Inhibition
This protocol is designed to measure the ability of a test compound to inhibit the binding of this compound to immobilized GPIIb/IIIa receptors.
-
Plate Coating: Coat a 96-well high-binding microplate with purified GPIIb/IIIa receptor (1-5 µg/mL in coating buffer, e.g., carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 3% BSA in PBS) and incubating for 1-2 hours at room temperature.[8]
-
Washing: Repeat the washing step.
-
Competitive Binding:
-
Prepare serial dilutions of your test compound and a constant concentration of biotinylated this compound in assay buffer (e.g., 1% BSA in PBS).
-
Add 100 µL of this mixture to the wells.
-
Include controls:
-
Total Binding: Biotinylated this compound without any competitor.
-
Non-Specific Binding: Biotinylated this compound with a large excess of unlabeled this compound or RGDS peptide.
-
Blank: Assay buffer only.
-
-
Incubate for 2 hours at room temperature.
-
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of streptavidin-HRP conjugate (diluted in assay buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Protocol 2: Platelet Aggregation Inhibition Assay
This protocol uses light transmission aggregometry to measure the inhibitory effect of this compound on platelet aggregation.[9]
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 15 minutes.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Aggregometer Setup:
-
Pre-warm the aggregometer to 37°C.
-
Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.
-
-
Assay Procedure:
-
Pipette 450 µL of adjusted PRP into an aggregometer cuvette with a stir bar.
-
Add 50 µL of this compound at the desired final concentration (or vehicle control) and incubate for 2-5 minutes.
-
Initiate aggregation by adding a platelet agonist (e.g., ADP, collagen, or thrombin).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: Calculate the percentage of aggregation inhibition relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.
Visualizations
This compound's Mechanism of Action
Caption: this compound competitively inhibits fibrinogen binding to activated GPIIb/IIIa.
Troubleshooting Workflow for High Non-Specific Binding
Caption: A stepwise approach to troubleshooting high non-specific binding.
Glycoprotein IIb/IIIa Signaling Pathway
Caption: Simplified overview of GPIIb/IIIa inside-out and outside-in signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Mechanism of action of the antiplatelet peptide, this compound, from Bitis arietans venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Arietin Peptide Synthesis Scale-Up
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals who are scaling up the synthesis of arietin or similar peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up solid-phase peptide synthesis (SPPS) for peptides like this compound?
Scaling up peptide synthesis from lab to plant scale magnifies chemical and operational challenges.[1] The primary hurdles include:
-
Peptide Aggregation: As peptide chains elongate on the resin, they can self-associate through hydrogen bonding, leading to the formation of secondary structures like β-sheets.[2] This is a leading cause of synthesis failure at larger scales.
-
Lower Yields and Purity: Incomplete coupling and deprotection reactions, caused by aggregation or poor reaction kinetics, result in truncated or deletion sequences that are difficult to separate from the target peptide.[2][3]
-
Increased Side Reactions: The longer reaction times and higher concentrations involved in scale-up can amplify common side reactions such as aspartimide formation, diketopiperazine formation, and racemization.[4][5]
-
Purification Bottlenecks: Standard purification methods like RP-HPLC become time-consuming and generate significant solvent waste at a large scale.[6][7] Redissolving large quantities of hydrophobic crude peptide can also be a major challenge.[6]
-
Process Control and Consistency: Ensuring consistent raw material quality, managing heat distribution in large reactors, and handling large volumes of solvents and waste become critical operational complexities.[1][8]
Q2: Why is peptide aggregation a more significant problem during scale-up?
Aggregation is driven by the formation of intermolecular hydrogen bonds between growing peptide chains attached to the resin.[2] This issue is exacerbated during scale-up due to:
-
Higher Peptide Density: On a larger scale, the concentration of peptide chains on the resin surface is greater, increasing the likelihood of intermolecular interactions. Using resins with lower substitution levels (low-loading) can help mitigate this by increasing the distance between chains.[4][9]
-
Poor Solvation: Hydrophobic sequences, which are prone to aggregation, are often poorly solvated, making them less accessible for reactions.[2][10] As the scale increases, ensuring efficient mixing and solvent penetration becomes more difficult.
-
Physical Indicators: Signs of on-resin aggregation include the resin beads shrinking or failing to swell properly.[2] This physically blocks reactive sites, leading to incomplete reactions and low yields.[2]
Q3: How does my choice of resin impact large-scale synthesis?
The resin is a critical factor for success. Key considerations include:
-
Loading Capacity: For long or aggregation-prone peptides, a low-loading resin (e.g., 0.1 to 0.4 mmol/g) is strongly recommended.[11] This minimizes inter-chain interactions and entanglement.[9] High-loading resins may be suitable for short peptides but can lead to dramatic drops in purity for longer sequences.[9]
-
Resin Type: The resin's chemical composition affects swelling properties and compatibility with different solvents. Polystyrene-based resins are common, but PEG-based resins (e.g., NovaPEG, TentaGel) often have superior swelling properties and can help disrupt aggregation.[4][8][12]
-
Linker Chemistry: The choice of linker determines the C-terminal functionality (acid or amide) and the conditions required for final cleavage. Rink Amide resin is common for peptide amides, while Wang or 2-chlorotrityl chloride resins are used for peptide acids.[13] The 2-chlorotrityl linker is particularly useful as it allows for cleavage under mild acidic conditions, leaving side-chain protecting groups intact if needed for fragment condensation strategies.[11][13]
Q4: What are the most common impurities I should expect when scaling up, and how are they formed?
Product-related impurities are a major concern and can arise from various stages of the process. Common impurities include:
-
Truncated/Deletion Sequences: Result from incomplete coupling reactions, where an amino acid is not added to the growing chain. Capping unreacted amino groups after each coupling step can prevent the formation of deletion sequences.[8][14]
-
Side-Chain Reaction Products: Unwanted modifications can occur on reactive amino acid side chains. For example, aspartimide formation can occur at Asp-Gly or Asp-Ser sequences during piperidine-mediated Fmoc deprotection.[4][15]
-
Racemization: The chirality of an amino acid can be altered during the activation step, leading to the incorporation of D-isomers. This is a particular risk for amino acids like Cysteine and Histidine.[16]
-
Incomplete Deprotection: Residual protecting groups from the synthesis that were not fully removed during the final cleavage step are a common source of impurities, especially in long peptides.[17]
Troubleshooting Guide
Problem: Significantly Lower Yield After Scale-Up
Q: My final yield dropped dramatically after moving from a 1 mmol to a 50 mmol scale. What are the common causes and solutions?
A significant drop in yield upon scale-up is often multifactorial, stemming from magnified chemical and physical issues. The primary culprits are typically aggregation and incomplete reactions.
Troubleshooting Workflow: Low Peptide Yield
Caption: A troubleshooting workflow for diagnosing causes of low yield in peptide synthesis.
Problem: High Impurity Profile in Crude Product
Q: My crude peptide is less than 50% pure by HPLC, with many side peaks. How can I identify and mitigate these impurities?
A high impurity profile suggests that side reactions are occurring frequently. Identifying the mass of the impurities is the first step to diagnosing the problem.
Table 1: Common Side Reactions in Fmoc-SPPS and Mitigation Strategies
| Side Reaction | Description | Common Location | Mitigation Strategies |
| Aspartimide Formation | Cyclization of the Asp side chain, which can lead to α/β peptide mixtures or piperidide adducts.[4] | Occurs at Asp-Gly, Asp-Ala, Asp-Ser sequences during Fmoc deprotection.[15] | Add HOBt to the piperidine deprotection solution; use a faster-cleaving protecting group on the Asp side chain.[4] |
| Diketopiperazine (DKP) Formation | The N-terminal dipeptide cleaves from the resin to form a cyclic dipeptide.[4] | Most prevalent when Proline is one of the first two C-terminal residues.[4][15] | Synthesize on 2-chlorotrityl chloride resin, which sterically hinders the reaction; couple the third amino acid quickly after deprotection of the second.[4] |
| Deletion | An amino acid is missing from the final sequence.[18] | Can occur at any step due to incomplete coupling. | Double-couple sterically hindered amino acids; use a capping step (e.g., with acetic anhydride) to terminate unreacted chains.[8] |
| Racemization | Loss of stereochemical purity (L- to D-amino acid). | During amino acid activation, especially with Cys and His.[16] | Use coupling reagents known for low racemization (e.g., HATU/HOAt); avoid prolonged exposure to activation conditions.[19] |
| Alkylation of Trp | Modification of the tryptophan indole (B1671886) ring by reactive cations generated during cleavage.[17] | During final TFA cleavage. | Use Trp(Boc) side-chain protection; ensure an effective scavenger cocktail (e.g., TIS, EDT) is used.[17] |
Problem: Peptide Aggregation and Poor Solubility
Q: The peptide-resin failed to swell, and the cleaved peptide is insoluble in standard HPLC solvents. What can I do?
This is a classic sign of severe peptide aggregation.[2] The issue must be addressed both during synthesis and during purification.
Strategies to Overcome Aggregation
-
During Synthesis:
-
Change Solvents: Switch from DMF to N-methylpyrrolidone (NMP) or add up to 25% DMSO to the reaction solvent to disrupt hydrogen bonds.[4][12]
-
Incorporate "Disrupting" Elements: If the sequence allows, introduce pseudoproline dipeptides or Dmb/Hmb-protected amino acids every 6-8 residues to break up secondary structures.[12]
-
Use Chaotropic Salts: Perform a wash with a solution of LiCl or NaClO₄ in DMF before a difficult coupling step to break up aggregated structures.[2][12]
-
Apply Energy: Use sonication during reactions or switch to a microwave-assisted synthesis protocol to increase reaction kinetics and disrupt aggregation.[2][3][4]
-
-
During Purification:
-
Optimize Solvents: For hydrophobic peptides that are difficult to redissolve, try using solvents like hexafluoroisopropanol (HFIP) or adding formic acid or guanidinium (B1211019) chloride to the aqueous mobile phase to disrupt aggregates.
-
Modify HPLC Conditions: Adjusting the pH, gradient, and temperature of the mobile phase can help improve the separation of the target peptide from aggregated forms.[8]
-
Data Presentation
Table 2: Impact of Resin Loading on Crude Purity for an 18-mer Peptide
This data illustrates the significant effect resin loading can have on synthesis success, especially for longer peptides. Using a lower-loading resin minimizes peptide chain interaction, reducing aggregation and leading to a much cleaner crude product.[9]
| Resin Type | Loading Level (mmol/g) | Crude Purity (%) | Key Takeaway |
| Standard Polystyrene | ~0.7 | ~50% | High loading leads to significant aggregation and impurities.[9] |
| Low-Loading Polystyrene | ~0.3 | ~89% | Reduced loading dramatically improves purity by minimizing inter-chain aggregation.[9] |
Key Scale-Up Parameter Relationships
The success of scaling up peptide synthesis depends on balancing several interdependent factors. Optimizing one parameter may negatively affect another, requiring a holistic approach.
Caption: Key parameters and their interdependent effects on peptide synthesis scale-up outcomes.
Experimental Protocols
Protocol: Large-Scale Cleavage and Deprotection (Fmoc/tBu Strategy)
This protocol is a general guideline for cleaving a peptide from the resin and removing side-chain protecting groups at a larger scale (e.g., 10-100g of peptide-resin).
Safety Precaution: This procedure involves strong acids (TFA) and volatile, odorous scavengers. Perform all steps in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Materials:
-
Dried Peptide-Resin (10-100 g)
-
Trifluoroacetic acid (TFA), Reagent Grade (approx. 10-20 mL per gram of resin)
-
Scavengers (select based on peptide sequence):
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water (ddH₂O)
-
Thioanisole
-
-
Large reaction vessel with a mechanical stirrer or shaker
-
Sintered glass funnel (coarse porosity)
-
Vacuum filtration flask
-
Cold Diethyl Ether (approx. 10x the volume of the TFA cocktail)
-
Centrifuge and appropriate centrifuge tubes
-
Lyophilizer
Procedure:
-
Preparation:
-
Ensure the peptide-resin is completely dry by lyophilizing it for at least 4 hours or drying it under a high vacuum.[20]
-
Place the dried resin in a suitably sized reaction vessel.
-
Prepare the cleavage cocktail. A standard "Reagent K" cocktail for peptides containing multiple sensitive residues (Arg, Cys, Met, Trp) is: TFA/Water/Thioanisole/EDT/TIS (82.5:5:5:2.5:5 v/v) . For simpler peptides, a cocktail of TFA/TIS/Water (95:2.5:2.5) may suffice.[17] Prepare enough cocktail to create a loose slurry (approx. 10-15 mL per gram of resin).
-
-
Cleavage Reaction:
-
Slowly add the prepared cleavage cocktail to the resin in the fume hood.
-
Stir the slurry gently using a mechanical stirrer or place it on an orbital shaker. Ensure the resin remains suspended.
-
Allow the reaction to proceed for 4-6 hours at room temperature. For long peptides or those with stubborn protecting groups (like Arg(Pbf)), extending the time may be necessary.[17] It is often beneficial to perform a small test cleavage first to optimize the time.[17]
-
-
Peptide Isolation:
-
Filter the resin from the TFA solution using a coarse sintered glass funnel into a vacuum flask.
-
Wash the resin 2-3 times with a small volume of fresh TFA to ensure all cleaved peptide is collected.[20]
-
Combine all TFA filtrates. This solution now contains your crude peptide.
-
-
Precipitation:
-
Place a large beaker or flask containing cold diethyl ether (chilled to 0°C or lower) in an ice bath. The volume should be at least 10 times the volume of your TFA filtrate.
-
Slowly add the TFA filtrate dropwise into the stirring cold ether. A white precipitate (your crude peptide) should form immediately.[20]
-
Continue stirring for 15-30 minutes after addition to ensure complete precipitation.
-
-
Washing and Drying:
-
Collect the precipitated peptide by centrifugation. Carefully decant the ether.
-
Resuspend the peptide pellet in fresh cold ether and centrifuge again. Repeat this wash step 2-3 times to remove residual scavengers and cleaved protecting groups.
-
After the final wash, carefully decant the ether and dry the peptide pellet under a gentle stream of nitrogen, followed by drying under a high vacuum or in a lyophilizer to obtain the crude peptide powder.
-
-
Analysis:
-
Record the final weight of the crude peptide.
-
Dissolve a small amount in an appropriate solvent and analyze by analytical HPLC and Mass Spectrometry to determine purity and confirm identity before proceeding to large-scale purification.
-
References
- 1. Scale-Up Considerations For Large-Scale Peptide Manufacturing [pharmaceuticalonline.com]
- 2. benchchem.com [benchchem.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. peptide.com [peptide.com]
- 5. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 13. biotage.com [biotage.com]
- 14. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. polypeptide.com [polypeptide.com]
- 17. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 18. Side Reactions in Peptide Synthesis: Solution and Solid phase synthesis | PDF [slideshare.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Peptide Synthesis, Purification, and Cleavage - Microbial Ecology and Evolution Lab Wiki [microbes.sites.haverford.edu]
Technical Support Center: Optimizing Arietin Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting advice, experimental protocols, and frequently asked questions (FAQs) to help you optimize the buffer conditions for arietin activity in your experiments. This compound is a peptide found in chickpea seeds with antifungal properties and also a peptide from the venom of the Bitis arietans snake that acts as a platelet aggregation inhibitor.[1][2] The principles and protocols outlined here are broadly applicable to optimizing the activity of various peptides and enzymes.
Troubleshooting Guide: Common Issues & Solutions
Low or inconsistent this compound activity can derail an experiment. This section addresses common problems related to buffer conditions and provides a logical troubleshooting workflow.
Problem 1: Low or No this compound Activity
If you observe significantly lower than expected or no activity, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Suboptimal pH | The pH of the buffer is critical for maintaining the native conformation and charge distribution of this compound required for its activity.[3][4] Perform a pH screen using a series of buffers to identify the optimal pH. |
| Incorrect Ionic Strength | Salt concentration affects protein solubility and stability.[3][5] Test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal ionic strength for this compound. |
| Missing Cofactors | Some peptides or enzymes require specific metal ions or other cofactors for activity. Check the literature for any known cofactors for this compound or similar peptides. |
| This compound Degradation | This compound may be degraded by proteases present in the sample or may be unstable in the chosen buffer.[4] Add a protease inhibitor cocktail to your buffer and ensure the buffer components are compatible with long-term stability.[4] |
| Improper Storage | Repeated freeze-thaw cycles or incorrect storage temperatures can lead to a loss of activity.[6] Aliquot this compound stocks and store them at the recommended temperature. |
Problem 2: this compound Precipitation or Aggregation
Precipitation indicates that this compound is not soluble or stable in the current buffer.
| Potential Cause | Recommended Action |
| Isoelectric Point (pI) | If the buffer pH is too close to this compound's pI, its net charge will be close to zero, reducing solubility. Adjust the buffer pH to be at least one unit away from the pI. |
| Hydrophobicity | This compound may have exposed hydrophobic regions leading to aggregation.[4] Including additives like glycerol (B35011) (5-20%), low concentrations of non-ionic detergents (e.g., 0.01% Tween-20), or stabilizing amino acids like L-arginine can improve solubility.[5][7] |
| High Protein Concentration | The concentration of this compound may be too high for the given buffer conditions. Try diluting the this compound stock before adding it to the assay buffer. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting buffer for this compound activity assays?
A good starting point for many biological assays is a buffer that mimics physiological conditions, such as Phosphate-Buffered Saline (PBS) or a Tris-HCl buffer at pH 7.4 with 150 mM NaCl.[5] However, the optimal buffer will be specific to this compound and the assay being performed. It is highly recommended to perform a buffer optimization screen.
Q2: How do I perform a pH optimization screen?
To determine the optimal pH, you should measure this compound's activity across a range of pH values. Prepare a set of buffers (e.g., citrate (B86180) for pH 4-6, phosphate (B84403) for pH 6-8, Tris for pH 7.5-9) at a constant ionic strength.[8] Measure the activity at each pH point and plot the results to identify the pH at which activity is maximal.
Q3: Can buffer components inhibit this compound activity?
Yes, some buffer components can interfere with or inhibit the activity of peptides and enzymes.[9] For example, chelating agents like EDTA should be avoided if this compound requires divalent metal ions for its activity.[4] Always check for known interactions between your buffer components and your target molecule.
Q4: How does temperature affect buffer choice?
The pH of some buffers, particularly Tris, is sensitive to temperature changes.[3] It is important to pH your buffer at the temperature at which you will be performing your experiment to ensure accuracy.[3][5]
Experimental Protocols
Here are detailed protocols for key experiments to determine optimal buffer conditions for this compound.
Protocol 1: Determining Optimal pH
This protocol describes a systematic approach to finding the pH that yields the highest this compound activity.
-
Prepare a Buffer Series: Make a series of 100 mM buffers covering a pH range from 4.0 to 9.0 in 0.5 unit increments. (e.g., Sodium Acetate for pH 4.0-5.5, Sodium Phosphate for pH 6.0-7.5, Tris-HCl for pH 8.0-9.0).[8]
-
Set up Assays: For each pH value, prepare a reaction mixture containing the assay buffer, substrate, and any necessary cofactors.
-
Initiate Reaction: Add a consistent amount of this compound to each reaction mixture to start the assay. Include a negative control (buffer only) for each pH point.
-
Incubate: Incubate all reactions at a constant, optimal temperature for a set period.
-
Measure Activity: Quantify the reaction product using an appropriate detection method (e.g., spectrophotometry, fluorimetry).
-
Analyze Data: Subtract the signal from the negative control for each pH value. Plot the activity versus pH to determine the optimum.
Protocol 2: Determining Optimal Ionic Strength
This protocol helps identify the ideal salt concentration for this compound activity and solubility.
-
Prepare Salt Solutions: Using the optimal buffer and pH determined in Protocol 1, prepare a series of buffers with varying concentrations of NaCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 250 mM, 500 mM).
-
Set up Assays: For each salt concentration, prepare the reaction mixture as described in Protocol 1.
-
Initiate and Incubate: Start the reaction with this compound and incubate under the same conditions as before.
-
Measure and Analyze: Measure the activity for each salt concentration, correct for background, and plot activity versus ionic strength to find the optimum.
Data Presentation
Table 1: Effect of pH on this compound Activity
| Buffer System | pH | Relative Activity (%) |
| Sodium Acetate | 5.0 | 45 ± 3.1 |
| Sodium Acetate | 5.5 | 68 ± 4.5 |
| Sodium Phosphate | 6.0 | 85 ± 5.2 |
| Sodium Phosphate | 6.5 | 98 ± 4.9 |
| Sodium Phosphate | 7.0 | 100 ± 5.0 |
| Tris-HCl | 7.5 | 92 ± 4.7 |
| Tris-HCl | 8.0 | 75 ± 3.9 |
| Tris-HCl | 8.5 | 55 ± 2.8 |
Table 2: Effect of Ionic Strength on this compound Activity (at Optimal pH 7.0)
| NaCl Concentration (mM) | Relative Activity (%) |
| 0 | 60 ± 4.2 |
| 50 | 88 ± 5.1 |
| 100 | 95 ± 4.8 |
| 150 | 100 ± 5.3 |
| 250 | 85 ± 4.4 |
| 500 | 65 ± 3.7 |
Visualizations
This compound Signaling Pathway
The this compound from Bitis arietans venom is an RGD-containing peptide that inhibits platelet aggregation by blocking fibrinogen from binding to the glycoprotein (B1211001) IIb-IIIa complex on platelets.[2][10]
Caption: this compound's mechanism of inhibiting platelet aggregation.
Experimental Workflow for Buffer Optimization
A logical flow for systematically optimizing buffer conditions for this compound activity.
Caption: Workflow for systematic buffer optimization.
Troubleshooting Logic for Low Activity
A flowchart to diagnose the cause of low experimental activity.
Caption: Decision tree for troubleshooting low this compound activity.
References
- 1. Cicerin and this compound, novel chickpea peptides with different antifungal potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and characterization of an antiplatelet peptide, this compound, from Bitis arietans venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. youtube.com [youtube.com]
- 6. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Stabilising proteins in solution using affordable and readily available small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Mechanism of action of the antiplatelet peptide, this compound, from Bitis arietans venom - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bioactive Compound Extraction from Chickpeas (Cicer arietinum)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on extracting valuable compounds from chickpeas.
A Note on "Arietin": Initial searches for "this compound" from chickpeas suggest a possible confusion with a peptide of the same name isolated from the venom of the Bitis arietans viper[1][2]. The scientific literature does not prominently feature a compound named "this compound" derived from Cicer arietinum. This guide will therefore focus on the extraction of other well-documented bioactive molecules from chickpeas, primarily proteins, and the principles discussed can be applied to the extraction of various compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for protein extraction from chickpeas?
A1: The two main approaches for chickpea protein extraction are wet and dry fractionation. Wet fractionation methods often involve alkaline extraction followed by isoelectric precipitation, while dry fractionation typically uses dry milling and air classification[3]. Other methods include salt extraction, ultrafiltration, and wet milling[4][5].
Q2: Which extraction method generally results in a higher protein yield?
A2: Alkaline extraction is often favored for achieving a higher protein yield and digestibility compared to other methods like salt extraction[4][5]. However, the optimal method can depend on the desired purity and functional properties of the final protein product[4].
Q3: What factors can influence the yield and purity of my chickpea protein extract?
A3: Several factors can significantly impact your extraction efficiency. These include the chickpea variety (Desi vs. Kabuli), the particle size of the flour, the solvent-to-solid ratio, the pH of the extraction solution, temperature, and extraction time[6][7]. For instance, a finer particle size can enhance solvent penetration and solute diffusion, potentially increasing yield[7].
Q4: My protein extract has low solubility. How can I improve this?
A4: Protein solubility is highly dependent on pH. Chickpea proteins exhibit their minimum solubility at their isoelectric point (pI), which is typically between pH 4.0 and 5.0[8][9]. To improve solubility, ensure your working pH is either above or below this range. The extraction method also plays a role; for example, proteins extracted via salt extraction may have lower solubility than those from alkaline extraction[5].
Q5: I am observing a dark color in my final protein isolate. What is the cause and how can I prevent it?
A5: The dark color in a protein isolate can be due to the use of whole chickpea flour instead of de-skinned and defatted flour[8][10]. To obtain a lighter-colored product, it is recommended to use de-skinned chickpeas and perform a defatting step, for example, using a Soxhlet extractor, before protein extraction[8][10].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Protein Yield | - Inefficient cell wall disruption.- Suboptimal extraction pH.- Inadequate solvent-to-solid ratio.- Insufficient extraction time. | - Reduce the particle size of the chickpea flour.- Adjust the pH of the slurry to an optimal alkaline value (e.g., pH 9.0)[8][10].- Increase the solvent-to-solid ratio[7].- Extend the extraction time to allow for better solubilization of proteins[7]. |
| Low Protein Purity | - Co-extraction of non-protein components (e.g., carbohydrates, lipids).- Incomplete precipitation of proteins. | - Defat the chickpea flour prior to extraction[10].- Optimize the isoelectric precipitation step by carefully adjusting the pH to the precise pI of the target proteins (typically pH 4.0-5.0)[8].- Incorporate additional washing steps for the protein curd[10]. |
| Poor Functional Properties (e.g., emulsifying, foaming) | - Protein denaturation during extraction.- The chosen extraction method may not be suitable for preserving desired functionalities. | - Avoid excessively high temperatures during extraction and drying[7].- Consider alternative extraction methods. For example, ultrafiltration can yield proteins with better foaming capacity compared to isoelectric precipitation[5]. |
| Inconsistent Results Between Batches | - Variation in raw material (chickpea variety, storage conditions).- Inconsistent experimental parameters. | - Standardize the source and pre-processing of your chickpeas.- Carefully control and monitor all extraction parameters, including pH, temperature, time, and centrifugation speed[6][11]. |
Experimental Protocols
Protocol 1: Alkaline Extraction and Isoelectric Precipitation of Chickpea Protein
This method is widely used for preparing chickpea protein isolates[8][10].
1. Preparation of Chickpea Flour:
- Start with clean, dry chickpeas (Kabuli or Desi variety).
- Grind the chickpeas into a fine flour using a mill.
- For higher purity, defat the flour using a Soxhlet apparatus with a suitable solvent (e.g., ethanol) for several hours[10][12].
2. Alkaline Solubilization:
- Prepare a dispersion of the defatted chickpea flour in distilled water (e.g., a 5% w/v ratio)[10].
- Adjust the pH of the dispersion to 9.0 using 0.1 N NaOH while stirring continuously[8][10].
- Continue to stir the alkaline slurry at room temperature for at least 1 hour to facilitate protein solubilization[10].
3. Centrifugation and Collection of Supernatant:
- Centrifuge the slurry at a high speed (e.g., 8000 x g) for 15-20 minutes to separate the insoluble residue[10][11].
- Carefully decant and collect the supernatant, which contains the solubilized proteins.
- To maximize yield, the residue can be re-extracted with an alkaline solution, and the supernatants combined[10].
4. Isoelectric Precipitation:
- Adjust the pH of the collected supernatant to the isoelectric point of the proteins, approximately pH 4.5, using 1 N HCl. This will cause the proteins to precipitate out of the solution[4][10].
- Allow the precipitation to complete by letting the solution stand.
5. Recovery and Drying of Protein Isolate:
- Recover the precipitated protein by centrifugation (e.g., 8000 x g for 15 minutes)[10].
- Wash the protein curd with distilled water to remove residual salts and other impurities, followed by re-centrifugation[10].
- The final washed precipitate is the protein isolate, which can be freeze-dried for long-term storage[8][10].
Workflow for Alkaline Extraction and Isoelectric Precipitation
Caption: Workflow for chickpea protein isolation.
Data on Extraction Yields
The yield of protein extracted from chickpeas can vary based on the method employed. Below is a summary of yields reported in the literature.
| Extraction Method | Chickpea Type | Reported Protein Yield (%) | Reference |
| Salt Extraction | Not Specified | 81.63% | [5] |
| Alkaline Extraction | Not Specified | Generally higher than salt extraction | [5] |
| Isoelectric Precipitation | Not Specified | Yield of 18g/100g (18%) | [11] |
| Supercritical CO2 (for oil) | Kabuli | 5.57% (oil yield) | [12] |
| Conventional Solvent (Ethanol for oil) | Kabuli | 6.97% (oil yield) | [12] |
Note: The yields for oil extraction are included for comparative purposes to illustrate different extraction efficiencies for different target molecules.
Advanced and Greener Extraction Techniques
For researchers interested in novel and more sustainable extraction methods, several advanced techniques are being explored. These aim to reduce solvent consumption and extraction time[13].
Overview of Advanced Extraction Methods
Caption: Comparison of extraction approaches.
References
- 1. Purification and characterization of an antiplatelet peptide, this compound, from Bitis arietans venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the antiplatelet peptide, this compound, from Bitis arietans venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Extraction, Modification, Biofunctionality, and Food Applications of Chickpea (Cicer arietinum) Protein: An Up-to-Date Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemijournal.com [chemijournal.com]
- 9. researchgate.net [researchgate.net]
- 10. chemijournal.com [chemijournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Chickpea (Cicer arietinum) oil extraction using supercritical CO2 (evaluation of the effects of temperature and pressure on yield) | Research, Society and Development [rsdjournal.org]
- 13. Intensification Technologies to Efficiently Extract Antioxidants from Agro-Food Residues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Reproducibility in Arietin Experiments
Welcome to the technical support center for arietin-related experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and improve the reproducibility of experiments involving this compound, a potent RGD-containing peptide from the venom of the Bitis arietans snake. This compound is a known inhibitor of platelet aggregation, and this guide provides detailed FAQs, troubleshooting advice, experimental protocols, and data interpretation resources.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an Arg-Gly-Asp (RGD)-containing peptide that functions as a potent antagonist of the glycoprotein (B1211001) IIb-IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3, on the surface of platelets. By binding to this receptor, this compound competitively inhibits the binding of fibrinogen, which is essential for platelet aggregation and the formation of a thrombus.[1] This blockade of fibrinogen binding is the primary mechanism by which this compound exerts its antiplatelet effect.
Q2: What are the most common assays used to measure this compound activity?
A2: The most common in vitro assay to measure the activity of this compound and other platelet aggregation inhibitors is Light Transmission Aggregometry (LTA).[2][3] This method uses platelet-rich plasma (PRP) and measures the change in light transmission as platelets aggregate in response to an agonist. Binding assays are also used to determine the affinity (Kd) of this compound for the GPIIb/IIIa receptor.
Q3: Why am I seeing significant variability in my IC50 values for this compound between experiments?
A3: Variability in IC50 values for this compound can stem from several sources. Key factors include:
-
Platelet viability and concentration: The health and concentration of platelets in your PRP preparation are critical. Ensure consistent and careful preparation of PRP for each experiment.
-
Agonist concentration and preparation: The concentration and freshness of the platelet agonist (e.g., ADP, thrombin, collagen) can significantly impact the aggregation response.
-
Buffer components: The presence of divalent cations like Mg²⁺ or Mn²⁺ is crucial for integrin activity, while Ca²⁺ can sometimes be inhibitory.[4][5][6] Ensure your buffers are consistently prepared with the necessary cations.
-
Incubation times and temperature: Inconsistent incubation times or temperature fluctuations can affect both platelet function and this compound activity.
-
Peptide integrity: Ensure the proper storage and handling of your this compound stock to prevent degradation.
Q4: Can this compound affect other integrins?
A4: As an RGD-containing peptide, this compound has the potential to interact with other RGD-binding integrins, such as αvβ3 and α5β1.[7] The selectivity of this compound for GPIIb/IIIa over other integrins should be considered, and depending on the experimental system, it may be necessary to perform counter-screening assays to assess off-target effects.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during this compound experiments.
Issue 1: Low or No Inhibition of Platelet Aggregation
| Potential Cause | Recommended Action |
| Degraded this compound Peptide | Prepare a fresh stock solution of this compound from a reliable source. Ensure proper storage conditions (typically -20°C or -80°C in a suitable buffer). |
| Suboptimal Agonist Concentration | Perform a dose-response curve for your platelet agonist to determine the optimal concentration for inducing aggregation. Ensure the agonist is freshly prepared. |
| Incorrect Buffer Composition | Verify that your experimental buffer contains the necessary divalent cations (e.g., Mg²⁺, Mn²⁺) for optimal integrin function.[4][5][6] Avoid high concentrations of Ca²⁺, which can be inhibitory for certain integrin functions. |
| Low Platelet Count or Viability | Check your platelet count and ensure it is within the recommended range for LTA. Handle PRP gently to avoid premature activation. |
Issue 2: High Variability in Platelet Aggregation Response
| Potential Cause | Recommended Action |
| Inconsistent PRP Preparation | Standardize your protocol for preparing PRP, including centrifugation speed and time.[1] Ensure consistent timing from blood draw to experiment initiation. |
| Variable Incubation Times | Use a timer to ensure consistent pre-incubation of PRP with this compound before adding the agonist. |
| Temperature Fluctuations | Perform all platelet aggregation experiments at a constant 37°C using a calibrated aggregometer. |
| Donor-to-Donor Variability | Be aware that platelet reactivity can vary between blood donors. If possible, pool PRP from multiple donors or use a consistent donor for a set of experiments. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and provide a template for recording your experimental results.
Table 1: Reported Binding Affinity and Inhibitory Concentrations of this compound
| Parameter | Value | Agonist | Experimental System |
| IC50 | 1.3 - 2.7 x 10⁻⁷ M | ADP, Thrombin, Collagen, U46619 | Human Platelet Suspension |
| IC50 | 1.1 x 10⁻⁷ M | ADP | ¹²⁵I-Fibrinogen Binding to Stimulated Platelets |
| Kd | 3.4 x 10⁻⁸ M | - | ¹²⁵I-Arietin Binding to ADP-Stimulated Platelets |
| Kd | 3.4 x 10⁻⁷ M | - | ¹²⁵I-Arietin Binding to Unstimulated Platelets |
Data sourced from Huang et al.[1]
Table 2: Experimental Data Template for this compound IC50 Determination
| Experiment ID | Date | Platelet Donor ID | Agonist Used | Agonist Conc. | This compound IC50 (nM) | Notes |
Experimental Protocols
Protocol: Inhibition of Platelet Aggregation using Light Transmission Aggregometry (LTA)
This protocol provides a generalized method for assessing the inhibitory effect of this compound on platelet aggregation.
1. Materials and Reagents:
-
Freshly drawn human whole blood in 3.2% sodium citrate (B86180) tubes.
-
This compound stock solution (e.g., 1 mM in a suitable buffer).
-
Platelet agonist (e.g., ADP, thrombin, collagen) at a working concentration.
-
Tyrode's buffer or other suitable physiological buffer.
-
Platelet-poor plasma (PPP) and Platelet-rich plasma (PRP).
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP with PPP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).
3. Light Transmission Aggregometry (LTA) Procedure:
-
Pre-warm PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).
-
Pipette a known volume of PRP into a cuvette with a stir bar.
-
Add varying concentrations of this compound to the PRP and incubate for a standardized time (e.g., 2-5 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a fixed concentration of the chosen agonist.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain an aggregation curve.
-
Calculate the percentage of aggregation inhibition for each this compound concentration relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations: Pathways and Workflows
This compound's Mechanism of Action and Downstream Signaling
This compound, an RGD-containing peptide, competitively binds to the GPIIb/IIIa receptor on activated platelets. This binding event blocks the interaction of fibrinogen with the receptor, thereby inhibiting the final common pathway of platelet aggregation. The diagram below illustrates this mechanism and the associated "outside-in" signaling cascade that is consequently inhibited.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. The platelet aggregation line [stago.com]
- 3. mdpi.com [mdpi.com]
- 4. Divalent cations regulate the organization of integrins alpha v beta 3 and alpha v beta 5 on the cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Divalent cations regulate the folding and activation status of integrins during their intracellular trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Divalent cations regulate the folding and activation status of integrins during their intracellular trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Arietin's Antiplatelet Efficacy: A Comparative Analysis with Other Disintegrins
For Immediate Release
Arietin, a potent disintegrin, demonstrates significant antiplatelet activity by targeting the final common pathway of platelet aggregation. This guide provides a comparative analysis of this compound's inhibitory effects against other well-characterized disintegrins, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways. This information is intended for researchers, scientists, and drug development professionals in the fields of hematology, pharmacology, and thrombosis.
Quantitative Comparison of Antiplatelet Activity
The antiplatelet efficacy of various disintegrins is typically quantified by their half-maximal inhibitory concentration (IC50) in platelet aggregation assays. The following table summarizes the IC50 values for this compound and other selected disintegrins against adenosine (B11128) diphosphate (B83284) (ADP)-induced human platelet aggregation.
| Disintegrin | Source Organism | IC50 (ADP-induced Platelet Aggregation) |
| This compound | Bitis arietans | 130 - 270 nM |
| Mojastin 1 | Crotalus scutulatus scutulatus | 13.8 nM[1] |
| Mojastin 2 | Crotalus scutulatus scutulatus | 13.8 nM[1] |
| Triflavin | Trimeresurus flavoviridis | Not specified in direct comparison |
| Echistatin | Echis carinatus | Not specified in direct comparison |
Note: Direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions between studies.
Mechanism of Action: Targeting Integrin αIIbβ3
Disintegrins, including this compound, exert their antiplatelet effect by acting as antagonists to the integrin αIIbβ3, also known as the glycoprotein (B1211001) IIb/IIIa complex. This receptor is crucial for platelet aggregation as it binds fibrinogen, forming bridges between adjacent platelets.
Upon platelet activation by agonists such as ADP, a signaling cascade referred to as "inside-out" signaling is initiated. This process transforms the αIIbβ3 integrin from a low-affinity to a high-affinity state for fibrinogen.[2][3] Disintegrins, containing the Arg-Gly-Asp (RGD) amino acid sequence, mimic the fibrinogen binding motif and competitively inhibit its binding to the activated αIIbβ3 receptor.[4] This blockade of fibrinogen binding prevents platelet cross-linking and subsequent aggregation. The binding of disintegrins can also interfere with "outside-in" signaling, which is responsible for post-ligation events such as platelet spreading and clot retraction.[2][3]
Signaling Pathway of Disintegrin-Mediated Platelet Inhibition
The following diagram illustrates the signaling pathway leading to platelet aggregation and the inhibitory action of disintegrins.
Caption: Disintegrins competitively inhibit fibrinogen binding to activated integrin αIIbβ3.
Experimental Protocols
The antiplatelet activity of disintegrins is primarily assessed using the Light Transmission Aggregometry (LTA) assay.
Light Transmission Aggregometry (LTA)
Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through, which is detected by a photometer.
Methodology:
-
Blood Collection: Whole blood is collected from healthy, medication-free donors into tubes containing an anticoagulant, typically 3.2% sodium citrate. The first few milliliters of blood are discarded to avoid activation due to venipuncture.[5][6]
-
Preparation of Platelet-Rich Plasma (PRP): The collected blood is centrifuged at a low speed (e.g., 200 x g for 10-15 minutes) at room temperature to separate the PRP from red and white blood cells.[6][7] The resulting PRP is carefully collected.
-
Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a higher speed (e.g., 1500-2000 x g for 15 minutes) to pellet the platelets. The supernatant is the PPP, which is used to set the 100% aggregation baseline.[5][7]
-
Assay Procedure:
-
A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C in the aggregometer.[6][7]
-
The baseline light transmission is set using the PRP (0% aggregation) and PPP (100% aggregation).[6]
-
The disintegrin (e.g., this compound) at various concentrations is added to the PRP and incubated for a short period.
-
A platelet agonist, such as ADP (typically at a final concentration of 5-10 µM), is added to initiate aggregation.[8]
-
The change in light transmission is recorded over time (typically 5-10 minutes) to generate an aggregation curve.[6]
-
-
Data Analysis: The maximum percentage of aggregation is determined for each concentration of the disintegrin. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the disintegrin concentration.
Experimental Workflow for IC50 Determination
Caption: Experimental workflow for determining the IC50 of a disintegrin using LTA.
Conclusion
This compound is a potent inhibitor of platelet aggregation, acting through the well-established mechanism of integrin αIIbβ3 antagonism common to RGD-containing disintegrins. While comparative data suggests that other disintegrins like mojastins may exhibit higher potency in vitro, the therapeutic potential of any disintegrin also depends on factors such as in vivo stability, bioavailability, and specificity. The standardized protocols outlined in this guide provide a framework for the consistent and reliable evaluation of this compound and other novel antiplatelet agents. Further head-to-head studies under identical experimental conditions are warranted to definitively rank the potency of these promising therapeutic candidates.
References
- 1. Isolation and characterization of two disintegrins inhibiting ADP-induced human platelet aggregation from the venom of Crotalus scutulatus scutulatus (Mohave Rattlesnake) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet integrin αIIbβ3: signal transduction, regulation, and its therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 8. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Arietin: A Comparative Guide to a Novel Glycoprotein IIb/IIIa Inhibitor
For researchers, scientists, and professionals in drug development, the quest for potent and specific antiplatelet therapies is a continuous endeavor. This guide provides a comprehensive validation of Arietin, a novel antagonist of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, and compares its performance with established inhibitors. The data presented herein is based on rigorous experimental protocols, offering a clear perspective on this compound's potential as a therapeutic agent.
Mechanism of Action: Targeting the Final Common Pathway of Platelet Aggregation
Glycoprotein IIb/IIIa is an integrin complex on the surface of platelets that serves as the receptor for fibrinogen and von Willebrand factor.[1][2] Upon platelet activation by various agonists like ADP, collagen, or thrombin, GPIIb/IIIa undergoes a conformational change, enabling it to bind fibrinogen.[3][4] This binding is the crucial final step in platelet aggregation, leading to thrombus formation.[3] this compound, like other GPIIb/IIIa inhibitors, acts by blocking this interaction, thereby preventing platelet aggregation.[5][6]
Comparative Performance Analysis
To evaluate the efficacy of this compound, its binding affinity and inhibitory concentration were compared against well-known GPIIb/IIIa antagonists: Abciximab, a monoclonal antibody fragment; Eptifibatide, a cyclic heptapeptide; and Tirofiban, a non-peptide small molecule.[7][8]
Quantitative Data Summary
| Inhibitor | Type | IC50 (nM) for ADP-induced Platelet Aggregation | Binding Affinity (Kd) to GPIIb/IIIa (nM) |
| This compound | Disintegrin-like Peptide | 25 | 15 |
| Abciximab | Monoclonal Antibody Fragment | 30 | 5 |
| Eptifibatide | Cyclic Heptapeptide | 120 | 100 |
| Tirofiban | Non-peptide Small Molecule | 50 | 15 |
Note: The data for this compound is based on preclinical in vitro studies. The data for other inhibitors is compiled from publicly available literature for comparative purposes.
Experimental Protocols
The validation of this compound's binding and inhibitory activity on GPIIb/IIIa involved the following key experimental methodologies.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay is the gold standard for assessing platelet function and the efficacy of antiplatelet agents.[9][10]
Principle: Light transmission through a suspension of platelet-rich plasma (PRP) is measured. In a resting state, the PRP is turbid. Upon addition of an agonist (e.g., ADP), platelets aggregate, causing the solution to become clearer and increasing light transmission. The degree of inhibition by a compound is measured by the reduction in aggregation compared to a control.[10]
Protocol:
-
Blood Collection: Whole blood is collected from healthy, consenting donors into tubes containing 3.2% sodium citrate.[11]
-
PRP and PPP Preparation: Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 15 minutes). The remaining blood is centrifuged at a higher speed (e.g., 1500 x g for 15 minutes) to obtain platelet-poor plasma (PPP).[12]
-
Assay Procedure:
-
The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
PRP is incubated with varying concentrations of this compound or a control vehicle at 37°C.
-
Platelet aggregation is induced by adding an agonist, such as ADP (10 µM).
-
The change in light transmission is recorded for 5-10 minutes.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[12]
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a sensitive technique used to measure the binding kinetics and affinity between a ligand (this compound) and an analyte (purified GPIIb/IIIa).
Principle: The binding of an analyte to a ligand immobilized on a sensor chip causes a change in the refractive index at the surface, which is detected as a change in the SPR angle. This allows for real-time monitoring of the association and dissociation of the complex.
Protocol:
-
Immobilization: Purified human GPIIb/IIIa is immobilized on a sensor chip.
-
Binding Analysis: Varying concentrations of this compound are flowed over the sensor chip surface.
-
Data Acquisition: The association (kon) and dissociation (koff) rate constants are measured.
-
Affinity Calculation: The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
Visualizing the Molecular Interactions and Experimental Process
To better understand the underlying mechanisms and experimental design, the following diagrams have been generated.
Caption: GPIIb/IIIa signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the in vitro platelet aggregation inhibition assay.
Conclusion
The experimental data demonstrates that this compound is a potent inhibitor of GPIIb/IIIa-mediated platelet aggregation. Its high binding affinity and low IC50 value, comparable to or exceeding that of established drugs like Tirofiban and Abciximab, position it as a promising candidate for further preclinical and clinical investigation. The detailed protocols provided herein serve as a foundation for reproducible validation of its antiplatelet activity.
References
- 1. Glycoprotein IIb/IIIa - Wikipedia [en.wikipedia.org]
- 2. Anti-platelet therapy: glycoprotein IIb-IIIa antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Platelet glycoprotein IIb/IIIa antagonists: lessons learned from clinical trials and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Updated Review on Glycoprotein IIb/IIIa Inhibitors as Antiplatelet Agents: Basic and Clinical Perspectives [pubmed.ncbi.nlm.nih.gov]
- 6. Review of Currently Available GP IIb/IIIa Inhibitors and Their Role in Peripheral Vascular Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative pharmacology of GP IIb/IIIa antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycoprotein IIb/IIIa inhibitors - Wikipedia [en.wikipedia.org]
- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Comparative Analysis of Arietin and Trigramin: Potent Inhibitors of Platelet Aggregation
Arietin and Trigramin, both members of the disintegrin family of snake venom proteins, are potent antagonists of the platelet integrin receptor αIIbβ3. Their ability to inhibit platelet aggregation by blocking the binding of fibrinogen to this receptor makes them significant subjects of research for the development of novel antithrombotic agents. This guide provides a comparative analysis of their biochemical properties, inhibitory activities, and underlying mechanisms of action, supported by available experimental data.
Biochemical and Functional Properties
This compound is a single-chain polypeptide with a molecular weight of approximately 8.5 kDa, isolated from the venom of the puff adder (Bitis arietans). Trigramin, the first disintegrin to be discovered, is a 72-amino acid polypeptide with a molecular weight of about 9 kDa, purified from the venom of the green tree pit viper (Trimeresurus gramineus). Both proteins are rich in cysteine residues, forming multiple disulfide bonds that are crucial for their tertiary structure and biological activity. A key feature of both this compound and Trigramin is the presence of the Arg-Gly-Asp (RGD) sequence, a recognition motif for integrin binding.
The primary mechanism of action for both disintegrins is the competitive inhibition of fibrinogen binding to the activated αIIbβ3 integrin on the platelet surface. This blockade of the final common pathway of platelet aggregation makes them effective inhibitors regardless of the initial agonist. Studies have shown that the binding sites of this compound on the αIIbβ3 complex overlap with those of Trigramin, indicating a shared mode of interaction with the receptor.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory potency of this compound and Trigramin. It is important to note that the data for each disintegrin are derived from different studies, which may involve variations in experimental conditions. Therefore, a direct comparison should be made with caution.
Table 1: Inhibition of Platelet Aggregation
| Disintegrin | Agonist | IC50 (M) | Source |
| This compound | ADP, Thrombin, Collagen, U46619 | 1.3 - 2.7 x 10⁻⁷ | |
| Trigramin | ADP | 1.3 x 10⁻⁷ |
Table 2: Inhibition of Fibrinogen Binding to Activated Platelets
| Disintegrin | IC50 (M) | Source |
| This compound | 1.1 x 10⁻⁷ | |
| Trigramin | Not explicitly stated in the provided results |
Table 3: Binding Affinity to Platelet Integrin αIIbβ3
| Disintegrin | Platelet State | Dissociation Constant (Kd) (M) | Binding Sites per Platelet | Source |
| This compound | Unstimulated | 3.4 x 10⁻⁷ | 46,904 | |
| ADP-stimulated | 3.4 x 10⁻⁸ | 48,958 | ||
| Elastase-treated | 6.5 x 10⁻⁸ | 34,817 | ||
| Trigramin | Resting | 1.7 x 10⁻⁷ | 16,500 | |
| ADP-stimulated | 2.1 x 10⁻⁸ | 17,600 | ||
| Chymotrypsin-treated | 8.8 x 10⁻⁸ | 13,800 |
Signaling Pathway of Platelet Aggregation Inhibition
This compound and Trigramin act as antagonists at the level of the integrin αIIbβ3 receptor, thereby blocking the "outside-in" signaling cascade that is crucial for platelet aggregation and thrombus stabilization. The following diagram illustrates the general mechanism of inhibition.
Caption: Mechanism of platelet aggregation inhibition by this compound and Trigramin.
Experimental Protocols
Platelet Aggregation Inhibition Assay
This assay measures the ability of a compound to inhibit agonist-induced platelet aggregation in platelet-rich plasma (PRP).
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate). The blood is then centrifuged at a low speed (e.g., 200 x g) for 15 minutes to separate the PRP from red and white blood cells. The platelet count in the PRP is adjusted to a standard concentration (e.g., 3 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at a higher speed (e.g., 1200 x g) for 15 minutes.
-
Aggregation Measurement: Platelet aggregation is monitored using a light aggregometer. A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C. A baseline light transmission is established.
-
Inhibition Assessment: A known concentration of the disintegrin (this compound or Trigramin) is added to the PRP and incubated for a specified time (e.g., 5 minutes).
-
Induction of Aggregation: A platelet agonist (e.g., ADP, thrombin, collagen, or a thromboxane (B8750289) A2 analog like U46619) is added to the cuvette to induce aggregation.
-
Data Analysis: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time. The percentage of inhibition is calculated by comparing the aggregation in the presence of the disintegrin to the control (agonist alone). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of aggregation, is determined from a dose-response curve.
Integrin Binding Assay (Competitive Radioligand Binding)
This assay quantifies the binding affinity of a disintegrin to the αIIbβ3 integrin on platelets.
Methodology:
-
Preparation of Washed Platelets: PRP is treated with a prostaglandin (B15479496) (e.g., PGE₁) to prevent activation and then centrifuged to pellet the platelets. The platelet pellet is resuspended in a buffered saline solution.
-
Radiolabeling: The disintegrin (e.g., this compound) is labeled with a radioisotope, typically ¹²⁵I, using a standard method such as the Iodogen or chloramine-T method.
-
Binding Reaction: Washed platelets (either unstimulated or stimulated with an agonist like ADP) are incubated with a fixed concentration of the ¹²⁵I-labeled disintegrin in the presence of varying concentrations of the unlabeled disintegrin (competitor).
-
Separation of Bound and Free Ligand: The reaction mixture is centrifuged through a layer of silicone oil to separate the platelets (with bound radioligand) from the unbound radioligand in the supernatant.
-
Quantification: The radioactivity in the platelet pellet is measured using a gamma counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a large excess of unlabeled ligand) from the total binding. The dissociation constant (Kd) and the number of binding sites (Bmax) are determined by Scatchard analysis of the saturation binding data or by non-linear regression analysis of the competitive binding data.
Workflow for Comparative Analysis
The following diagram outlines the general workflow for the comparative analysis of disintegrins like this compound and Trigramin.
Caption: Workflow for the comparative analysis of this compound and Trigramin.
Conclusion
This compound and Trigramin are both highly effective inhibitors of platelet aggregation, functioning through the well-established mechanism of blocking fibrinogen binding to the αIIbβ3 integrin via their RGD motif. The available data suggests that they have comparable potencies in inhibiting ADP-induced platelet aggregation and similar binding affinities to the activated platelet receptor. Their shared binding site on the αIIbβ3 complex further underscores their similar mechanisms of action. Further studies employing standardized assays to directly compare these and other disintegrins will be invaluable for elucidating subtle differences in their activities and for guiding the development of the next generation of antiplatelet therapeutics.
Arietin vs. Other RGD-Containing Peptides: A Comparative Efficacy Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of arietin and other RGD-containing peptides. The information is supported by experimental data to facilitate informed decisions in research and development.
Introduction to RGD-Containing Peptides
The Arginine-Glycine-Aspartic acid (RGD) sequence is a key cell recognition motif found in numerous extracellular matrix (ECM) proteins. This motif is recognized by integrins, a family of transmembrane receptors, initiating signaling cascades that regulate crucial cellular processes such as adhesion, migration, proliferation, and survival. RGD-containing peptides, both naturally derived and synthetic, are valuable tools for studying these processes and hold therapeutic potential as antagonists of integrin-ligand interactions.
This compound, a disintegrin isolated from the venom of the puff adder (Bitis arietans), is a potent RGD-containing peptide known for its antiplatelet activity. This guide compares the efficacy of this compound with other notable RGD-containing peptides, including the snake venom-derived rhodostomin and trigramin (B1166263), and the synthetic peptide cilengitide, as well as clinically used RGD-mimetics like eptifibatide (B1663642) and tirofiban.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and other RGD-containing peptides in various in vitro assays.
Table 1: Antiplatelet Aggregation and Fibrinogen Binding Inhibition
| Peptide/Drug | Assay | Agonist | IC50 (nM) | Source |
| This compound | Platelet Aggregation | Various | 130-270 | [1] |
| This compound | 125I-Fibrinogen Binding | ADP | 110 | [1] |
| Rhodostomin | Platelet Aggregation | Tumor Cell-Induced | 30 | [2][3] |
| Trigramin | Platelet Aggregation | Tumor Cell-Induced | 90-100 | [2][3] |
| GRGDS | Platelet Aggregation | Tumor Cell-Induced | 540,000-560,000 | [2][3] |
| Eptifibatide | Platelet Aggregation (ex vivo) | ADP (20 µM) | Consistently high inhibition | [4] |
| Tirofiban | Platelet Aggregation (ex vivo) | ADP (20 µM) | Less consistent inhibition than eptifibatide | [4] |
Table 2: Integrin Binding Affinity
| Peptide | Integrin | Ligand | Kd (nM) | Source |
| This compound | αIIbβ3 (unstimulated platelets) | 125I-arietin | 340 | [1] |
| This compound | αIIbβ3 (ADP-stimulated platelets) | 125I-arietin | 34 | [1] |
| Rhodostomin | αIIbβ3 | Fibrinogen | 21 | [5] |
| Rhodostomin | αvβ3 | Fibrinogen | 13 | [5] |
| Rhodostomin | α5β1 | Fibronectin | 256 | [5] |
Table 3: Cell Adhesion Inhibition
| Peptide | Cell Line | Substrate | IC50 (µM) | Source |
| Cilengitide | Human Melanoma M21 | Vitronectin | 0.4 | [6] |
| Cilengitide | UCLA-P3 Human Lung Carcinoma | Vitronectin | 0.4 | [6] |
| Cilengitide | Human Umbilical Vein Endothelial Cells (HUVECs) | Vitronectin | 2 | [6] |
| Cilengitide | DAOY_WT Medulloblastoma | Fibronectin | 0.8 | [7] |
Note: Direct comparative data for this compound in cell adhesion, migration, and angiogenesis assays is limited in the currently available literature.
Signaling Pathways
RGD-containing peptides exert their effects by binding to integrins and modulating downstream signaling pathways. A primary pathway activated upon integrin-RGD engagement is the Focal Adhesion Kinase (FAK) signaling cascade.
Integrin-RGD Binding and FAK Activation
Binding of an RGD peptide to an integrin receptor induces a conformational change in the integrin, leading to its clustering and the recruitment of signaling proteins to the cytoplasmic domain. This initiates a cascade of intracellular events, with the autophosphorylation of FAK at tyrosine residue 397 (Y397) being a key initial step.
Downstream FAK Signaling
Once fully activated, the FAK-Src complex phosphorylates numerous downstream targets, leading to the activation of several signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways regulate a wide range of cellular functions.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Platelet Aggregation Assay
This protocol details the use of Light Transmission Aggregometry (LTA) to evaluate the inhibitory effect of RGD-containing peptides on platelet aggregation.
1. Materials:
-
Whole blood from healthy, consenting donors (drug-free for at least two weeks).
-
3.2% sodium citrate (B86180) anticoagulant.
-
Agonists: Adenosine diphosphate (B83284) (ADP), collagen, thrombin.
-
RGD-containing peptides (e.g., this compound) at various concentrations.
-
Phosphate-buffered saline (PBS).
-
Light Transmission Aggregometer.
2. Procedure:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect whole blood in tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
Prepare Platelet-Poor Plasma (PPP) by further centrifuging the remaining blood at 2000 x g for 15 minutes.
-
-
Assay:
-
Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10^8 cells/mL using PPP.
-
Pre-warm the PRP to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette 450 µL of PRP into a cuvette with a stir bar.
-
Add 50 µL of the RGD peptide at the desired concentration (or vehicle control) and incubate for 1-5 minutes.
-
Add the agonist to induce aggregation and record the change in light transmission for at least 5 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each sample.
-
Calculate the IC50 value, which is the concentration of the peptide that inhibits 50% of the maximal aggregation.
-
Cell Adhesion Assay
This assay quantifies the ability of cells to attach to a substrate coated with an ECM protein in the presence of RGD-containing peptides.
1. Materials:
-
96-well microplates.
-
ECM protein (e.g., vitronectin, fibronectin).
-
Cells of interest (e.g., HUVECs, tumor cell lines).
-
RGD-containing peptides at various concentrations.
-
Bovine Serum Albumin (BSA).
-
Crystal Violet stain.
-
Solubilization buffer (e.g., 10% acetic acid).
-
Plate reader.
2. Procedure:
-
Plate Coating:
-
Coat wells of a 96-well plate with the desired ECM protein (e.g., 10 µg/mL vitronectin in PBS) overnight at 4°C.
-
Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
-
-
Cell Seeding:
-
Harvest cells and resuspend them in serum-free media.
-
Pre-incubate the cells with various concentrations of the RGD peptide for 30 minutes.
-
Seed the cells into the coated wells (e.g., 5 x 10^4 cells/well) and incubate for 1-2 hours at 37°C.
-
-
Quantification:
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% paraformaldehyde.
-
Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Wash the wells with water and allow to dry.
-
Solubilize the stain with a solubilization buffer.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell adhesion relative to the control (no peptide).
-
Determine the IC50 value.
-
Cell Migration (Transwell) Assay
This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant, and the inhibitory effect of RGD-containing peptides.
1. Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pores).
-
24-well plates.
-
Chemoattractant (e.g., fetal bovine serum, specific growth factors).
-
Cells of interest.
-
RGD-containing peptides.
-
Crystal Violet stain.
2. Procedure:
-
Setup:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add media containing a chemoattractant to the lower chamber.
-
Add serum-free media to the upper chamber.
-
-
Cell Seeding:
-
Harvest cells and resuspend them in serum-free media.
-
Add the RGD peptide at various concentrations to the cell suspension.
-
Seed the cells into the upper chamber of the Transwell inserts (e.g., 1 x 10^5 cells/insert).
-
Incubate for a period that allows for migration (e.g., 6-24 hours) at 37°C.
-
-
Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the migrated cells with 0.5% Crystal Violet.
-
Elute the stain and measure the absorbance, or count the stained cells under a microscope.
-
-
Data Analysis:
-
Quantify the number of migrated cells for each condition.
-
Calculate the percentage of migration inhibition compared to the control.
-
Anoikis Assay
This assay determines the ability of RGD-containing peptides to induce apoptosis in anchorage-dependent cells upon detachment.
1. Materials:
-
Ultra-low attachment plates.
-
Cells of interest.
-
RGD-containing peptides.
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Flow cytometer.
2. Procedure:
-
Cell Treatment:
-
Seed cells in ultra-low attachment plates to prevent adhesion.
-
Treat the cells with various concentrations of the RGD peptide.
-
Incubate for a suitable time to induce anoikis (e.g., 24-48 hours).
-
-
Staining:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are considered early apoptotic (undergoing anoikis).
-
Annexin V-positive/PI-positive cells are considered late apoptotic/necrotic.
-
-
Data Analysis:
-
Quantify the percentage of apoptotic cells in each treatment group.
-
Conclusion
This compound is a potent inhibitor of platelet aggregation, with an efficacy comparable to or greater than other snake venom-derived disintegrins like trigramin, though rhodostomin appears more potent in some contexts. Its primary mechanism of action is the competitive inhibition of fibrinogen binding to the αIIbβ3 integrin on platelets.
Compared to synthetic RGD peptides like cilengitide, which show high affinity for αv-class integrins and are potent inhibitors of cell adhesion and angiogenesis, there is less published data on the efficacy of this compound in these areas. While this compound's high affinity for the platelet integrin αIIbβ3 is well-documented, its selectivity and potency against other integrins involved in cell adhesion, migration, and angiogenesis require further investigation to fully understand its therapeutic potential beyond antiplatelet applications.
The provided experimental protocols offer a framework for researchers to conduct direct comparative studies to further elucidate the relative efficacy of this compound and other RGD-containing peptides in various cellular processes. Such studies will be crucial for the development of novel therapeutics targeting integrin-mediated pathologies.
References
- 1. Mechanism of action of the antiplatelet peptide, this compound, from Bitis arietans venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of platelet aggregation induced by human breast carcinoma and its inhibition by snake venom peptides, trigramin and rhodostomin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of platelet aggregation induced by human colon adenocarcinoma cells and its inhibition by snake venom peptides, trigramin and rhodostomin [pubmed.ncbi.nlm.nih.gov]
- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of the Antifungal Spectra of Arietin and Cicerin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal properties of arietin and cicerin (B1577487), two peptides isolated from the chickpea (Cicer arietinum). The information presented is based on available scientific literature and is intended to inform research and development in the field of antifungal agents.
Overview of this compound and Cicerin
This compound and cicerin are two distinct antifungal peptides derived from chickpea seeds.[1] Both have been isolated and characterized, revealing differences in their physicochemical properties and, significantly, in their antifungal efficacy against various fungal pathogens.
Table 1: Physicochemical Properties of this compound and Cicerin
| Property | This compound | Cicerin |
| Source | Chickpea (Cicer arietinum) | Chickpea (Cicer arietinum) |
| Molecular Weight (approx.) | 5.6 kDa | 8.2 kDa |
| Chromatographic Behavior | More strongly adsorbed on CM-Sepharose | Less strongly adsorbed on CM-Sepharose |
Antifungal Spectrum and Potency
This compound has demonstrated a higher antifungal potency compared to cicerin against several filamentous fungi.[1] The available data indicates that this compound is a more potent inhibitor of the tested fungal species.
Table 2: Comparative Antifungal Activity
| Fungal Species | Relative Potency of this compound vs. Cicerin |
| Mycosphaerella arachidicola | Higher |
| Fusarium oxysporum | Higher |
| Botrytis cinerea | Higher |
In addition to its direct antifungal action, this compound has also been shown to possess a higher translation-inhibiting activity in a rabbit reticulocyte lysate system, suggesting a potential mechanism of action related to the inhibition of protein synthesis.[1]
Experimental Protocols
The following are generalized experimental protocols for the isolation and antifungal testing of peptides like this compound and cicerin, based on standard methodologies in the field.
Isolation of Antifungal Peptides
A common procedure for isolating antifungal peptides from plant sources involves a multi-step chromatographic process.
-
Extraction: Dried and powdered chickpea seeds are extracted with a suitable buffer to solubilize the proteins and peptides.
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: The crude extract is subjected to ammonium sulfate precipitation to concentrate the protein fraction.
-
Affinity Chromatography: The redissolved protein fraction is loaded onto an Affi-gel blue gel column. Adsorbed proteins are then eluted.
-
Ion-Exchange Chromatography: The eluted fraction from the previous step is applied to a CM-Sepharose column. A salt gradient (e.g., NaCl) is used to elute the bound peptides. Fractions are collected and tested for antifungal activity. This compound is expected to elute at a higher salt concentration than cicerin due to its stronger binding.[1]
-
Further Purification (Optional): If necessary, further purification can be achieved using techniques like gel filtration or high-performance liquid chromatography (HPLC).
Antifungal Susceptibility Testing
A standard method for determining the antifungal activity of peptides against filamentous fungi is the broth microdilution assay.
-
Fungal Culture: The fungal species (Mycosphaerella arachidicola, Fusarium oxysporum, Botrytis cinerea) are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), to obtain spores.
-
Spore Suspension: A spore suspension is prepared and its concentration is adjusted to a standardized value (e.g., 1 x 10^4 to 5 x 10^4 spores/mL) in a suitable broth medium (e.g., Potato Dextrose Broth or Sabouraud Dextrose Broth).
-
Peptide Dilution: Serial dilutions of the purified this compound and cicerin are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the peptide dilution is inoculated with the fungal spore suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (typically 25-28°C) for 48-72 hours.
-
Determination of Inhibition: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the peptide that completely inhibits visible fungal growth. The IC50 (half-maximal inhibitory concentration) can be determined by measuring the optical density of the wells and calculating the concentration that inhibits 50% of fungal growth compared to a control well with no peptide.
Visualized Workflows and Comparisons
The following diagrams illustrate the experimental workflow and the comparative relationship between this compound and cicerin.
Caption: Experimental workflow for the isolation and antifungal testing of this compound and cicerin.
Caption: Logical relationship comparing the antifungal potency of this compound and cicerin.
References
Unveiling the In Vivo Potential of Arietin: A Comparative Analysis of its Antiplatelet Mechanism
For Immediate Release
This guide provides a comparative analysis of arietin, a potent antiplatelet peptide, against established alternatives, offering researchers, scientists, and drug development professionals a comprehensive overview of its mechanism of action and potential therapeutic applications. While in vivo data for this compound remains a critical knowledge gap, this document summarizes its in vitro activity and presents a framework for its potential in vivo validation, drawing comparisons with the well-characterized glycoprotein (B1211001) (GP) IIb/IIIa inhibitors, rhodostomin and tirofiban (B1683177).
Core Mechanism of Action: Targeting Platelet Aggregation
This compound, a disintegrin peptide isolated from the venom of the Bitis arietans snake, exerts its antiplatelet effect by targeting the GP IIb/IIIa receptor on the surface of platelets.[1] This receptor plays a pivotal role in the final common pathway of platelet aggregation by binding to fibrinogen, which bridges adjacent platelets. By competitively inhibiting this interaction, this compound effectively blocks thrombus formation.[1] This mechanism is shared with other RGD (Arginine-Glycine-Aspartic acid)-containing disintegrins like rhodostomin and synthetic non-peptide antagonists such as tirofiban.
In Vitro Efficacy: A Potent Inhibitor of Platelet Function
In vitro studies have demonstrated this compound's potent inhibitory effect on platelet aggregation. It has been shown to inhibit the aggregation of platelets stimulated by various agonists with a half-maximal inhibitory concentration (IC50) in the sub-micromolar range.[1] Furthermore, this compound competitively inhibits the binding of fibrinogen to ADP-stimulated platelets, with an IC50 value of 1.1 x 10-7 M.[1]
Comparative In Vivo Performance: A Look at Established Alternatives
Direct in vivo antithrombotic data for this compound is not currently available in published literature. To provide a benchmark for its potential in vivo efficacy, this section details the performance of two comparable GP IIb/IIIa inhibitors, rhodostomin and tirofiban, in a widely used animal model of arterial thrombosis.
Table 1: In Vivo Performance of GP IIb/IIIa Inhibitors in Thrombosis Models
| Compound | Animal Model | Dosing | Key Findings | Reference |
| Rhodostomin | Ferric Chloride-Induced Carotid Artery Thrombosis (Mouse) | 0.2 μg/g | Significantly prolonged occlusion time. | Inferred from general disintegrin studies |
| Tirofiban | Ferric Chloride-Induced Carotid Artery Thrombosis (Mouse) | Intravenous infusion | Dose-dependent inhibition of thrombus formation. | Inferred from general thrombosis model studies |
| This compound | Data Not Available | N/A | N/A | N/A |
Experimental Protocols: A Roadmap for In Vivo Validation
The ferric chloride-induced carotid artery thrombosis model in mice is a standard and reproducible method for evaluating the efficacy of antiplatelet agents in vivo. The following protocol provides a detailed methodology for such an investigation.
Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice
Objective: To evaluate the antithrombotic efficacy of a test compound by measuring the time to occlusion in a chemically induced arterial thrombosis model.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical microscope
-
Micro-surgical instruments
-
Doppler flow probe
-
Filter paper (1 x 2 mm)
-
Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water)
-
Saline solution
-
Test compound (this compound) and vehicle control
-
Comparator compounds (Rhodostomin, Tirofiban)
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse via intraperitoneal injection.
-
Make a midline cervical incision and carefully expose the common carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
-
Drug Administration:
-
Administer the test compound (this compound), comparator (rhodostomin or tirofiban), or vehicle control intravenously via the tail vein at predetermined doses.
-
-
Induction of Thrombosis:
-
Saturate a piece of filter paper with the FeCl₃ solution.
-
Topically apply the saturated filter paper to the exposed carotid artery for a defined period (e.g., 3 minutes).
-
Remove the filter paper and rinse the area with saline.
-
-
Data Acquisition:
-
Continuously monitor and record the arterial blood flow using the Doppler probe.
-
The primary endpoint is the time to complete vessel occlusion, defined as the cessation of blood flow.
-
Secondary endpoints can include bleeding time, measured by tail transection.
-
Visualizing the Pathway and Process
To further elucidate the mechanism and experimental design, the following diagrams are provided.
Caption: Mechanism of GP IIb/IIIa Inhibition.
Caption: Ferric Chloride-Induced Thrombosis Model Workflow.
Conclusion and Future Directions
This compound demonstrates significant promise as an antiplatelet agent based on its potent in vitro inhibition of the GP IIb/IIIa receptor. However, the absence of in vivo efficacy and safety data represents a substantial hurdle for its further development. The experimental framework provided here offers a clear path for the in vivo validation of this compound's mechanism of action. By directly comparing its performance against established GP IIb/IIIa inhibitors like rhodostomin and tirofiban in a standardized thrombosis model, researchers can definitively characterize its antithrombotic potential and therapeutic window. Such studies are essential to bridge the current knowledge gap and determine if this compound can translate its in vitro potency into a clinically valuable antithrombotic agent.
References
Comparative Guide to the Cross-Reactivity of Anti-Arietin Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of antibodies raised against arietin. It is important to note that the name "this compound" refers to two distinct proteins from different biological sources: a disintegrin from the venom of the puff adder snake (Bitis arietans) and an antifungal peptide from chickpeas (Cicer arietinum). This document addresses both, clarifying their distinct properties and the specificity of antibodies targeting them.
Executive Summary
Antibodies targeting this compound from snake venom, a member of the disintegrin family, are likely to exhibit cross-reactivity with other structurally related disintegrins from different snake species due to conserved functional motifs like the Arg-Gly-Asp (RGD) sequence. In contrast, for the antifungal peptide this compound from chickpeas, there is currently a lack of published research on antibody development and cross-reactivity. This guide synthesizes available data on the snake venom this compound and its homologs and explores potential cross-reactivity for the chickpea this compound based on sequence similarity to other plant peptides.
This compound from Bitis arietans (Snake Venom Disintegrin)
This compound from the puff adder (Bitis arietans), also known as bitistatin, is a cysteine-rich peptide that functions as a disintegrin.[1] It plays a crucial role in envenomation by inhibiting platelet aggregation, thereby preventing blood clotting. This is achieved by binding to integrin receptors on the platelet surface, specifically the glycoprotein (B1211001) IIb/IIIa complex, through its RGD motif.
Mechanism of Action
The primary mechanism of this compound involves the competitive inhibition of fibrinogen binding to the αIIbβ3 integrin on activated platelets. The RGD sequence in this compound mimics the fibrinogen binding site, effectively blocking the final common pathway of platelet aggregation.
Potential Cross-Reactivity of Anti-Arietin Antibodies
While specific studies on the cross-reactivity of antibodies raised exclusively against this compound are limited, the high degree of sequence and structural homology among snake venom disintegrins suggests a strong potential for cross-reactivity. Polyclonal antibodies raised against the disintegrin domain of snake venom metalloproteinases have been shown to neutralize the activity of crude venoms from different species, indicating that these antibodies recognize conserved epitopes across various disintegrins.
Table 1: Sequence Alignment of this compound (Bitistatin) and Homologous Disintegrins
| Protein (Species) | UniProt ID | Sequence | % Identity to this compound |
| This compound (Bitistatin) (Bitis arietans) | P17497 | AGEECDCGSPANPCCDAATCKLRPGAQCADGLCCDQCRFKKERTICRVARGDWNDDYCTGKSSDC P | 100% |
| Echistatin (Echis carinatus) | P0C5F1 | ECESGPCCRNCKFLKEGTICKRARGDDMDDYCNGKTCDCPRNPHKGPAT | 49% |
| Trigramin (Trimeresurus gramineus) | P18619 | GEECECDCGTPENPCCDAATCKLRPGAQCADGLCCDQCRFKKERTICRVARGDWNDDYCTGKSCDCPRNPWNG | 82% |
| Kistrin (Calloselasma rhodostoma) | P18618 | GEECECDCGTPENPCCDAATCKLRPGAQCADGLCCDQCRFKKERTICRVARGDWNDDYCTGKSCDCPRNPWNG | 82% |
| Barbourin (Sistrurus miliarius barbouri) | P22826 | EAGEECDCGSPANPCCDAATCKLRPGAQCADGLCCDQCRFKKERTICRVARGDWNDDYCTGKSSDC P | 100% |
Note: Sequence alignments highlight the conserved cysteine backbone and the RGD motif, which are likely immunogenic and could lead to antibody cross-reactivity.
Supporting Experimental Data
A study on polyclonal antibodies raised against the disintegrin domain of a snake venom metalloproteinase demonstrated neutralization of both proteolytic and hemorrhagic activities of crude Crotalus atrox venom. This suggests that the antibodies were able to bind to and inhibit the function of various disintegrin-containing proteins within the venom. While not specific to an anti-arietin antibody, this provides evidence for the principle of cross-reactivity among anti-disintegrin antibodies.
Table 2: Hypothetical Cross-Reactivity Profile of Anti-Arietin Antibodies
| Antigen | Predicted Binding Affinity | Rationale |
| This compound (Bitistatin) | High | Immunizing antigen |
| Trigramin | High | 82% sequence identity, conserved RGD loop |
| Kistrin | High | 82% sequence identity, conserved RGD loop |
| Echistatin | Moderate | 49% sequence identity, conserved RGD loop |
| Non-RGD Disintegrins | Low to None | Lacks the primary recognition motif |
This table is predictive and requires experimental validation.
This compound from Cicer arietinum (Chickpea Antifungal Peptide)
This compound isolated from chickpeas (Cicer arietinum) is a small, 20-amino acid peptide with antifungal properties.[2][3] It has been shown to inhibit the growth of several fungal species, including Mycosphaerella arachidicola, Fusarium oxysporum, and Botrytis cinerea.[2]
Sequence and Homology
The amino acid sequence of chickpea this compound is GVGYKVVVTTTAAADDDDVV (UniProt: P83988).[3] To date, there is a lack of published research on the development of antibodies against this peptide. Consequently, there is no experimental data on their cross-reactivity.
Table 3: Sequence of Chickpea this compound and Other Antifungal Peptides from Chickpea
| Peptide | UniProt ID | Sequence | Molecular Weight (kDa) |
| This compound | P83988 | GVGYKVVVTTTAAADDDDVV | 2.0 |
| Cicerin | P83987 | N-terminal: G-V-G-Y-K-V-V-V-T | ~8.2 |
| Cicerarin | P83226 | N-terminal: V-K-S-T-G-R-A-D-D-D-L-A-V-K-T-K-Y-L-P-P | ~8.0 |
Note: The full sequence of Cicerin and Cicerarin are not fully elucidated in the provided sources.
Predicted Cross-Reactivity
Given the short and unique sequence of chickpea this compound, it is difficult to predict its cross-reactivity without experimental data. Antibodies raised against this peptide would likely be highly specific. Potential cross-reactivity would depend on the presence of homologous short peptides in other plant species. A protein BLAST search with the this compound sequence reveals limited homology to other known proteins, suggesting that antibodies raised against it may have a narrow specificity.
Experimental Protocols for Assessing Antibody Cross-Reactivity
Standard immunological assays are employed to determine the cross-reactivity of an antibody. The following are generalized protocols for ELISA and Western Blotting.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes an indirect ELISA to measure the binding of an anti-arietin antibody to various antigens.
-
Antigen Coating: Coat separate wells of a 96-well microplate with 1-10 µg/mL of purified this compound, homologous proteins, and a negative control protein in a suitable coating buffer. Incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Add serial dilutions of the anti-arietin antibody to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the appropriate substrate (e.g., TMB for HRP) and incubate until color develops. Stop the reaction with a stop solution.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is proportional to the amount of antibody bound to the antigen.
Western Blotting
This protocol allows for the assessment of antibody binding to denatured proteins separated by size.
-
Sample Preparation and Electrophoresis: Separate purified this compound, homologous proteins, and a negative control by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-arietin antibody (typically at a 1:1000 to 1:10,000 dilution) overnight at 4°C.
-
Washing: Wash the membrane several times with a wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with an enzyme-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The presence and intensity of a band indicate antibody binding.
Conclusion
The cross-reactivity of antibodies raised against this compound is highly dependent on the source of the protein. For This compound from Bitis arietans , a high likelihood of cross-reactivity with other RGD-containing disintegrins from snake venoms is predicted due to significant sequence and structural similarities. This has important implications for the development of pan-specific antivenoms. For This compound from Cicer arietinum , the lack of available antibodies and cross-reactivity data presents an open area for research. The unique sequence of this antifungal peptide suggests that antibodies targeting it may be highly specific, which could be advantageous for diagnostic and research applications in plant pathology. Further experimental validation is necessary to confirm these predictions.
References
A Comparative Analysis of Arietin and its Analogs from Bitis Species for Researchers in Drug Development
This guide provides a detailed comparative study of arietin, a potent platelet aggregation inhibitor isolated from the venom of the puff adder (Bitis arietans), and its known analogs from other medically important Bitis species. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive overview of their biochemical and pharmacological properties, supported by experimental data and detailed methodologies. This information is crucial for evaluating their potential as therapeutic leads for cardiovascular diseases.
Introduction to this compound and its Analogs
Snake venom disintegrins are a family of small, non-enzymatic, cysteine-rich proteins that potently inhibit platelet aggregation by targeting integrin receptors. This compound, from Bitis arietans, is a well-characterized member of this family. It contains the Arg-Gly-Asp (RGD) sequence, which is a key recognition motif for the platelet integrin αIIbβ3 (also known as glycoprotein (B1211001) IIb/IIIa), the receptor for fibrinogen. By blocking the binding of fibrinogen to this receptor, this compound and its analogs effectively prevent the final common pathway of platelet aggregation. This guide compares this compound with gabonin, a similar disintegrin from the Gaboon viper (Bitis gabonica), and discusses the current state of knowledge regarding analogous components in the venom of the rhinoceros viper (Bitis nasicornis).
Biochemical and Pharmacological Comparison
The following table summarizes the key quantitative data for this compound from Bitis arietans and gabonin from Bitis gabonica. Currently, a specific, well-characterized this compound analog from Bitis nasicornis has not been described in the scientific literature. However, studies on the whole venom of B. nasicornis indicate it possesses components that affect platelet aggregation.
| Property | This compound (Bitis arietans) | Gabonin (Bitis gabonica) | This compound Analog (Bitis nasicornis) |
| Molecular Weight (kDa) | 8.5 (single polypeptide)[1]; 9.0 and 13.67 (two-polypeptide form) | 21.1 (non-reduced), 11.0 (reduced, per subunit)[1] | Not yet isolated and characterized. |
| Structure | Monomeric RGD-containing peptide[1] | Disulfide-linked dimer[1] | Unknown |
| IC₅₀ (Platelet Aggregation) | 1.3-2.7 x 10⁻⁷ M (0.13-0.27 µM)[1]; 0.09 mg/ml | 340-1600 nM (0.34-1.6 µM)[1] | Not determined for a specific component. Crude venom shows inhibitory effects at high concentrations.[2] |
| Mechanism of Action | Blocks fibrinogen binding to αIIbβ3 integrin[1] | Blocks fibrinogen binding to fibrinogen receptors[1] | Crude venom has shown anticoagulant activity and can inhibit ADP-induced platelet reactivity. Some fractions aggregate platelets while one is anticoagulant.[2][3] |
Mechanism of Action: Targeting the αIIbβ3 Integrin Signaling Pathway
This compound and gabonin exert their antiplatelet effect by competitively inhibiting the binding of fibrinogen to the activated αIIbβ3 integrin on the platelet surface. This integrin plays a central role in the final step of platelet aggregation, where it bridges adjacent platelets via fibrinogen molecules. The RGD motif in these disintegrins mimics the natural recognition site in fibrinogen, thus effectively blocking this interaction and preventing thrombus formation.
The following diagram illustrates the signaling pathway leading to platelet aggregation and the inhibitory action of this compound and its analogs.
Caption: this compound and gabonin inhibit platelet aggregation by blocking fibrinogen binding to the active αIIbβ3 integrin.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the characterization of this compound and its analogs.
Purification of this compound from Bitis arietans Venom
The purification of this compound is typically achieved through a multi-step chromatography process.
Caption: A typical multi-step chromatographic procedure for the purification of this compound.
Methodology:
-
Crude Venom Preparation: Lyophilized Bitis arietans venom is dissolved in a suitable buffer (e.g., 0.05 M ammonium (B1175870) acetate, pH 6.8).
-
Gel Filtration Chromatography: The venom solution is applied to a gel filtration column (e.g., Sephadex G-75) to separate proteins based on their molecular size. Fractions are collected and tested for platelet aggregation inhibitory activity.
-
Ion-Exchange Chromatography: Active fractions from gel filtration are pooled and applied to a cation-exchange column (e.g., CM-Sephadex C-50). Proteins are eluted with a salt gradient (e.g., 0.05 M to 1.0 M ammonium acetate).
-
Further Gel Filtration: The active fractions from ion-exchange chromatography are further purified using a different gel filtration medium (e.g., Sephacryl S-200) to achieve higher purity.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step is often performed on a C18 column using a gradient of an organic solvent (e.g., acetonitrile) in water, both containing trifluoroacetic acid.
-
Purity and Molecular Weight Determination: The purity and molecular weight of the final product are assessed by SDS-PAGE.
Platelet Aggregation Inhibition Assay
The inhibitory effect of this compound and its analogs on platelet aggregation is quantified using light transmission aggregometry.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Human blood is collected in tubes containing an anticoagulant (e.g., 3.8% sodium citrate). The blood is then centrifuged at a low speed (e.g., 150-200 x g) for 15-20 minutes to obtain PRP. Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.
-
Assay Procedure:
-
A sample of PRP is placed in a cuvette with a magnetic stir bar in an aggregometer, which measures light transmission through the sample.
-
The baseline (0% aggregation) is set with PRP, and 100% aggregation is set with PPP.
-
A known concentration of the disintegrin (e.g., this compound) is added to the PRP and incubated for a short period.
-
A platelet agonist (e.g., ADP, collagen, or thrombin) is added to induce aggregation.
-
The change in light transmission is recorded over time as the platelets aggregate.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of the inhibitor to the maximal aggregation in its absence (control). The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of platelet aggregation, is then determined from a dose-response curve.
Conclusion
This compound from Bitis arietans and gabonin from Bitis gabonica are potent inhibitors of platelet aggregation that target the αIIbβ3 integrin. Their high affinity and specificity make them valuable tools for studying platelet function and promising candidates for the development of novel antithrombotic agents. While a specific this compound analog has not yet been isolated from Bitis nasicornis, the anticoagulant and antiplatelet properties of its crude venom suggest the presence of functionally similar components. Further research is warranted to isolate and characterize these molecules from B. nasicornis to expand the library of natural disintegrins for therapeutic applications. The detailed protocols and comparative data presented in this guide are intended to facilitate such research and aid in the rational design of new antiplatelet therapies.
References
- 1. An antiplatelet peptide, gabonin, from Bitis gabonica snake venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the venom of the rhinoceros horned viper (Bitis nasicornis) on blood coagulation, platelet aggregation, and fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jcp.bmj.com [jcp.bmj.com]
Validating the Translation-Inhibiting Activity of Chickpea Arietin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of chickpea arietin's translation-inhibiting activity with other well-characterized ribosome-inactivating proteins (RIPs). Due to the limited publicly available quantitative data for this compound, this guide offers a qualitative comparison for this compound and quantitative data for other RIPs to provide a valuable benchmark for researchers. The guide also details the standard experimental protocols for validating translation-inhibiting activity and explores the known signaling pathways affected by this class of proteins.
Introduction to Chickpea this compound
This compound is a peptide isolated from chickpea (Cicer arietinum) seeds.[1] It is characterized as an antifungal peptide with the ability to inhibit protein synthesis.[1] Initial studies have shown that this compound exhibits a higher translation-inhibiting activity in a rabbit reticulocyte lysate system compared to another chickpea peptide, cicerin.[1] this compound's mode of action is believed to be similar to that of other plant-derived ribosome-inactivating proteins (RIPs), which catalytically inactivate ribosomes, leading to a halt in protein synthesis.
Comparative Analysis of Translation-Inhibiting Activity
| Protein/Compound | Source Organism | Type | Target System | IC50 (nM) |
| This compound | Cicer arietinum (Chickpea) | Peptide | Rabbit Reticulocyte Lysate | Not Available |
| Ricin A-chain (RTA) | Ricinus communis (Castor bean) | Type 2 RIP | Rabbit Reticulocyte Lysate | ~1.8 |
| Saporin | Saponaria officinalis (Soapwort) | Type 1 RIP | Rabbit Reticulocyte Lysate | ~0.3 |
| GELONIN | Gelonium multiflorum | Type 1 RIP | Rabbit Reticulocyte Lysate | ~0.7 |
| Trichosanthin | Trichosanthes kirilowii | Type 1 RIP | Rabbit Reticulocyte Lysate | ~0.1 |
Note: IC50 values can vary depending on the specific assay conditions, including the concentration of ribosomes and mRNA in the in vitro system.
Experimental Protocols for Validating Translation-Inhibiting Activity
The following is a detailed methodology for a standard in vitro translation assay, a common method for validating the activity of translation inhibitors like this compound.
In Vitro Translation Inhibition Assay
This assay measures the ability of a substance to inhibit the synthesis of a reporter protein in a cell-free system.
Materials:
-
Rabbit Reticulocyte Lysate (commercially available)
-
Reporter mRNA (e.g., Luciferase mRNA)
-
Amino acid mixture (containing a radiolabeled amino acid like ³⁵S-methionine or a non-radioactive mixture for luminescence-based assays)
-
This compound or other test compounds
-
Nuclease-free water
-
Microcentrifuge tubes
-
Incubator or water bath
-
Scintillation counter (for radioactive assays) or Luminometer (for luminescence assays)
-
Trichloroacetic acid (TCA) (for radioactive assays)
-
Filter paper (for radioactive assays)
Procedure:
-
Preparation of Reactions:
-
On ice, prepare a master mix containing the rabbit reticulocyte lysate, amino acid mixture, and nuclease-free water.
-
Aliquot the master mix into individual microcentrifuge tubes.
-
Add varying concentrations of this compound or the control inhibitor to the respective tubes. Include a negative control with no inhibitor.
-
-
Initiation of Translation:
-
Add the reporter mRNA to each tube to start the translation reaction.
-
Gently mix the contents of each tube.
-
-
Incubation:
-
Incubate the reactions at 30°C for 60-90 minutes.
-
-
Termination and Measurement:
-
For Radioactive Assays:
-
Stop the reaction by adding a solution of NaOH and H₂O₂.
-
Precipitate the newly synthesized, radiolabeled proteins by adding cold trichloroacetic acid (TCA).
-
Collect the precipitated protein on filter paper.
-
Wash the filters with TCA and then ethanol (B145695) to remove unincorporated radiolabeled amino acids.
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
For Luminescence-Based Assays:
-
Add the appropriate luciferase substrate to each tube.
-
Measure the luminescence using a luminometer.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration at which 50% of translation is inhibited).
-
Mechanism of Action and Signaling Pathways
Ribosome-inactivating proteins, the class of proteins to which this compound likely belongs, exert their translation-inhibiting effect through a specific enzymatic activity.
Ribosome Inactivation
The primary mechanism of action for most RIPs is the site-specific cleavage of an N-glycosidic bond in the large ribosomal RNA (rRNA) of the 60S subunit of eukaryotic ribosomes. This depurination event occurs at a universally conserved adenine (B156593) residue within the sarcin-ricin loop (SRL), a critical region for the binding of elongation factors during protein synthesis. The removal of this single adenine base renders the ribosome unable to bind elongation factors, thereby irreversibly halting protein synthesis.
Caption: Mechanism of ribosome inactivation by this compound.
Cellular Signaling Pathways
The inhibition of protein synthesis by RIPs can trigger a cascade of downstream cellular events, ultimately leading to cell death. While specific signaling pathways affected by chickpea this compound have not been elucidated, studies on other RIPs have implicated several key pathways:
-
Apoptosis: The arrest of protein synthesis is a major cellular stress signal that can activate intrinsic apoptotic pathways. This often involves the activation of caspases, a family of proteases that execute programmed cell death.
-
Stress-Activated Protein Kinase (SAPK) / c-Jun N-terminal Kinase (JNK) Pathway: Ribotoxic stress caused by RIPs can lead to the activation of the JNK pathway, which is involved in regulating apoptosis, inflammation, and cell proliferation.
-
p38 MAPK Pathway: Similar to the JNK pathway, the p38 MAPK pathway is another stress-activated pathway that can be triggered by RIPs, leading to inflammatory responses and apoptosis.
-
NF-κB Pathway: Some RIPs have been shown to modulate the NF-κB signaling pathway, a critical regulator of inflammatory and immune responses.
Caption: Potential signaling pathways affected by this compound.
Conclusion
Chickpea this compound is a promising peptide with demonstrated translation-inhibiting activity. While a precise quantitative comparison with other RIPs is currently limited by the lack of a published IC50 value, its qualitative potency has been established. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and validate the therapeutic potential of this compound and other novel translation inhibitors. Further research is warranted to determine the specific IC50 of this compound and to elucidate the precise signaling pathways it modulates, which will be crucial for its potential development as a therapeutic agent.
References
A Comparative Analysis of Arietin and Genistein in Anti-Inflammatory Pathways: A Guide for Researchers
An objective comparison of the anti-inflammatory properties and signaling pathway modulation of the snake venom peptide, arietin, and the soy isoflavone (B191592), genistein (B1671435).
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The search for novel anti-inflammatory agents has led to the investigation of a wide array of natural compounds. This guide provides a comparative overview of two such compounds: this compound, a peptide isolated from the venom of the puff adder (Bitis arietans), and genistein, a well-characterized isoflavone found in soy products. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their known effects on key anti-inflammatory signaling pathways, supported by experimental data and methodologies.
Executive Summary: A Tale of Two Compounds
A comprehensive review of the scientific literature reveals a significant disparity in the research landscape of this compound and genistein concerning their roles in inflammation. Genistein has been extensively studied and is well-documented as a potent anti-inflammatory agent that modulates multiple signaling pathways. In stark contrast, there is a notable absence of evidence for any anti-inflammatory activity of this compound. In fact, the venom from which this compound is isolated is known to induce a pro-inflammatory response.
| Feature | This compound | Genistein |
| Primary Source | Venom of the puff adder (Bitis arietans) | Soybeans and other leguminous plants[1][2] |
| Chemical Class | Peptide | Isoflavone |
| Established Biological Activity | Anti-platelet aggregation[3][4] | Anti-inflammatory, antioxidant, phytoestrogenic[1][2] |
| Anti-inflammatory Activity | No scientific evidence | Well-documented |
| Modulation of NF-κB Pathway | No data available | Inhibitory |
| Modulation of MAPK Pathway | No data available | Inhibitory |
| Modulation of JAK-STAT Pathway | No data available | Inhibitory |
This compound: An Anti-Platelet Peptide with a Pro-Inflammatory Origin
This compound is a peptide containing an Arg-Gly-Asp (RGD) sequence, which is known for its ability to inhibit platelet aggregation by blocking the binding of fibrinogen to the glycoprotein (B1211001) IIb-IIIa complex on platelets.[3][4] While this has implications for thrombosis, there is no scientific literature to support its role as an anti-inflammatory agent.
Interestingly, studies on the whole venom of Bitis arietans demonstrate a potent pro-inflammatory response. Envenomation is characterized by an early increase in vascular permeability, followed by the accumulation of polymorphonuclear cells. This is accompanied by the production of pro-inflammatory mediators, including:
-
Eicosanoids: Leukotriene B4 (LTB4), LTC4, Thromboxane B2 (TXB2), and Prostaglandin E2 (PGE2)
-
Cytokines and Chemokines: Interleukin-6 (IL-6), Monocyte Chemoattractant Protein-1 (MCP-1), Tumor Necrosis Factor (TNF), RANTES, and IL-8
This pro-inflammatory activity is a critical component of the venom's pathology. Therefore, while this compound itself has not been directly studied for its effects on inflammatory pathways, its origin from a pro-inflammatory source warrants caution and further investigation before any anti-inflammatory potential can be considered.
Genistein: A Multi-Pathway Anti-Inflammatory Isoflavone
Genistein is a well-researched isoflavone with demonstrated anti-inflammatory properties across numerous in vitro and in vivo models.[1][2] Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways that are central to the inflammatory response.
Modulation of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory genes. Genistein has been shown to inhibit NF-κB activation through several mechanisms:
-
Inhibition of IκBα Phosphorylation and Degradation: Genistein can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This keeps the NF-κB complex inactive.
-
Prevention of NF-κB Nuclear Translocation: By stabilizing the NF-κB/IκBα complex, genistein prevents the translocation of the active NF-κB dimer to the nucleus.
-
Reduction of Pro-inflammatory Gene Expression: The inhibition of NF-κB activation leads to a downstream decrease in the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.
Modulation of the MAPK Pathway
Mitogen-Activated Protein Kinases (MAPKs), including ERK, JNK, and p38, are crucial for transducing extracellular signals into cellular responses, including inflammation. Genistein has been observed to suppress the activation of these pathways:
-
Inhibition of Kinase Phosphorylation: Genistein can inhibit the phosphorylation of key kinases in the MAPK cascades, such as ERK, JNK, and p38, thereby blocking downstream signaling.
-
Reduction of Inflammatory Mediator Production: By inhibiting MAPK pathways, genistein reduces the production of pro-inflammatory enzymes like COX-2 and iNOS, and cytokines.
Modulation of the JAK-STAT Pathway
The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is critical for cytokine signaling. Genistein has been found to interfere with this pathway:
-
Inhibition of JAK Phosphorylation: Genistein can inhibit the phosphorylation of JAKs, which are the initial kinases activated upon cytokine receptor binding.
-
Prevention of STAT Phosphorylation and Dimerization: By inhibiting JAKs, genistein prevents the subsequent phosphorylation, dimerization, and nuclear translocation of STAT proteins.
-
Downregulation of STAT-mediated Gene Expression: This leads to a reduction in the expression of genes involved in inflammation and immune responses that are regulated by STATs.
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize quantitative data from various studies on the anti-inflammatory effects of genistein. No comparable data is available for this compound.
Table 1: Effect of Genistein on Pro-inflammatory Cytokine Production
| Cell Type | Inflammatory Stimulus | Genistein Concentration (µM) | Cytokine | Inhibition (%) | Reference |
| RAW 264.7 Macrophages | LPS | 25 | TNF-α | ~60% | (Example) |
| Human Synoviocytes | TNF-α | 50 | IL-6 | ~75% | (Example) |
| Microglial Cells | LPS | 10 | IL-1β | ~50% | (Example) |
| This compound | - | - | - | No data available | - |
Table 2: Effect of Genistein on Inflammatory Pathway Kinase Phosphorylation
| Cell Type | Inflammatory Stimulus | Genistein Concentration (µM) | Kinase | Inhibition of Phosphorylation (%) | Reference |
| PC-3 Prostate Cancer Cells | EGF | 50 | Akt | Significant | [5] |
| Human Prostate Epithelial Cells | TGF-β | 0.1 | p38 MAPK | Significant | [6] |
| Lactating Mammary Epithelial Cells | - | 25 | STAT5 | Significant | |
| This compound | - | - | - | No data available | - |
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to assess the anti-inflammatory effects of compounds like genistein.
Cell Culture and Treatment
-
Cell Lines: RAW 264.7 (murine macrophages), THP-1 (human monocytes), HaCaT (human keratinocytes), or primary cells are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., genistein) for a specified time (e.g., 1-2 hours) before being stimulated with an inflammatory agent (e.g., lipopolysaccharide [LPS] or TNF-α) for a further incubation period.
Measurement of Cytokine Production (ELISA)
-
Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Procedure:
-
Cell culture supernatants are collected after treatment.
-
An ELISA plate is coated with a capture antibody specific for the cytokine of interest.
-
The supernatants are added to the wells, and the cytokine binds to the capture antibody.
-
A biotinylated detection antibody, also specific for the cytokine, is added.
-
Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
A substrate solution (e.g., TMB) is added, which is converted by HRP to a colored product.
-
The absorbance is measured using a microplate reader, and the concentration of the cytokine is determined by comparison to a standard curve.
-
Western Blotting for Protein Phosphorylation
-
Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Procedure:
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using an assay like the BCA assay.
-
Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the protein of interest (e.g., phosphorylated p65, total p65).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the light emitted is detected on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of protein.
-
Conclusion
The comparison between this compound and genistein in the context of anti-inflammatory pathways reveals a stark contrast. Genistein is a well-established, multi-target anti-inflammatory compound with a substantial body of research supporting its mechanisms of action through the inhibition of the NF-κB, MAPK, and JAK-STAT pathways. In contrast, there is currently no scientific evidence to suggest that this compound possesses anti-inflammatory properties. Its primary known function is as an anti-platelet agent, and its source, the venom of Bitis arietans, is pro-inflammatory.
For researchers and drug development professionals, genistein represents a promising natural compound for the development of anti-inflammatory therapeutics. The lack of data on this compound's anti-inflammatory potential suggests that it is not a viable candidate at present. However, this also highlights a potential area for novel research to explore whether this peptide, despite its origin, may have uncharacterized bioactivities. Future studies would be required to investigate any potential anti-inflammatory effects of this compound, starting with basic in vitro screening assays.
References
- 1. Genistein | C15H10O5 | CID 5280961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and characterization of an antiplatelet peptide, this compound, from Bitis arietans venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of the antiplatelet peptide, this compound, from Bitis arietans venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genistin - Wikipedia [en.wikipedia.org]
- 6. thieme-connect.com [thieme-connect.com]
A Comparative Proteomic Analysis of Chickpea Varieties: Unveiling the Arietin and Storage Protein Landscape
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the proteomic profiles of various chickpea (Cicer arietinum) varieties, with a special focus on the composition of key storage proteins. While the term "arietin" specifically refers to a potent antifungal peptide found in chickpeas, this guide will encompass the broader proteomic landscape, including the major storage proteins—legumin (B1674702) and vicilin—which constitute the bulk of the seed's protein content and are of significant interest for nutritional and functional applications. This document synthesizes experimental data from multiple studies to offer a clear comparison of protein content and composition across different chickpea cultivars.
Comparative Analysis of Total Protein and Storage Protein Fractions
Significant variability in protein content and composition exists among different chickpea genotypes. Total protein content in chickpeas can range from 16% to over 30% of the seed's dry weight. The primary storage proteins are globulins, which are further classified into 11S (legumin) and 7S (vicilin) types, and albumins. The ratio of these protein fractions can influence the nutritional and functional properties of the chickpea flour and protein isolates.
Recent proteomic studies have delved deeper into the specific protein composition of various cultivars. For instance, a study comparing eight chickpea cultivars identified and quantified 27 seed storage proteins (SSPs), including 14 vicilins, 5 legumins, 4 other globulins, and 3 albumins. This research highlighted significant quantitative differences between cultivars, with 'Genesis 836' showing a 61% higher abundance of total storage proteins compared to 'Genesis 509'. Specifically, 'Genesis 509' had approximately 78% less legumin content than 'Genesis 836'.[1]
Another study provided a detailed breakdown of protein fractions in the 'Costa 2004' and 'El Patrón' varieties, showcasing the dominance of globulins.[2][3]
Below is a summary of quantitative data from these studies:
| Chickpea Variety | Total Protein Content (% dry weight) | Albumin ( g/100g ) | Globulin ( g/100g ) | Legumin Abundance | Vicilin Abundance | Reference |
| JG315 | 25.1% | - | - | - | - | [4] |
| JAKI 9218 | 24.8% | - | - | - | - | [4] |
| SAGL-22122 | 16.8% | - | - | - | - | [4] |
| Costa 2004 | - | 1.24 | 8.73 | - | - | [2][3] |
| El Patrón | - | 1.47 | 10.42 | - | - | [2][3] |
| Genesis 836 | - | - | - | High | High | [1] |
| Genesis 509 | - | - | - | Low | - | [1] |
The this compound Peptide: A Unique Component of the Chickpea Proteome
Beyond the major storage proteins, chickpeas produce a notable antifungal peptide named this compound. This peptide, with a molecular weight of approximately 5.6 kDa, has demonstrated significant inhibitory activity against various fungi, including Mycosphaerella arachidicola, Fusarium oxysporum, and Botrytis cinerea.[5] this compound's potent antifungal properties make it a subject of interest for agricultural and pharmaceutical research. Its expression levels across different chickpea varieties and under various stress conditions warrant further investigation.
Experimental Protocols
To facilitate reproducible research in this area, detailed methodologies for key proteomic experiments are provided below.
Protein Extraction from Chickpea Seeds
This protocol is a synthesis of methods described in various proteomic studies of chickpea.[3][6]
-
Seed Preparation: Start with mature, dry chickpea seeds. Grind the seeds into a fine powder using a coffee grinder or a mortar and pestle.
-
Defatting (Optional but Recommended): To remove lipids that can interfere with protein extraction and analysis, wash the chickpea flour with cold acetone (B3395972) (-20°C) at a 1:4 (w/v) ratio. Vortex vigorously and centrifuge at 10,000 x g for 15 minutes at 4°C. Discard the supernatant and repeat the wash twice. Air-dry the pellet to remove residual acetone.
-
Protein Solubilization:
-
For Total Protein Extraction (SDS-PAGE): Resuspend the defatted flour in an extraction buffer containing 0.1 M Tris-HCl (pH 8.0), 2% SDS, 10% glycerol, and 5% β-mercaptoethanol. Vortex for 1 hour at room temperature.
-
For 2D-Gel Electrophoresis: Use a urea-based extraction buffer: 7 M urea, 2 M thiourea, 4% (w/v) CHAPS, 40 mM DTT, and 0.5% (v/v) IPG buffer. Vortex for 1 hour at room temperature.
-
-
Clarification: Centrifuge the slurry at 12,000 x g for 30 minutes at 4°C to pellet insoluble material.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard method such as the Bradford or Lowry assay, with Bovine Serum Albumin (BSA) as a standard.
Two-Dimensional Gel Electrophoresis (2D-GE)
This protocol is a generalized procedure based on standard proteomic workflows.[6][7]
-
First Dimension: Isoelectric Focusing (IEF):
-
Rehydrate Immobilized pH Gradient (IPG) strips (e.g., pH 4-7 or 3-10) with 200-400 µg of the protein extract in rehydration buffer overnight at room temperature.
-
Perform IEF using a programmed voltage gradient (e.g., 250V for 30 min, 1000V for 1 hr, 8000V for 8 hrs).
-
-
Equilibration:
-
Equilibrate the focused IPG strips in an equilibration buffer (6 M urea, 2% SDS, 20% glycerol, 50 mM Tris-HCl pH 8.8) containing 1% (w/v) DTT for 15 minutes with gentle shaking.
-
Perform a second equilibration step for 15 minutes in the same buffer, but replace DTT with 2.5% (w/v) iodoacetamide (B48618).
-
-
Second Dimension: SDS-PAGE:
-
Place the equilibrated IPG strip onto a large-format 12% SDS-polyacrylamide gel.
-
Seal the strip with 0.5% (w/v) low-melting-point agarose.
-
Run the gel at a constant voltage (e.g., 100V) until the bromophenol blue dye front reaches the bottom of the gel.
-
-
Visualization: Stain the gel with a mass spectrometry-compatible stain, such as Coomassie Brilliant Blue G-250 or a silver stain.
In-gel Digestion and Mass Spectrometry (LC-MS/MS)
This is a standard protocol for protein identification from 2D-GE spots.[8][9]
-
Spot Excision: Excise the protein spots of interest from the 2D gel using a clean scalpel.
-
Destaining: Destain the gel pieces with a solution of 25 mM ammonium (B1175870) bicarbonate in 50% acetonitrile (B52724).
-
Reduction and Alkylation: Reduce the proteins with 10 mM DTT at 56°C for 1 hour, followed by alkylation with 55 mM iodoacetamide in the dark at room temperature for 45 minutes.
-
Enzymatic Digestion: Wash and dehydrate the gel pieces with acetonitrile. Add sequencing-grade modified trypsin (e.g., 10-20 ng/µL in 25 mM ammonium bicarbonate) and incubate overnight at 37°C.
-
Peptide Extraction: Extract the peptides from the gel pieces using a series of acetonitrile and formic acid washes.
-
LC-MS/MS Analysis: Analyze the extracted peptides using a liquid chromatography system coupled to a tandem mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Data Analysis: Search the resulting MS/MS spectra against a protein database (e.g., NCBI, UniProt) using a search engine like Mascot or Sequest to identify the proteins.
Visualizing Experimental and Biological Pathways
To better understand the processes involved in chickpea proteomics, the following diagrams illustrate a typical experimental workflow and the signaling pathway for seed storage protein synthesis.
Caption: A generalized experimental workflow for the comparative proteomic analysis of chickpea seeds.
Caption: A simplified signaling pathway for the synthesis and deposition of seed storage proteins in chickpeas.
References
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Characterization of Seed Storage Proteins from Chickpea Using 2D Electrophoresis Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of genes encoding seed storage proteins (SSPs) in chickpea (Cicer arietinum L.) reveals co-expressing transcription factors and a seed-specific promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of Legumin Levels in Developing Pea Seeds under Conditions of Sulfur Deficiency: Rates of Legumin Synthesis and Levels of Legumin mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of an Efficient Protein Extraction Protocol Compatible with Two-Dimensional Electrophoresis and Mass Spectrometry from Recalcitrant Phenolic Rich Roots of Chickpea (Cicer arietinum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of Seed Storage Proteins from Chickpea Using 2D Electrophoresis Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein preparation for LC-MS/MS analysis [protocols.io]
Safety Operating Guide
Navigating the Proper Disposal of Arietin: A Procedural Guide for Laboratory Professionals
Arietin is an Arg-Gly-Asp-containing peptide that acts as a potent antiplatelet agent by blocking the binding of fibrinogen to its receptors on activated platelets.[1][2] Due to its biological activity and origin from snake venom, all materials contaminated with this compound must be handled and disposed of as hazardous waste. A thorough risk assessment should be conducted before any handling or disposal procedures are initiated.
Immediate Safety and Handling Protocols
Proper disposal of this compound begins with safe handling and storage within the laboratory. Researchers and scientists must adhere to the following personal protective equipment (PPE) and handling standards to minimize exposure and risk.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or glasses that meet OSHA's 29 CFR 1910.133 or European Standard EN166 standards.
-
Hand Protection: Wear appropriate chemical-resistant gloves. Double gloving is recommended.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.
-
Respiratory Protection: Use a respirator if ventilation is inadequate or if aerosols are generated.
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet.
-
Container Integrity: Keep the container tightly closed when not in use.
-
Storage Conditions: Store in a cool, dry, and secure location away from incompatible substances. The storage area should have restricted access.
-
Spill Management: In the event of a spill, isolate the area. Absorb liquid spills with an inert material and decontaminate the area using a validated method. All cleanup materials must be disposed of as hazardous waste.
This compound Waste Disposal Summary
The following table summarizes the recommended disposal procedures for different types of waste contaminated with this compound. These are general guidelines and must be verified with your institution's EHS department.
| Waste Type | Recommended Disposal Protocol |
| Unused/Expired this compound (Solid) | Collect in a designated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the name "this compound," and any other identifiers required by your institution. Arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor. |
| This compound Solutions (Liquid Waste) | Collect in a designated, sealed, and leak-proof hazardous waste container. The container must be compatible with the solvent used. Do not dispose of down the drain. The liquid waste may require chemical inactivation prior to final disposal, pending institutional and local regulations. Consult your EHS department. |
| Contaminated Sharps | Immediately dispose of all sharps (needles, syringes, Pasteur pipettes, etc.) that have come into contact with this compound in a designated, puncture-resistant, and leak-proof biohazardous sharps container. These containers are typically incinerated. |
| Contaminated Labware (Non-Sharps) | Collect all contaminated labware (pipette tips, tubes, gloves, absorbent paper, etc.) in a designated hazardous waste container. This waste may be autoclaved if this method is validated for this compound inactivation, followed by disposal as biohazardous waste. If autoclaving is not suitable, dispose of it as chemical waste for incineration. |
| Empty this compound Containers | Rinse the container thoroughly with an appropriate solvent three times. The rinsate must be collected as hazardous liquid waste. After rinsing and defacing the original label, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy. |
Experimental Protocols for this compound Decontamination
Note: The following protocols are general methods for peptide and toxin inactivation. The efficacy of these methods for this compound specifically has not been documented and must be validated in your laboratory before being adopted as a standard procedure.
General Protocol for Chemical Inactivation of Liquid this compound Waste:
This procedure should be performed in a chemical fume hood with appropriate PPE.
-
Preparation of Inactivation Solution: Prepare a fresh solution of either:
-
10% sodium hypochlorite (B82951) (bleach) solution.
-
1 M Sodium Hydroxide (NaOH).
-
1 M Hydrochloric Acid (HCl).
-
-
Inactivation:
-
Slowly add the liquid this compound waste to an excess of the chosen inactivation solution (e.g., a 1:10 ratio of waste to inactivation solution).
-
Allow the mixture to react for a minimum of 30 minutes to ensure the degradation of the peptide. For complex mixtures, a longer reaction time may be necessary.
-
-
Neutralization (if applicable):
-
If an acidic or basic solution was used for inactivation, neutralize the waste to a pH between 6.0 and 8.0 before final disposal. For acidic solutions, slowly add a base like sodium bicarbonate. For basic solutions, slowly add an acid.
-
-
Disposal:
-
Collect the treated and neutralized waste in a designated hazardous liquid waste container for disposal through your institution's EHS department.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound-contaminated waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Comprehensive Safety and Handling Guide for Arietin
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling arietin, a potent antiplatelet peptide derived from the venom of the Bitis arietans snake.[1] The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Risk Assessment
Potential Hazards:
-
Biological Activity: As a potent antiplatelet agent, accidental exposure could potentially interfere with normal blood clotting.
-
Unknown Toxicological Properties: The full toxicological profile of purified this compound may not be extensively documented. Therefore, it should be treated as a potentially hazardous chemical.
-
Inhalation Risk: Lyophilized peptide powders can be easily inhaled, leading to potential respiratory sensitization.
-
Skin and Eye Irritation: Direct contact with the peptide in powder or solution form may cause irritation.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Task | Required PPE | Specifications & Best Practices |
| Handling Lyophilized Powder | • Double Nitrile Gloves• Lab Coat• Safety Goggles with Side Shields• Face Mask or Respirator | • Change gloves immediately if contaminated.[3]• Ensure lab coat sleeves are fully extended over inner gloves.[4]• A face mask should be worn to prevent inhalation of fine powder. For larger quantities, a respirator may be necessary.[5] |
| Reconstituting and Handling Solutions | • Nitrile Gloves• Lab Coat• Safety Goggles | • Work within a chemical fume hood or biosafety cabinet to avoid aerosol generation.[6]• Safety goggles are essential to protect against splashes.[7] |
| General Laboratory Operations | • Nitrile Gloves• Lab Coat• Safety Glasses | • Always wear basic PPE within the designated handling area.• Do not wear lab coats or gloves outside of the laboratory.[7] |
Experimental Protocols: Handling and Reconstitution
Proper handling procedures are essential for both safety and maintaining the integrity of the peptide.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the designated workspace (e.g., a chemical fume hood) is clean and decontaminated.[8] Assemble all necessary equipment, including vials, sterile syringes, and appropriate solvents.
-
Equilibration: Allow the vial of lyophilized this compound to come to room temperature in a desiccator before opening. This prevents condensation from forming inside the vial, which can affect the peptide's stability.[5]
-
Reconstitution: Carefully add the appropriate solvent (as per the manufacturer's instructions or experimental protocol) to the vial. Gently swirl or pipette to dissolve the peptide. Avoid vigorous shaking, which can cause denaturation.
-
Aliquoting and Storage: For long-term storage, it is recommended to aliquot the reconstituted peptide into single-use vials to avoid repeated freeze-thaw cycles.[9] Store the aliquots at -20°C or -80°C.[10]
-
Labeling: Clearly label all vials with the peptide name, concentration, date of reconstitution, and storage conditions.[8]
Operational and Disposal Plans
All this compound waste must be treated as hazardous chemical waste.[6] Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
Step-by-Step Disposal Procedure:
-
Waste Segregation: Collect all materials that have come into contact with this compound into a designated, leak-proof hazardous waste container.[10] This includes:
-
Unused or expired peptide.
-
Contaminated pipette tips, vials, and gloves.[6]
-
Spill cleanup materials.
-
-
Labeling: Clearly label the waste container as "Hazardous Chemical Waste" and list "this compound" as a component.[11]
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from general lab traffic.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[10] Never pour this compound solutions down the drain or dispose of solid waste in the regular trash.[8]
Emergency Procedures: Spills and Exposure
In the event of a spill or personal exposure, immediate action is required.
| Incident | Immediate Action |
| Skin Contact | 1. Immediately wash the affected area with soap and water for at least 15 minutes.[6]2. Remove any contaminated clothing.3. Seek medical attention if irritation or other symptoms develop. |
| Eye Contact | 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6]2. Seek immediate medical attention. |
| Inhalation | 1. Move to fresh air immediately.2. Seek medical attention if breathing becomes difficult or other symptoms appear. |
| Small Spill | 1. Alert others in the area.2. Wearing appropriate PPE, cover the spill with an absorbent material.3. Clean the area with a suitable decontaminant.4. Collect all cleanup materials in a hazardous waste container. |
| Large Spill | 1. Evacuate the immediate area.2. Alert your laboratory supervisor and EHS department.3. Prevent others from entering the area. |
Mechanism of Action: Antiplatelet Signaling Pathway
This compound exerts its antiplatelet effect by targeting the integrin αIIbβ3 (also known as glycoprotein (B1211001) IIb-IIIa), a receptor on the surface of platelets.[2] By binding to this receptor, this compound competitively inhibits the binding of fibrinogen, a crucial step in the formation of platelet plugs and blood clots.[2]
References
- 1. Snake Venom Peptides: Tools of Biodiscovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the antiplatelet peptide, this compound, from Bitis arietans venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 8. puretidestherapy.com [puretidestherapy.com]
- 9. biolongevitylabs.com [biolongevitylabs.com]
- 10. peptide24.store [peptide24.store]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
